molecular formula C8H5FO3 B1342166 2-Fluoro-4-formylbenzoic acid CAS No. 604000-97-7

2-Fluoro-4-formylbenzoic acid

Cat. No.: B1342166
CAS No.: 604000-97-7
M. Wt: 168.12 g/mol
InChI Key: MBTIUAFUJPATDP-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylbenzoic acid is a useful research compound. Its molecular formula is C8H5FO3 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTIUAFUJPATDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593798
Record name 2-Fluoro-4-formylbenzoic acid
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Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604000-97-7
Record name 2-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-formylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-formylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Alachua, FL – In the landscape of modern pharmaceutical research and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, 2-Fluoro-4-formylbenzoic acid stands out as a trifunctional intermediate of significant interest. This guide provides an in-depth technical overview of this compound, covering its chemical identity, synthesis, characterization, safety, and its pivotal role in the development of targeted therapeutics.

Core Identification and Physicochemical Properties

This compound, a key organic building block, is distinguished by the presence of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in multi-step organic synthesis.

Chemical Identity:

IdentifierValue
CAS Number 604000-97-7[1][2]
Molecular Formula C₈H₅FO₃[1][2]
Molecular Weight 168.12 g/mol [2]
Synonyms 4-Carboxy-3-fluorobenzaldehyde[1][2]
InChI Key MBTIUAFUJPATDP-UHFFFAOYSA-N

Physicochemical Data:

PropertyValue
Appearance White to off-white solid
Purity Typically ≥97%
Melting Point Not consistently reported, requires experimental verification
Solubility Soluble in organic solvents such as DMSO and methanol.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging commercially available fluorinated precursors. Two of the most logical and scientifically sound methods involve the selective oxidation of a methyl group or the hydrolysis of a nitrile functionality.

Synthesis via Oxidation of 2-Fluoro-4-methylbenzoic Acid

A plausible and direct route to this compound involves the selective oxidation of the methyl group of 2-fluoro-4-methylbenzoic acid. This transformation can be challenging due to the potential for over-oxidation to a dicarboxylic acid. However, with careful selection of reagents and control of reaction conditions, high yields of the desired aldehyde can be achieved.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route 2_Fluoro_4_methylbenzoic_acid 2-Fluoro-4-methylbenzoic acid Intermediate_Oxidation Oxidizing Agent (e.g., KMnO4, CrO3) 2_Fluoro_4_methylbenzoic_acid->Intermediate_Oxidation Step 1: Oxidation 2_Fluoro_4_formylbenzoic_acid_O This compound Intermediate_Oxidation->2_Fluoro_4_formylbenzoic_acid_O 2_Fluoro_4_cyanobenzaldehyde 2-Fluoro-4-cyanobenzaldehyde Intermediate_Hydrolysis Acid or Base Hydrolysis (e.g., H2SO4, NaOH) 2_Fluoro_4_cyanobenzaldehyde->Intermediate_Hydrolysis Step 1: Hydrolysis 2_Fluoro_4_formylbenzoic_acid_H This compound Intermediate_Hydrolysis->2_Fluoro_4_formylbenzoic_acid_H

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Oxidation of 2-Fluoro-4-methylbenzoic Acid

This protocol is based on established methods for the oxidation of substituted toluenes.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic anhydride and acetic acid.

  • Addition of Oxidant: Slowly add a solution of a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), to the stirred solution. The addition should be performed at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis via Hydrolysis of 2-Fluoro-4-formylbenzonitrile

An alternative and often high-yielding approach is the hydrolysis of the corresponding benzonitrile. This method proceeds in two conceptual steps: the synthesis of the nitrile intermediate followed by its hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis of 2-Fluoro-4-formylbenzonitrile

This protocol is adapted from general procedures for nitrile hydrolysis.[4]

  • Reaction Setup: In a round-bottom flask, suspend 2-fluoro-4-formylbenzonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid, and water.

  • Heating: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the hydrolysis can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude this compound can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Carboxylic acid proton (-COOH): A broad singlet typically downfield, >10 ppm. - Aldehyde proton (-CHO): A singlet around 9.5-10.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of 7.0-8.5 ppm, showing characteristic coupling constants due to the fluorine substituent.
¹³C NMR - Carboxylic acid carbon (-COOH): A signal in the range of 165-175 ppm. - Aldehyde carbon (-CHO): A signal in the range of 185-195 ppm. - Aromatic carbons: Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
IR Spectroscopy - O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - C=O stretch (aldehyde): A strong absorption around 1680-1700 cm⁻¹. - C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.
Mass Spectrometry - [M-H]⁻: Expected at m/z 167.02 for C₈H₄FO₃⁻. - [M+H]⁺: Expected at m/z 169.03 for C₈H₆FO₃⁺.

Applications in Medicinal Chemistry and Drug Discovery

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[11]

Key Intermediate in the Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Notably, it has been utilized in a manufacturing route for Olaparib, a PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[12]

In this context, the carboxylic acid functionality of this compound is activated and coupled with an appropriate amine-containing fragment. The aldehyde group is then used in a subsequent Horner-Wadsworth-Emmons reaction to construct the core structure of the PARP inhibitor.[12]

Diagram of the Role in PARP Inhibitor Synthesis

PARP_Inhibitor_Synthesis 2F4FBA This compound Amide_Intermediate Amide Intermediate 2F4FBA->Amide_Intermediate Amide Coupling Amine_Fragment Amine-containing Fragment Amine_Fragment->Amide_Intermediate PARP_Inhibitor_Core PARP Inhibitor Core Structure Amide_Intermediate->PARP_Inhibitor_Core Horner-Wadsworth-Emmons Reaction HWE_Reagent Horner-Wadsworth-Emmons Reagent HWE_Reagent->PARP_Inhibitor_Core

Caption: Role of this compound in PARP inhibitor synthesis.

The use of this compound in this synthetic route highlights its importance as a key starting material for accessing complex and medicinally relevant molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation (H315)[1][13]

  • Causes serious eye irritation (H319)[1][13]

  • May cause respiratory irritation (H335)[1][13]

  • Harmful if swallowed (H302)[13]

  • Harmful in contact with skin (H312)[13]

  • Harmful if inhaled (H332)[13]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong bases and strong oxidizing agents.[1]

Conclusion

This compound is a versatile and valuable building block for researchers and scientists in the field of organic synthesis and drug development. Its unique combination of functional groups provides a platform for the construction of complex molecular architectures, most notably demonstrated by its application in the synthesis of PARP inhibitors. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in the laboratory.

References

  • Chemical Label for this compound.
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2236. [Link]

  • Supporting Inform
  • Supporting Inform
  • Bonollo, S., et al. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 24(10), 2035-2050. [Link]

  • Capot Chemical. MSDS of 4-Fluoro-2-formylbenzoic acid. [Link]

  • Magnetic Resonance in Chemistry.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents.
  • Google Patents. KR20180041748A - PARP inhibitors, processes for preparing crystalline forms and uses thereof.
  • Google Patents. US9708319B1 - Synthesis of PARP inhibitor talazoparib.
  • Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylbenzoic acid, a trifunctional aromatic compound, is a key building block in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, provides a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. The presence of the fluorine atom is of particular interest as it can significantly modulate the physicochemical and pharmacological properties of derivative compounds, often enhancing metabolic stability and binding affinity to biological targets. This guide offers a comprehensive overview of the core physical properties of this compound, supported by experimental protocols and theoretical insights to facilitate its effective utilization in research and development.

Molecular and Spectroscopic Profile

A thorough understanding of the molecular and spectroscopic characteristics of this compound is fundamental to its application in chemical synthesis. These properties provide the basis for its identification, purity assessment, and the prediction of its reactivity.

Core Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 604000-97-7[1]
Molecular Formula C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [1]
Alternate Names 4-Carboxy-3-fluorobenzaldehyde[1]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the carboxylic acid proton, and the aromatic protons. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region, generally between 9-10 ppm. The acidic proton of the carboxylic acid (COOH) is also expected in the downfield region, often as a broad singlet above 10 ppm, and its chemical shift can be concentration-dependent. The aromatic region would display complex splitting patterns due to the fluorine and substituent effects on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key signals would include those for the carbonyl carbons of the aldehyde and the carboxylic acid, typically found in the range of 160-200 ppm. The aromatic carbons would appear in the 110-170 ppm region, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

  • IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands would include:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching vibration from the carboxylic acid, usually around 1700-1725 cm⁻¹.

    • A strong C=O stretching vibration from the aldehyde, typically appearing around 1690-1715 cm⁻¹.

    • C-H stretching from the aldehyde group, often visible as a pair of weak bands around 2720 and 2820 cm⁻¹.

    • C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

    • A C-F stretching vibration, which is expected in the 1000-1300 cm⁻¹ range.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (168.12). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the aldehyde group may lead to the loss of -CHO (M-29).

Core Physicochemical Properties

The physical properties of this compound are critical determinants of its behavior in various experimental settings, influencing its solubility, reactivity, and suitability for specific applications.

Melting Point

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Reported Melting Point: 216 °C[2]

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a digital melting point apparatus.

Methodology Rationale: The capillary method provides a precise and reproducible means of determining the melting point range. A slow heating rate near the expected melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement. Impurities typically cause a depression and broadening of the melting point range.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • If the approximate melting point is known, set the starting temperature to about 15-20 °C below the expected value.

    • Set a slow ramp rate, typically 1-2 °C per minute, to ensure accurate determination.

  • Measurement:

    • Insert the capillary tube containing the sample into the designated slot in the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the melting point as a range from the initial to the final temperature.

    • For high accuracy, perform the measurement in triplicate and report the average range.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Dry and Powder Sample B Load Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Insert into Apparatus C->D E Set Start Temp & Ramp Rate F Observe and Record Melting Range G Report Melting Point Range F->G

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point
Solubility

Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and in vitro assay design. While specific quantitative solubility data for this compound in various solvents is not widely published, its solubility profile can be predicted based on its structure. The presence of a polar carboxylic acid group suggests solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt is formed. The aromatic ring and the aldehyde group contribute to some non-polar character, suggesting potential solubility in moderately polar organic solvents.

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.

Methodology Rationale: This method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility at a given temperature.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone). The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid phase.

    • Separate the dissolved solute from the undissolved solid by either centrifugation or filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification:

    • Quantify the concentration of this compound in the clear filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

    • Perform the experiment in at least triplicate for each solvent and report the average solubility with the standard deviation.

Diagram of Shake-Flask Solubility Workflow

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge or Filter C->D E Quantify Concentration (e.g., HPLC) D->E F Report Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity (pKa)

Potentiometric titration is a common and reliable method for determining the pKa of weak acids and bases.

Methodology Rationale: This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms of the analyte are equal, and thus pH = pKa.

Step-by-Step Protocol:

  • Apparatus and Reagent Preparation:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, typically water or a co-solvent system if solubility is low. A known concentration of an inert salt (e.g., KCl) is often added to maintain constant ionic strength.

  • Titration Procedure:

    • Place the solution of this compound in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.

    • Record the initial pH of the solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the inflection point of the curve. This can be found from the peak of the first derivative of the titration curve.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

    • Perform the titration in triplicate and report the average pKa value with the standard deviation.

Diagram of Potentiometric Titration Setup

pKaTitration cluster_setup Potentiometric Titration Setup cluster_analysis Data Analysis Burette Burette with Standardized NaOH Beaker Beaker with Analyte Solution (this compound) and Stir Bar Burette->Beaker Titrant Addition pH_Meter pH Meter Plot Plot pH vs. Volume pH_Meter->Plot Electrode pH Electrode Electrode->pH_Meter pH Measurement Stir_Plate Magnetic Stir Plate EquivPoint Determine Equivalence Point Plot->EquivPoint HalfEquivPoint Find Half-Equivalence Point EquivPoint->HalfEquivPoint pKa pKa = pH at Half-Equivalence HalfEquivPoint->pKa

Caption: Setup and Analysis for pKa Determination by Potentiometric Titration.

Stability and Handling

Proper handling and storage are essential to maintain the integrity of this compound.

  • Chemical Stability: The compound is generally stable under normal laboratory conditions.[2]

  • Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[2]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be produced.

  • Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid halides. The aldehyde can undergo reactions such as oxidation, reduction, or condensation. The fluorine atom can influence the electronic properties of the aromatic ring and provide a site for further modification or act as a bioisostere for a hydrogen atom, potentially improving metabolic stability and binding affinity of the final compound. While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motifs are found in various classes of bioactive molecules, including kinase inhibitors and other targeted anticancer agents.[3][4]

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups that make it attractive for applications in drug discovery and materials science. This guide has provided a detailed overview of its key physical properties, including its molecular and spectroscopic characteristics, melting point, and predicted solubility and acidity. Standardized experimental protocols for the determination of these properties have been presented to aid researchers in their practical work. A thorough understanding of these physicochemical parameters is essential for the rational design and synthesis of novel compounds based on this versatile building block.

References

  • SynQuest Laboratories, Inc. This compound Safety Data Sheet.

  • Jiang, X., et al. (2008). Novel diazepinylbenzoic acid retinoid-X-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(5), 1689-1692.
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  • Santa Cruz Biotechnology, Inc. This compound.

  • Sigma-Aldrich. This compound.

  • ChemicalBook. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum.

  • ChemicalBook. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum.

  • National Institute of Standards and Technology. Benzoic acid, 4-fluoro-.

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds.

  • University of Calgary. Infrared Spectroscopy.

  • University of California, Los Angeles. NMR Chart.

  • Doungsoongnuen, T., et al. (2023). Synthesis and anticancer activity of 2-(4'-substituted sulfonamido)
  • Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. (2022). Molecules, 27(13), 4195.
  • Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors. (2023). Pharmaceutical Chemistry Journal, 57, 235–244.

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-formylbenzoic acid is a trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid moiety on the benzene ring offers multiple reaction sites for the construction of complex molecular architectures. The incorporation of fluorine can enhance the metabolic stability and binding affinity of derivative compounds, making this a desirable, yet synthetically challenging, target.[1] This guide provides a comprehensive overview of proposed synthetic pathways for this compound, offering detailed experimental protocols and mechanistic insights for researchers and professionals in drug development. Due to the limited availability of direct synthetic procedures in the literature for this specific isomer, this document focuses on two plausible and robust synthetic routes, extrapolated from established methodologies for analogous compounds.

Introduction: The Significance of Fluorinated Aromatic Carboxylic Acids

Fluorinated benzoic acid derivatives are of paramount importance in modern drug discovery.[1][2] The unique electronic properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][3] This makes them highly sought-after intermediates in the synthesis of novel therapeutics.

It is crucial to distinguish this compound from its more frequently documented isomer, 2-fluoro-5-formylbenzoic acid. While the synthesis of the latter is well-established, often commencing from 3-bromo-4-fluorobenzaldehyde, this guide will focus on the less-documented 2-fluoro-4-formyl isomer.[4][5] The synthetic strategies outlined herein are designed to provide a clear and logical approach to obtaining this valuable compound.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of this compound, each with its own set of advantages and challenges.

Pathway 1: Selective Oxidation of 2-Fluoro-4-methylbenzoic Acid

This pathway commences with the readily accessible 2-fluoro-4-methylbenzoic acid and focuses on the selective oxidation of the methyl group to an aldehyde.

Conceptual Overview of Pathway 1

Pathway 1 m-Fluorotoluene m-Fluorotoluene 2-Fluoro-4-methylbenzoic Acid 2-Fluoro-4-methylbenzoic Acid m-Fluorotoluene->2-Fluoro-4-methylbenzoic Acid Friedel-Crafts Acylation & Hydrolysis This compound This compound 2-Fluoro-4-methylbenzoic Acid->this compound Selective Oxidation Pathway 2 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->2-Bromo-4-fluorobenzaldehyde Bromination This compound This compound 2-Bromo-4-fluorobenzaldehyde->this compound Lithiation & Carboxylation

Sources

A Technical Guide to the Synthesis of 2-Fluoro-4-formylbenzoic Acid: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylbenzoic acid is a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a carboxylic acid, a formyl group, and a fluorine atom on a benzene ring, makes it a versatile scaffold for the synthesis of a wide range of complex organic molecules. The fluorine substituent, in particular, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of the starting materials, the desired scale of the synthesis, and the required purity of the final product. The main strategies involve either the introduction of the formyl group onto a pre-existing 2-fluorobenzoic acid backbone or the construction of the molecule through a series of functional group transformations on a substituted toluene or benzaldehyde derivative.

Route 1: Oxidation of 2-Fluoro-4-methylbenzoic Acid

One of the most direct conceptual routes to this compound involves the selective oxidation of the methyl group of 2-Fluoro-4-methylbenzoic acid. However, this transformation presents a significant challenge: the potential for over-oxidation of the newly formed aldehyde to a second carboxylic acid.

Starting Material: 2-Fluoro-4-methylbenzoic acid

This starting material can be synthesized from commercially available precursors such as m-fluorotoluene. A common method involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis of the resulting trichloromethyl ketone.[1]

Synthetic Pathway:

Route 1: Oxidation of 2-Fluoro-4-methylbenzoic Acid start 2-Fluoro-4-methylbenzoic Acid intermediate Selective Oxidation start->intermediate [Oxidizing Agent] product This compound intermediate->product

Caption: Oxidation of 2-Fluoro-4-methylbenzoic Acid.

Experimental Considerations:

The key to a successful oxidation is the choice of a mild and selective oxidizing agent. Reagents such as manganese dioxide (MnO2) or ceric ammonium nitrate (CAN) can be employed. Careful control of reaction conditions, including temperature and reaction time, is crucial to minimize the formation of the dicarboxylic acid byproduct.

Protocol A: Oxidation with Manganese Dioxide

  • Dissolution: Dissolve 2-Fluoro-4-methylbenzoic acid in a suitable inert solvent, such as dichloromethane or chloroform.

  • Addition of Oxidant: Add an excess of activated manganese dioxide to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Purification: Wash the filtrate with a mild acidic solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Route 2: Formylation of a 2-Fluorobenzoic Acid Derivative

This strategy involves the introduction of a formyl group onto a 2-fluorobenzoic acid precursor. A common method for formylation is the Vilsmeier-Haack reaction.

Starting Material: 2-Fluorobenzoic acid

This is a commercially available starting material.

Synthetic Pathway:

Route 2: Formylation of 2-Fluorobenzoic Acid start 2-Fluorobenzoic Acid intermediate Formylation start->intermediate Vilsmeier Reagent (POCl3, DMF) product This compound intermediate->product

Caption: Formylation of 2-Fluorobenzoic Acid.

Experimental Considerations:

The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride (POCl3) and a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. The electron-withdrawing nature of the carboxylic acid group in 2-fluorobenzoic acid can make the aromatic ring less reactive towards electrophilic substitution. Therefore, harsh reaction conditions, such as high temperatures, may be required, which can lead to side reactions.

Route 3: Synthesis from 2-Fluoro-4-bromobenzaldehyde

This multi-step approach offers good control over the introduction of the functional groups. It involves the carboxylation of a brominated precursor.

Starting Material: 2-Fluoro-4-bromobenzaldehyde

This starting material can be synthesized from 4-fluorobenzaldehyde through bromination.[2][3]

Synthetic Pathway:

Route 3: Synthesis from 2-Fluoro-4-bromobenzaldehyde start 2-Fluoro-4-bromobenzaldehyde intermediate1 Protection of Aldehyde start->intermediate1 e.g., Ethylene glycol, acid catalyst product This compound intermediate2 Carboxylation intermediate1->intermediate2 1. n-BuLi or Mg 2. CO2 intermediate3 Deprotection intermediate2->intermediate3 Acidic workup intermediate3->product

Caption: Synthesis from 2-Fluoro-4-bromobenzaldehyde.

Experimental Considerations:

  • Protection of the Aldehyde: The formyl group is reactive towards the organometallic reagents used for carboxylation. Therefore, it must be protected, for example, as an acetal, prior to the carboxylation step.

  • Carboxylation: The protected 2-fluoro-4-bromobenzaldehyde can be converted to an organolithium or Grignard reagent, which is then quenched with carbon dioxide to introduce the carboxylic acid group.

  • Deprotection: The protecting group is removed under acidic conditions to regenerate the formyl group and yield the final product.

Protocol B: Carboxylation of Protected 2-Fluoro-4-bromobenzaldehyde

  • Protection: Reflux 2-Fluoro-4-bromobenzaldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water.

  • Grignard Formation: React the protected aldehyde with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Carboxylation: Bubble dry carbon dioxide gas through the Grignard solution at low temperature (e.g., -78 °C).

  • Workup and Deprotection: Quench the reaction with aqueous ammonium chloride and then acidify with dilute hydrochloric acid. The acidic workup will also deprotect the acetal.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by recrystallization or column chromatography.

Route 4: Synthesis from 3-Fluorophenol

This approach builds the desired functionality through a series of steps starting from a simple, commercially available phenol.

Starting Material: 3-Fluorophenol

Synthetic Pathway:

Route 4: Synthesis from 3-Fluorophenol start 3-Fluorophenol intermediate1 Protection of Phenol start->intermediate1 Protecting group (e.g., Isopropyl) product This compound intermediate2 Bromination intermediate1->intermediate2 Brominating agent intermediate3 Formylation intermediate2->intermediate3 Grignard exchange, DMF intermediate4 Oxidation intermediate3->intermediate4 Oxidation of formyl group intermediate5 Deprotection intermediate4->intermediate5 Deprotection of phenol intermediate5->product

Caption: Synthesis from 3-Fluorophenol.

Experimental Considerations:

This multi-step synthesis, as outlined in a patent for the preparation of the related 2-fluoro-4-hydroxybenzaldehyde, involves protection of the hydroxyl group, followed by bromination, formylation via a Grignard reaction, and subsequent deprotection.[4] To obtain the target molecule, an additional oxidation step of the formyl to a carboxyl group would be necessary before the final deprotection. This route is more complex but offers versatility in introducing different functional groups.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey ReactionsAdvantagesDisadvantages
1 2-Fluoro-4-methylbenzoic AcidSelective OxidationPotentially the most direct route.Risk of over-oxidation to dicarboxylic acid; requires careful control.
2 2-Fluorobenzoic AcidVilsmeier-Haack FormylationUtilizes a common and well-established reaction.Deactivated ring may require harsh conditions, leading to side products.
3 2-Fluoro-4-bromobenzaldehydeProtection, Carboxylation, DeprotectionGood control over functional group introduction; high yields are often achievable.Multi-step process; requires protection/deprotection steps.
4 3-FluorophenolMulti-step synthesisStarts from a simple and inexpensive material; offers flexibility.Long synthetic sequence; overall yield may be lower.

Conclusion

The synthesis of this compound can be accomplished through various synthetic strategies, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on the specific requirements of the research or development project, including the desired scale, purity, and cost-effectiveness. For laboratory-scale synthesis where control and purity are paramount, the multi-step route starting from 2-Fluoro-4-bromobenzaldehyde (Route 3) is often preferred. For larger-scale production, a more direct approach such as the selective oxidation of 2-Fluoro-4-methylbenzoic acid (Route 1) might be more economical, provided that the oxidation can be controlled effectively. A thorough evaluation of the available starting materials and the technical feasibility of each step is essential for the successful synthesis of this valuable building block.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. (URL: not available)
  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google P

Sources

A Technical Guide to 2-Fluoro-4-formylbenzoic Acid: A Trifunctional Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-formylbenzoic acid (CAS 604000-97-7), a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing a carboxylic acid, an aldehyde, and a fluorine substituent on a benzene scaffold, this molecule offers a versatile platform for constructing complex molecular architectures. We will explore its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, its critical role as a key intermediate in the synthesis of advanced therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors, and essential safety protocols. This document is intended to serve as a comprehensive resource for scientists leveraging this valuable building block in their research endeavors.

Core Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several names and identifiers, the most critical of which are outlined below. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Common Synonym 4-Carboxy-3-fluorobenzaldehydeSanta Cruz Biotechnology[2]
CAS Number 604000-97-7Santa Cruz Biotechnology[2]
Molecular Formula C₈H₅FO₃PubChem[1]
Molecular Weight 168.12 g/mol PubChem[1]
InChI Key MBTIUAFUJPATDP-UHFFFAOYSA-NPubChem[1]

Physicochemical and Spectroscopic Profile

The strategic placement of the fluoro, formyl, and carboxyl groups dictates the compound's physical properties and reactivity. The fluorine atom, being highly electronegative, influences the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Physicochemical Properties

PropertyValueNotes
Appearance White to off-white solid.Based on supplier information.
Melting Point Data not available in public literature.For context, the related isomer 2-fluoro-4-hydroxybenzoic acid melts at 200-202 °C[3], and the non-fluorinated analog 4-formylbenzoic acid melts at approximately 245-256 °C.[4][5]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from the presence of polar functional groups capable of hydrogen bonding.
Boiling Point Decomposes before boiling.Typical for aromatic carboxylic acids.

Expected Spectroscopic Characterization

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm, which may be exchangeable with D₂O.

    • Aldehyde Proton (-CHO): A sharp singlet expected between 9.9-10.2 ppm.

    • Aromatic Protons (Ar-H): Three protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F coupling. We expect signals in the 7.5-8.5 ppm range. The proton ortho to the fluorine will show a characteristic doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: The carboxylic acid carbon is expected around 165-170 ppm, while the aldehyde carbonyl will be significantly further downfield, typically in the 190-195 ppm range.[6]

    • Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear at a high chemical shift (e.g., >160 ppm).[6] Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Aldehyde): A sharp, strong absorbance around 1700-1720 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A sharp, strong absorbance, typically slightly lower than the aldehyde, around 1680-1700 cm⁻¹.

    • C-F Stretch: A strong absorbance in the fingerprint region, typically 1200-1300 cm⁻¹.

Synthesis Protocol: A Proposed Route

A definitive, published protocol for this specific molecule is not widely available. Therefore, based on established and reliable organic transformations, we propose a robust two-stage synthesis starting from commercially available 4-bromo-3-fluorotoluene. This approach offers high selectivity and is grounded in well-understood reaction mechanisms.

Workflow of Proposed Synthesis

Synthesis_Workflow cluster_0 Stage 1: Carboxylation cluster_1 Stage 2: Selective Oxidation A 4-Bromo-3-fluorotoluene S1 1. n-BuLi, THF, -78 °C 2. CO₂ (s) 3. H₃O⁺ A->S1 Lithiation & Carbonation B 2-Fluoro-4-methylbenzoic acid (Precursor) S2 NBS, AIBN CCl₄, Reflux B->S2 Radical Bromination C 2-Fluoro-4-(dibromomethyl)benzoic acid (Intermediate) S3 CaCO₃, H₂O/Dioxane Reflux C->S3 Hydrolysis D This compound (Final Product) S1->B S2->C S3->D

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-formylbenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-formylbenzoic acid, a key building block in pharmaceutical and materials science. Recognizing the current scarcity of public-domain quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and the empirical solubility of structurally analogous compounds. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, critical for process development, formulation, and quality control. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility is a fundamental physicochemical property that dictates the viability of a chemical compound in a multitude of applications, from drug delivery to reaction kinetics. For active pharmaceutical ingredients (APIs), solubility in both aqueous and organic media directly influences bioavailability, manufacturability, and formulation stability. This compound (C₈H₅FO₃, MW: 168.12 g/mol ) is a substituted aromatic carboxylic acid of significant interest due to its trifunctional nature, incorporating a carboxylic acid, a formyl group, and a fluoro substituent. These features make it a versatile precursor for a wide array of complex molecules. However, the effective application of this compound is contingent upon a thorough understanding of its solubility profile.

This guide addresses the current knowledge gap by providing a robust theoretical and practical framework for assessing the solubility of this compound in relevant organic solvents.

Physicochemical Properties and Predicted Solubility Behavior of this compound

A comprehensive understanding of a molecule's structural and electronic features is paramount to predicting its solubility. The interplay of the functional groups in this compound governs its interactions with various solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₅FO₃

  • Molecular Weight: 168.12 g/mol [1]

  • Melting Point: 216 °C[2]

  • Structure: The molecule possesses a polar carboxylic acid group capable of acting as a hydrogen bond donor and acceptor. The formyl group is also polar and can act as a hydrogen bond acceptor. The fluorine atom, while electronegative, has a more complex influence, potentially modulating the acidity of the carboxylic acid and participating in weaker intermolecular interactions. The benzene ring provides a nonpolar backbone.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, we can anticipate the following solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and formyl groups are expected to form strong hydrogen bonds with these solvents, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Dipole-dipole interactions between the polar functional groups of the solute and the solvent should facilitate dissolution, suggesting moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will have some affinity for these solvents, but the highly polar carboxylic acid and formyl groups will limit overall solubility. Therefore, low solubility is expected in nonpolar media.

Insights from Structural Analogs: A Data-Driven Approach

In the absence of direct quantitative data for this compound, examining the solubility of its structural analogs provides invaluable predictive insights.

4-Fluorobenzoic Acid: The Closest Structural Analog

4-Fluorobenzoic acid is an excellent proxy due to the shared fluorinated benzoic acid core. A recent study meticulously determined its solubility in twelve organic solvents at temperatures ranging from 283.15 K to 323.15 K using the gravimetric method[3]. This data, summarized in Table 1, serves as a strong starting point for estimating the solubility of our target compound. Generally, 4-fluorobenzoic acid is soluble in alcohols and other polar organic solvents, with solubility increasing with temperature[4][5][6][7].

Table 1: Quantitative Solubility Data of 4-Fluorobenzoic Acid in Select Organic Solvents [3]

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol 283.150.2845
298.150.3478
313.150.4182
323.150.4673
Ethanol 283.150.2285
298.150.2811
313.150.3405
323.150.3812
Acetone 283.150.4082
298.150.4723
313.150.5411
323.150.5897
Ethyl Acetate 283.150.3015
298.150.3662
313.150.4358
323.150.4851

Note: This table presents a selection of the available data for illustrative purposes.

Other Relevant Analogs: 2-Fluorobenzoic Acid and 4-Formylbenzoic Acid
  • 2-Fluorobenzoic Acid: This isomer has a reported aqueous solubility of 7.2 g/L and is qualitatively described as soluble in organic solvents like benzene, toluene, ketones, and ethers[8][9]. The ortho-position of the fluorine may introduce intramolecular hydrogen bonding with the carboxylic acid, which could slightly alter its solubility profile compared to the 4-fluoro isomer.

  • 4-Formylbenzoic Acid: This compound is reported to be sparingly soluble in hot water and very soluble in alcohol, ether, and chloroform[10][11]. Its solubility in polar organic solvents like DMF is also noted to be good, while it exhibits low solubility in non-polar solvents such as hexane and benzene[4][12].

The collective data from these analogs strongly suggests that this compound will exhibit good solubility in polar organic solvents, with temperature being a key factor influencing the extent of dissolution.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, a robust experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended[13][14]. The following protocol is a self-validating system designed for accuracy and reproducibility.

The Isothermal Shake-Flask Method: A Step-by-Step Guide

This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent in a sealed vial B Place vial in a temperature-controlled shaker (e.g., 25°C, 48h) A->B Equilibration C Allow undissolved solid to settle B->C D Withdraw supernatant and filter through a 0.22 µm PTFE syringe filter C->D Phase Separation E Dilute the filtrate with mobile phase D->E F Analyze by validated HPLC-UV method E->F Analysis G Determine concentration from calibration curve F->G H Calculate solubility (e.g., mg/mL, mol/L) G->H Final Result

Caption: A logical workflow for determining equilibrium solubility.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated analytical column (e.g., C18)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method.

Quantification by High-Performance Liquid Chromatography (HPLC): A Validated Approach

HPLC with UV detection is a precise and widely used technique for quantifying the concentration of aromatic compounds[15][16][17].

Diagram 2: HPLC Method Validation Workflow

G cluster_validation Method Validation Parameters Specificity Specificity Distinguishes analyte from impurities Linearity Linearity Accuracy Accuracy % Recovery Precision Precision Repeatability & Intermediate Precision (%RSD) LOD_LOQ LOD & LOQ Sensitivity Validation Validated HPLC Method Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ

Caption: Key parameters for a validated HPLC analytical method.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound in the mobile phase and selecting the wavelength of maximum absorbance (λmax).

  • Column Temperature: 25 °C

Method Validation:

Before use, the HPLC method must be validated to ensure its suitability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ)[18][19][20].

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format, as shown in Table 2. This allows for easy comparison across different solvents and temperatures.

Table 2: Experimentally Determined Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Polar Aprotic Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Nonpolar Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Note: This table is a template to be populated with experimentally determined values.

Conclusion: Empowering Future Research

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging predictive principles based on molecular structure and data from close analogs, researchers can make informed decisions on solvent selection. The detailed, self-validating experimental protocol presented herein provides a robust methodology for generating the precise, quantitative data necessary for advancing research, optimizing synthetic processes, and developing novel formulations. The generation and dissemination of such fundamental data are crucial for unlocking the full potential of this versatile chemical building block.

References

  • The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. (n.d.). Retrieved from [Link]

  • This compound Safety Data Sheet.
  • 4-Formylbenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. (2023). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • 4-Fluorobenzoic acid. ChemBK. (n.d.). Retrieved from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. (n.d.). Retrieved from [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Validation of analytical methods. Solubility of Things. (n.d.). Retrieved from [Link]

  • 2-Fluorobenzoic acid. Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Fluorobenzoic acid Safety D
  • 4-Formylbenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

  • 4-Fluorobenzoic acid, 98%. Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

  • 4-Formylbenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. (n.d.). Retrieved from [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016). ResearchGate. Retrieved from [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. (n.d.). Retrieved from [Link]

  • Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. (2012). PubMed. Retrieved from [Link]

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spectroscopic data of 2-Fluoro-4-formylbenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-formylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (C₈H₅FO₃, MW: 168.12) is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine substituent, offers multiple points for chemical modification. Accurate structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the interpretation of spectral data, supported by established principles and comparative analysis with related structures, and outline field-proven experimental protocols.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of chemically distinct protons and their neighboring atoms. The electron-withdrawing nature of the fluorine, aldehyde, and carboxylic acid groups significantly deshields the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constants (J, Hz)
~13.5 Broad Singlet 1H -COOH -
~10.1 Singlet 1H -CHO -
~8.2-8.3 Doublet of Doublets 1H H-5 ³J(H5-H6) ≈ 8.0, ⁴J(H5-F) ≈ 5.0
~8.0-8.1 Doublet 1H H-3 ³J(H3-F) ≈ 9.0

| ~7.9-8.0 | Doublet | 1H | H-6 | ³J(H6-H5) ≈ 8.0 |

Causality and Insights:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a very broad singlet far downfield, typically between 10-13 ppm.[3][4] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[5] In aprotic polar solvents like DMSO, the signal is generally sharp enough to be observed reliably.

  • Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and typically appears as a singlet between 9-10 ppm. Its lack of adjacent proton neighbors results in a singlet, though long-range coupling may occasionally be observed. Data for the related 4-formylbenzoic acid shows this proton at 10.1 ppm.[6][7]

  • Aromatic Protons (H-3, H-5, H-6): The three aromatic protons are in distinct chemical environments. The fluorine atom introduces heteronuclear coupling (J-coupling) to nearby protons. H-3 will appear as a doublet due to its coupling to the ortho-fluorine atom (³JHF). H-5 will be a doublet of doublets, coupling to the adjacent H-6 (³JHH) and through space or across four bonds to the fluorine atom (⁴JHF). H-6 will appear as a doublet from coupling to H-5 (³JHH).

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR coupling relationships.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment gives a distinct peak.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Multiplicity (Coupled) Assignment J(C-F) (Hz)
~193 Doublet C=O (Aldehyde) ⁴J(C-F) ≈ 3-5
~166 Doublet C=O (Carboxylic Acid) ³J(C-F) ≈ 4-6
~164 Doublet C-2 ¹J(C-F) ≈ 250-260
~140 Singlet C-4 -
~136 Doublet C-6 ²J(C-F) ≈ 20-25
~131 Singlet C-1 -
~125 Doublet C-5 ³J(C-F) ≈ 3-5

| ~119 | Doublet | C-3 | ²J(C-F) ≈ 20-25 |

Causality and Insights:

  • Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing far downfield. The aldehyde carbon is typically found at a higher chemical shift (~190-200 ppm) than the carboxylic acid carbon (~165-185 ppm).[4] For 4-formylbenzoic acid, these appear at 193.5 ppm and 167.0 ppm, respectively.[6]

  • Aromatic Carbons & C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-2), which splits its signal into a doublet with a J value of ~250 Hz.[8] Smaller two-bond (²JCF) and three-bond (³JCF) couplings are also observed for the other aromatic carbons, providing invaluable data for unambiguous signal assignment.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[9][10]

Predicted ¹⁹F NMR Data (DMSO-d₆, 376 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -105 to -115 | Multiplet | Ar-F |

Causality and Insights:

  • The chemical shift of the fluorine atom is sensitive to its electronic environment. For fluoroarenes, the typical range is broad.[11] The observed signal will be a multiplet due to coupling with the ortho (H-3) and meta (H-5) protons. This provides complementary information to the ¹H NMR for confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and sharpen the exchangeable -COOH proton signal.[12]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency and acquire a one-dimensional ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key carbonyl and hydroxyl groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300-2500 Strong, Very Broad O-H stretch (Carboxylic acid dimer)
~2850, ~2750 Medium-Weak C-H stretch (Aldehyde Fermi resonance)
~1710 Strong, Sharp C=O stretch (Carboxylic acid)
~1690 Strong, Sharp C=O stretch (Aromatic aldehyde)
~1600, ~1475 Medium C=C stretch (Aromatic ring)
~1300 Medium C-O stretch / O-H bend

| ~1250 | Strong | C-F stretch (Aryl fluoride) |

Causality and Insights:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, which arises from strong intermolecular hydrogen bonding to form dimers.[3][13]

  • C=O Stretches: The molecule has two carbonyl groups. The carboxylic acid C=O stretch is typically found around 1710 cm⁻¹. The aromatic aldehyde C=O stretch is expected at a slightly lower frequency (~1690 cm⁻¹) due to conjugation with the aromatic ring. These two peaks may overlap, but should be resolvable.

  • Aldehyde C-H Stretch: Aromatic aldehydes often show two medium-intensity C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹, a feature known as Fermi resonance.

  • C-F Stretch: The C-F bond in aryl fluorides gives a strong absorption band typically in the 1270-1200 cm⁻¹ region.

Experimental Protocol: IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed can offer further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this, typically yielding the intact molecular ion.[14][15]

G Overall Spectroscopic Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample 2-Fluoro-4-formylbenzoic Acid (Solid) NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Dissolve in DMSO-d₆ IR FTIR-ATR Sample->IR Direct solid analysis MS ESI-MS Sample->MS Dissolve in MeOH/H₂O Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization.

Predicted Mass Spectrum Data (Negative Ion ESI)

m/z Proposed Fragment Formula Notes
167.01 [M-H]⁻ [C₈H₄FO₃]⁻ Deprotonated molecular ion (base peak)

| 123.01 | [M-H-CO₂]⁻ | [C₇H₄FO]⁻ | Loss of carbon dioxide from parent ion |

Predicted Mass Spectrum Data (Electron Ionization - for fragmentation pattern)

m/z Proposed Fragment Formula Notes
168 [M]⁺ [C₈H₅FO₃]⁺ Molecular Ion
151 [M-OH]⁺ [C₈H₄FO₂]⁺ Loss of hydroxyl radical
149 [M-F]⁺ [C₈H₅O₃]⁺ Loss of fluorine radical (unlikely)
139 [M-CHO]⁺ [C₇H₄FO₂]⁺ Loss of formyl radical

| 123 | [M-COOH]⁺ | [C₇H₄FO]⁺ | Loss of carboxyl radical |

Causality and Insights:

  • Ionization Mode: In negative ion ESI, the most acidic proton (from the carboxylic acid) is readily lost, making the deprotonated molecule [M-H]⁻ the most abundant ion observed.[16]

  • Fragmentation Pathways: Under harsher conditions like Electron Ionization (EI), fragmentation occurs.[17] The molecular ion breaks apart at its weakest bonds. For aromatic carboxylic acids and aldehydes, the most common fragmentations involve the loss of the functional groups as neutral radicals (e.g., •OH, •CHO, •COOH), leaving behind charged fragment ions that are detected.[4][18] The stability of the resulting carbocations dictates the most likely fragmentation pathways.

G Predicted EI-MS Fragmentation Pathways M [M]⁺˙ m/z = 168 M_OH [M-OH]⁺ m/z = 151 M->M_OH - •OH M_CHO [M-CHO]⁺ m/z = 139 M->M_CHO - •CHO M_COOH [M-COOH]⁺ m/z = 123 M->M_COOH - •COOH

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Heated nitrogen gas assists in desolvation.[14]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan across a relevant mass range (e.g., m/z 50-500) to detect the parent ion and any significant fragments.

References

  • Be̅rziņš, A; Semjonova, A; Actiņš, A; Salvalaglio, M; (2021) Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth and Design, 21 (9) pp. 4823-4836. [Link]

  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 727-753. [Link]

  • Tomer, K. B., & Gross, M. L. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. [Link]

  • UCL Discovery. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University College London. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. chem.ucalgary.ca. [Link]

  • ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Request PDF. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Supporting Information for various chemical syntheses.
  • Wikipedia. Electrospray ionization. en.wikipedia.org. [Link]

  • Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(1), 743-751. [Link]

  • Reva, I., & Fausto, R. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(22), 4057. [Link]

  • Grote, C. W., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]

  • Supporting Information for various chemical syntheses.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. en.wikipedia.org. [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2422-2425. [Link]

  • Chemistry LibreTexts. Carboxylic acid NMR. chem.libretexts.org. [Link]

  • University of Ottawa. 19Flourine NMR. u-of-o-nmr-facility.blogspot.com. [Link]

  • Royal Society of Chemistry. Supplementary Information. rsc.org. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). hmdb.ca. [Link]

  • Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. www2.chemistry.msu.edu. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. chemguide.co.uk. [Link]

  • ResearchGate. (2003). 19F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. researchgate.net. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. scienceready.com.au. [Link]

  • SpectraBase. 2-Fluorobenzoic acid - Optional[FTIR] - Spectrum. spectrabase.com. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. docbrown.info. [Link]

  • ResearchGate. (Year not specified). IR spectrum of the product 4-hydroxybenzoic acid. researchgate.net. [Link]

Sources

commercial availability of 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-formylbenzoic Acid: Commercial Availability, Synthesis, and Applications for Researchers

Introduction: A Versatile Trifunctional Building Block

This compound (CAS No. 604000-97-7) is a key intermediate in medicinal chemistry and materials science.[1][2] Its structure is distinguished by the presence of three valuable functional groups on a benzene ring: a carboxylic acid, an aldehyde, and a fluorine atom. This trifunctional nature allows for a wide range of selective chemical transformations, making it a highly sought-after building block for the synthesis of complex organic molecules. The inclusion of a fluorine atom can notably enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery programs.[3][4] This guide provides a comprehensive overview of its commercial availability, synthetic routes, key applications, and safe handling protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its use in a laboratory setting.

PropertyValueSource(s)
CAS Number 604000-97-7[1][2][5]
Molecular Formula C8H5FO3[2][5]
Molecular Weight 168.12 g/mol [2]
Alternate Names 4-Carboxy-3-fluorobenzaldehyde[2][5]
MDL Number MFCD12026481[1]
Physical Form Solid
Purity Typically ≥98%[1]

Commercial Availability

This compound is readily available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, from grams for initial studies to bulk quantities for larger-scale synthesis. Below is a comparative table of some of the key suppliers. It is important to note that stock levels and pricing are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierAvailable QuantitiesPurityNotes
Apollo Scientific 1g, 5g, 10g98%UK and US stock available.[1]
Santa Cruz Biotechnology VariesResearch GradeFor research use only.[2]
Sigma-Aldrich (Merck) Varies≥98%Multiple purchasing options.
SynQuest Laboratories VariesNot specifiedLaboratory chemicals manufacturer.[5]
BLD Pharm VariesNot specifiedOnline ordering available.[6]

Synthetic Strategies

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry and potential impurities. A common synthetic approach involves the oxidation of a corresponding methyl-substituted precursor. The challenge in such a synthesis lies in the selective oxidation of the methyl group to an aldehyde without over-oxidation to a carboxylic acid.

A plausible synthetic route is outlined below:

Synthesis of this compound start 2-Fluoro-4-methylbenzoic acid intermediate Oxidation start->intermediate [Oxidizing Agent] product This compound intermediate->product

Caption: A generalized synthetic scheme for this compound.

Illustrative Experimental Protocol: Oxidation of 2-Fluoro-4-methylbenzoic acid

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., a mixture of acetic anhydride and acetic acid).
  • Carefully add a selective oxidizing agent, such as chromium trioxide or potassium permanganate, in a controlled manner to manage the exothermic reaction.

2. Reaction Execution:

  • Heat the reaction mixture to a specific temperature (e.g., 40-50 °C) and stir for several hours.
  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to quench the reaction.
  • Extract the product with an appropriate organic solvent, such as ethyl acetate.
  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Research and Drug Development

The unique arrangement of the three functional groups in this compound allows for orthogonal chemical modifications, making it a valuable scaffold in the synthesis of pharmaceuticals and functional materials.[3]

  • Carboxylic Acid: This group can be readily converted into amides, esters, or other derivatives through standard coupling reactions, which is crucial for interacting with biological targets or modifying the pharmacokinetic properties of a molecule.[7]

  • Formyl Group (Aldehyde): The aldehyde functionality can undergo reductive amination to introduce a wide variety of amine-containing substituents. It can also participate in condensation reactions to form Schiff bases and other heterocyclic systems.[7]

  • Aromatic Fluorine: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4][7]

Application in Drug Synthesis start This compound step1 Amide Coupling (R1-NH2) start->step1 Carboxylic Acid intermediate1 Intermediate A step1->intermediate1 step2 Reductive Amination (R2-NH2) intermediate1->step2 Aldehyde product Drug Candidate step2->product

Caption: A conceptual workflow for utilizing this compound in drug synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[5][8]

Hazard Identification:

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[9]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear suitable protective clothing and gloves.[5]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[5]

Storage:

  • Store in a well-ventilated place.[8] Keep the container tightly closed. The product is stable under normal handling and storage conditions.[5]

Conclusion

This compound is a commercially accessible and highly versatile building block for chemical synthesis. Its trifunctional nature provides a robust platform for the development of novel pharmaceuticals and materials. By understanding its commercial availability, synthetic background, and safe handling procedures, researchers can effectively incorporate this valuable intermediate into their research and development programs.

References

  • Chemical Label. This compound. [Link]

  • Capot Chemical. MSDS of 4-Fluoro-2-formylbenzoic acid. [Link]

  • PubChem. 2-Fluoro-4-methoxybenzoic acid. [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and utilization of 2-Fluoro-4-formylbenzoic acid. By integrating established safety protocols with practical field-proven insights, this document aims to empower laboratory personnel to work with this versatile reagent confidently and securely.

Introduction: A Versatile Building Block

This compound, with the chemical formula C₈H₅FO₃ and a molecular weight of 168.12 g/mol , is a key intermediate in the synthesis of a wide array of complex organic molecules.[1] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, makes it a valuable precursor in medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective reactivity, enabling the construction of diverse molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a particularly sought-after starting material in drug discovery programs.[2]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning".[3] It is crucial to understand the specific hazards associated with this compound to implement appropriate safety measures.

The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[3]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled (H302, H312, H332): While not the primary classification in all sourced SDS, some indicate potential harm through these routes of exposure.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific experimental conditions.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

PropertyValueSource
Molecular Formula C₈H₅FO₃[1][3]
Molecular Weight 168.12 g/mol [1]
Appearance Solid[3]
Melting Point 216 °C[3]
Stability Stable under normal handling and storage conditions.[3]
Incompatibilities Strong bases, Strong oxidizing agents.[3]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and hydrogen fluoride.[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against dust particles and splashes.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.

    • Lab Coat/Protective Clothing: A flame-retardant lab coat or other suitable protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] If ventilation is insufficient, a NIOSH-approved respirator appropriate for the exposure level must be used.

Handling Procedures
  • Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible.[3]

  • General Hygiene: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Spill Management: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Large spills should be handled by trained emergency response personnel.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3]

  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.[3]

Handling_and_Storage_Workflow cluster_receipt Receiving and Inspection cluster_storage Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect SDS Verify SDS Availability Inspect->SDS Store Store in Cool, Dry, Well-Ventilated Area SDS->Store Segregate Segregate from Incompatible Materials Store->Segregate Don_PPE Don Appropriate PPE Segregate->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Transfer Weigh and Transfer Carefully Fume_Hood->Weigh_Transfer Reaction Perform Experiment Weigh_Transfer->Reaction Collect_Waste Collect Waste in Designated Container Reaction->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Licensed Waste Management Label_Waste->Dispose

Safe handling and storage workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocol: Reductive Amination

The aldehyde functionality of this compound makes it an excellent substrate for reductive amination, a cornerstone reaction in the synthesis of secondary and tertiary amines. This protocol details a reliable method using sodium triacetoxyborohydride, a mild and selective reducing agent.[4]

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is chosen for its high selectivity in reducing the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing the formation of alcohol byproducts.[4] Its milder nature compared to other borohydrides like sodium cyanoborohydride also makes it a safer choice.

  • Dichloromethane (DCM) as Solvent: DCM is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes a wide range of organic compounds.

  • Acetic Acid (AcOH): A catalytic amount of acetic acid is often used to facilitate the formation of the iminium ion intermediate, which is then reduced.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Initiation of Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amine.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification Start_Material Dissolve this compound in Anhydrous DCM Add_Amine Add Amine (1.1 eq) Start_Material->Add_Amine Add_Catalyst Add Catalytic Acetic Acid Add_Amine->Add_Catalyst Add_Reductant Add NaBH(OAc)₃ (1.5 eq) Portion-wise Add_Catalyst->Add_Reductant Stir_Monitor Stir at Room Temperature and Monitor by TLC/LC-MS Add_Reductant->Stir_Monitor Quench Quench with Saturated NaHCO₃ Stir_Monitor->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layers Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Obtain Pure Amine Product Purify->Final_Product

Experimental workflow for the reductive amination of this compound.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Chemical Waste: Unused this compound and any reaction waste should be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[3] Do not dispose of it down the drain or in the general trash.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. A thorough understanding of its hazards and the implementation of rigorous safety protocols are essential for its safe handling and successful application in research and development. By following the guidelines outlined in this technical guide, scientists can mitigate risks and harness the full potential of this important chemical intermediate.

References

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

Sources

reactivity of the formyl group in 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 2-Fluoro-4-formylbenzoic Acid

Abstract

This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility stems from the unique interplay of its three functional groups: a carboxylic acid, an aromatic fluorine, and a formyl (aldehyde) group. This guide provides an in-depth analysis of the formyl group's reactivity, which is electronically modulated by the potent inductive effects of the adjacent fluorine and para-positioned carboxylic acid. We will explore the causality behind its enhanced electrophilicity and detail field-proven protocols for its key transformations, including reductive amination, Knoevenagel condensation, and Wittig olefination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in complex synthetic applications.

The Electronic Landscape: Understanding the Formyl Group's Activated State

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is significantly amplified by the electronic properties of the other substituents on the benzene ring.

  • Influence of the Ortho-Fluorine Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network (a negative inductive effect, or -I).[3] This inductive withdrawal pulls electron density away from the aromatic ring and, consequently, from the attached formyl group. This depletion of electron density magnifies the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[3][4]

  • Influence of the Para-Carboxylic Acid Substituent: The carboxylic acid group is also strongly electron-withdrawing. While it possesses both inductive (-I) and resonance (-M) effects, its primary influence on the para-positioned formyl group is inductive withdrawal. This further contributes to the electron-deficient nature of the aromatic ring and enhances the electrophilicity of the formyl carbon.[5] The combined electron-withdrawing forces of both the fluorine and carboxylic acid groups render the formyl group in this molecule significantly more reactive than in a simple benzaldehyde.

Caption: Inductive electron withdrawal by fluorine and carboxylic acid groups enhances the electrophilicity of the formyl carbon.

Key Synthetic Transformations of the Formyl Group

The enhanced reactivity of the formyl group opens a gateway to numerous synthetic transformations. This section details the methodologies for several high-impact reactions.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or iminium ion intermediate, which is then reduced in situ.[6][7] This method provides a controlled, high-yielding pathway to secondary and tertiary amines, avoiding the over-alkylation issues common with direct alkylation.[7] For this compound, the use of a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less toxic than its cyanoborohydride counterpart and highly effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]

Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.[10]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The reaction is mildly exothermic.

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reductive_Amination_Workflow Start Dissolve Aldehyde & Amine in DCE + Acetic Acid Imine Stir 1-2h at RT (Imine Formation) Start->Imine Reduce Add NaBH(OAc)₃ (Reduction) Imine->Reduce Monitor Monitor by TLC (4-12h) Reduce->Monitor Workup Quench & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Secondary Amine Purify->Product

Caption: Workflow for the reductive amination of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base like piperidine or DABCO.[11] The heightened electrophilicity of the formyl group in this compound makes it an excellent substrate for this reaction, driving it efficiently towards the α,β-unsaturated product.[12]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (40 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within 1-2 hours.

  • Monitoring: Monitor the reaction via TLC to ensure the consumption of the aldehyde.

  • Isolation: Upon completion, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected product with cold ethanol to remove residual starting materials and catalyst. Dry the purified product under vacuum.

Knoevenagel_Condensation_Workflow Start Dissolve Aldehyde & Malononitrile in Ethanol Catalyst Add Piperidine (Catalyst) Start->Catalyst React Stir at RT (1-2h) Catalyst->React Precipitate Product Precipitates React->Precipitate Isolate Vacuum Filtration Precipitate->Isolate Purify Wash with Cold Ethanol Isolate->Purify Product α,β-Unsaturated Product Purify->Product Wittig_Reaction_Workflow cluster_ylide Ylide Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up & Purification Ylide_Start Suspend Phosphonium Salt in THF at 0°C Add_Base Add Strong Base (e.g., n-BuLi) Ylide_Start->Add_Base Stir_Ylide Stir for 1h at 0°C Add_Base->Stir_Ylide Cool_Ylide Cool Ylide to -78°C Stir_Ylide->Cool_Ylide Add_Aldehyde Add Aldehyde Solution Cool_Ylide->Add_Aldehyde Warm_Stir Warm to RT, Stir Overnight Add_Aldehyde->Warm_Stir Quench Quench with aq. NH₄Cl Warm_Stir->Quench Extract Extract with Ether Quench->Extract Purify Column Chromatography Extract->Purify Product Alkene Product Purify->Product

Sources

potential applications of 2-Fluoro-4-formylbenzoic acid in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 2-Fluoro-4-formylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its core chemical attributes, its pivotal role in the synthesis of targeted therapeutics, and its broader potential as a versatile building block in medicinal chemistry and materials science. The methodologies and insights presented herein are grounded in established scientific literature and field-proven applications.

Introduction: A Profile of a Trifunctional Building Block

This compound (CAS No. 604000-97-7) is a synthetically valuable organic compound characterized by a unique trifunctional architecture.[1][2] Its benzene ring is substituted with a carboxylic acid, an aldehyde (formyl group), and a fluorine atom, presenting multiple reactive sites for diverse chemical transformations.

Key Molecular Features:

  • Molecular Formula: C₈H₅FO₃[1][2]

  • Molecular Weight: 168.12 g/mol [1][2]

  • Synonyms: 4-Carboxy-3-fluorobenzaldehyde[1][2]

The strategic placement of these three functional groups makes it a highly sought-after intermediate. The carboxylic acid and aldehyde groups serve as handles for constructing larger, more complex molecules through reactions like amidation and condensation. The fluorine atom, a bioisostere of a hydrogen atom, is of particular interest in drug design. Its high electronegativity can significantly alter the electronic profile of the molecule, influencing pKa, conformation, and metabolic stability.[3][4] The introduction of fluorine can lead to enhanced binding affinity to target proteins and improved pharmacokinetic properties of the final active pharmaceutical ingredient (API).[3]

Premier Application: A Cornerstone in the Synthesis of PARP Inhibitors

The most prominent and well-documented application of fluorinated formylbenzoic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6]

The "Synthetic Lethality" Principle of PARP Inhibition

PARP enzymes are critical components of the DNA repair machinery, primarily involved in fixing single-strand breaks (SSBs).[7] In healthy cells, if PARP is inhibited, SSBs can escalate into more lethal double-strand breaks (DSBs) during replication. These DSBs are then repaired by the homologous recombination (HR) pathway, a process that relies on functional BRCA1 and BRCA2 genes.[7]

However, in cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[8] Inhibiting PARP in these cancer cells prevents the repair of SSBs, leading to an accumulation of DSBs that the cell cannot fix. This dual-defect scenario, known as "synthetic lethality," results in targeted cancer cell death while largely sparing healthy cells with functional BRCA genes.[7][9] Olaparib (Lynparza) is a first-in-class PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancers with these genetic mutations.[5][6][8]

Role in the Olaparib Synthetic Pathway

While the user's topic is this compound, it is crucial for scientific accuracy to note that its isomer, 2-fluoro-5-formylbenzoic acid , is a more commonly cited key intermediate in several patented and scalable syntheses of Olaparib.[5][6][10] The underlying chemical principles and reactions are directly analogous due to the shared functional groups. These compounds serve as the central scaffold onto which the phthalazinone and piperazine moieties are constructed.

A crucial step involves a condensation reaction between the formyl group of the benzoic acid derivative and a suitable partner, followed by cyclization with hydrazine to form a key phthalazinone intermediate.[11] The carboxylic acid group is then activated and coupled with the piperazine ring, ultimately leading to the final Olaparib structure.[5][12]

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Assembly 2F5FBA 2-Fluoro-5-formylbenzoic acid derivative Condensation Condensation & Cyclization 2F5FBA->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Condensation->Intermediate Forms Phthalazinone Core Coupling Amide Coupling Intermediate->Coupling Piperazine N-Boc-piperazine (or similar) Piperazine->Coupling Deprotection Boc Deprotection Coupling->Deprotection FinalCoupling Final Acylation with Cyclopropanecarbonyl chloride Deprotection->FinalCoupling Olaparib Olaparib FinalCoupling->Olaparib

Caption: High-level synthetic workflow for Olaparib.

Experimental Protocol: Synthesis of a Phthalazinone Intermediate

The following protocol is a representative example adapted from established literature for the synthesis of a key Olaparib intermediate, demonstrating the application of a fluoro-formylbenzoic acid.[11]

Objective: To synthesize 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.

Materials:

  • 2-Fluoro-5-formylbenzoic acid

  • Phthalide

  • Sodium methoxide (or other suitable base)

  • Methanol (or other suitable alcohol)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

Step-by-Step Procedure:

  • Step 1: Condensation:

    • To a solution of sodium methoxide in methanol in a round-bottom flask, add 2-fluoro-5-formylbenzoic acid and phthalide.[11] The base facilitates the initial condensation reaction.

    • The reaction mixture is stirred, typically at a temperature ranging from room temperature to reflux, until the starting materials are consumed, as monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

    • Upon completion, the reaction is worked up to isolate the intermediate condensation product.[11]

  • Step 2: Cyclization with Hydrazine Hydrate:

    • Dissolve the intermediate from Step 1 in a suitable solvent, such as ethanol.[11]

    • Add hydrazine hydrate to the solution. This will act as the nucleophile to form the heterocyclic phthalazinone ring.

    • Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, again monitoring by TLC or HPLC.[11]

    • After completion, cool the mixture and remove the solvent under reduced pressure.[11]

    • The residue is then subjected to an acidic work-up. This typically involves acidification with HCl to precipitate the product, followed by filtration, washing with water, and extraction with an organic solvent like ethyl acetate.[11]

    • The final product is then purified, commonly by recrystallization, to yield the desired 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.[11]

Broader Applications in Research & Development

Beyond its role in PARP inhibitor synthesis, the unique structure of this compound makes it a valuable tool for various research applications.

Medicinal Chemistry and SAR Studies

The compound is an ideal scaffold for Structure-Activity Relationship (SAR) studies. Each functional group offers a distinct point for chemical modification, allowing researchers to systematically probe how changes in the molecule's structure affect its biological activity.

  • Carboxylic Acid: Can be converted into a wide array of amides and esters to explore interactions with target proteins or to modulate solubility and cell permeability.

  • Formyl Group: Can undergo reductive amination to introduce diverse amine substituents or participate in condensation reactions to build various heterocyclic systems.[11]

  • Aromatic Ring: The fluorine atom can be supplemented with other substitutions on the ring to fine-tune electronic properties and metabolic stability.

Synthesis of Novel Heterocycles

The aldehyde functionality is a gateway to numerous heterocyclic systems via condensation reactions.[11] For example, reaction with β-arylethylamines (like tryptamine) in a Pictet-Spengler reaction could yield complex tetracyclic scaffolds, which are common motifs in biologically active natural products and pharmaceuticals.[11]

Materials Science

While direct applications are less documented, analogous fluorinated benzoic acids are used as precursors in materials science. For instance, 2-fluoro-4-hydroxybenzoic acid is used to synthesize mesogens for liquid crystals.[13] The ortho-positioned fluorine can influence the phase behavior of the final material.[13] This suggests a potential application for this compound in the synthesis of novel polymers or functional materials where its specific electronic and structural properties can be exploited.

Radiochemistry and Molecular Imaging

Fluorobenzoic acid derivatives are valuable building blocks in radiochemistry.[14] Specifically, 4-[¹⁸F]Fluorobenzoic acid ([¹⁸F]FBA) is used to synthesize radiolabeled molecules for Positron Emission Tomography (PET) imaging.[14] A derivative of Olaparib was successfully radiolabeled using this method for in vivo imaging of PARP-1 expression.[14] This highlights a significant potential application for this compound as a precursor to PET imaging agents, enabling non-invasive study of drug distribution and target engagement in preclinical and clinical research.[3]

Synthesis and Handling

For researchers who wish to prepare this reagent, a common and reliable method involves a two-step process starting from a brominated precursor. The following workflow is based on established methods for the synthesis of the closely related isomer, 2-fluoro-5-formylbenzoic acid.[15]

G cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis Start 3-Bromo-4-fluorobenzaldehyde Reagent1 Copper(I) Cyanide (CuCN) in NMP Start->Reagent1 Product1 2-Fluoro-5-formylbenzonitrile Reagent1->Product1 Nucleophilic Aromatic Substitution Reagent2 Aqueous Sulfuric Acid (H₂SO₄) Product1->Reagent2 Product2 2-Fluoro-5-formylbenzoic acid Reagent2->Product2 Nitrile Hydrolysis

Caption: General workflow for synthesizing fluoro-formylbenzoic acids.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1][16]

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[16][17]Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area.[1][17]
Skin Irritation Causes skin irritation.[1][16]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][17]
Eye Irritation Causes serious eye irritation.[1][16]Wear chemical safety goggles or a face shield.[1][17]
Respiratory Irritation May cause respiratory irritation.[1][16]Avoid raising dust. If ventilation is insufficient, wear suitable respiratory equipment.[1]
Storage Store in a dry, cool, well-ventilated area.[1]Keep container tightly closed. Store locked up.[1][17]
Incompatible Materials Strong bases, strong oxidizing agents.[1]Store away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. [1][17][18]

Conclusion

This compound, along with its isomers, represents a powerful and versatile building block in modern chemical research. Its primary application as a key intermediate in the synthesis of life-saving PARP inhibitors like Olaparib underscores its significance in medicinal chemistry. Furthermore, its trifunctional nature opens avenues for exploration in SAR studies, novel materials development, and advanced molecular imaging. As the demand for sophisticated, highly functionalized molecules continues to grow, the utility of this compound in both academic and industrial research is poised to expand.

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib . National Institutes of Health (NIH). [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib . ACS Omega. [Link]

  • Chemical Label: this compound . Matest. [Link]

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression . National Institutes of Health (NIH). [Link]

  • MSDS of 4-Fluoro-2-formylbenzoic acid . Capot Chemical. [Link]

  • Process for the preparation of olaparib and polymorphs thereof.
  • Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid . MDPI. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid . National Institutes of Health (NIH). [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Applications of Fluorine in Medicinal Chemistry . PubMed. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review . ResearchGate. [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid . National Institutes of Health (NIH). [Link]

  • Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers . PubMed. [Link]

  • Mechanism of Action of PARP Inhibitors . ResearchGate. [Link]

  • Perspectives on PARP Inhibitor Combinations for Ovarian Cancer . PubMed. [Link]

  • PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research . Curesus. [Link]

  • Role of PARP Inhibitors in BRCA-Related Malignancies . U.S. Pharmacist. [Link]

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Methodological & Application

Application Note: Synthetic Strategies for the Derivatization of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylbenzoic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science.[1][2] Its rigid phenyl scaffold is decorated with three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This arrangement provides a versatile platform for constructing complex molecules with tailored properties.

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] The aldehyde and carboxylic acid groups serve as orthogonal handles for a variety of chemical transformations, allowing for the systematic elaboration of molecular structure in the exploration of structure-activity relationships (SAR).[2][6] This guide provides a detailed overview of synthetic strategies and detailed protocols for the selective derivatization of this valuable intermediate.

Part 1: Strategic Considerations for Chemoselective Derivatization

The successful synthesis of derivatives from this compound hinges on the ability to selectively target either the aldehyde or the carboxylic acid group. The inherent reactivity differences between these two functionalities form the basis of this selectivity.

  • Aldehyde Functional Group: Aldehydes are highly electrophilic and readily react with a wide range of nucleophiles. Reactions such as reductive amination, Wittig reactions, and condensations can typically be performed under mild conditions that do not affect the less reactive carboxylic acid group.

  • Carboxylic Acid Functional Group: The carboxylic acid is less electrophilic and generally requires activation before it will react with nucleophiles like amines or alcohols to form amides and esters, respectively.[7] This activation step is key to preventing unwanted side reactions with the aldehyde. Common activating agents include carbodiimides (e.g., EDC) and uronium salts (e.g., HATU).[8][9]

By choosing the appropriate reaction conditions, one can achieve high chemoselectivity, modifying one functional group while leaving the other intact for subsequent transformations.

G cluster_aldehyde Target Aldehyde First cluster_acid Target Carboxylic Acid First start This compound aldehyde_rxn Reductive Amination, Wittig, etc. start->aldehyde_rxn Mild Conditions acid_rxn Amide/Ester Coupling (Requires Activation) start->acid_rxn Activation Conditions intermediate_A Intermediate A (Carboxylic acid intact) aldehyde_rxn->intermediate_A end_product Disubstituted Derivative aldehyde_rxn->end_product intermediate_A->acid_rxn Second Step intermediate_B Intermediate B (Aldehyde intact) acid_rxn->intermediate_B acid_rxn->end_product intermediate_B->aldehyde_rxn Second Step

Caption: General scheme for reductive amination.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (AcOH, 0.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in DCE to a concentration of approximately 0.1 M.

  • Add the amine (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the desired product.

EntryAmine SubstrateTypical Yield (%)
1Benzylamine85-95%
2Morpholine90-98%
3Aniline70-85%
4Piperidine88-96%
Yields are representative and may vary based on specific substrate and reaction scale.

Expertise & Experience: The small amount of acetic acid is crucial as it catalyzes the formation of the iminium ion, which is the species reduced by NaBH(OAc)₃. [10]For weakly nucleophilic amines, such as anilines, extending the initial stirring time before adding the reducing agent can improve yields.

Part 3: Protocols for Derivatization at the Carboxylic Acid Group

Modification of the carboxylic acid requires activation to enhance its electrophilicity. Amide bond formation is a cornerstone of drug discovery, and efficient coupling reagents are essential.

Protocol 3.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that facilitates amide bond formation with high yields and short reaction times, even with sterically hindered or poorly nucleophilic amines. [8][9][11]The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling acid R-COOH active_ester OAt-Active Ester (Highly Reactive) acid->active_ester hatu HATU hatu->active_ester base DIPEA base->active_ester Deprotonation amine R'-NH₂ active_ester->amine Nucleophilic Attack amide_product Amide Product (R-CO-NHR') amine->amide_product

Caption: Mechanism of HATU-mediated amide bond formation.

Materials:

  • This compound derivative (from Part 2, or the starting material itself)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl) or 5% aqueous citric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Add the amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in a single portion. Note: The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid) (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Trustworthiness: These washes are critical for removing excess reagents and the water-soluble tetramethylurea byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

EntryAmine SubstrateTypical Yield (%)
1Glycine methyl ester85-95%
24-Fluoroaniline80-90%
3N-Methylbenzylamine90-98%
4tert-Butylamine65-80%
Data is representative and may vary based on the specific carboxylic acid and amine substrates.[12]

Part 4: Conclusion

This compound is a powerful and versatile building block for chemical synthesis. By understanding the principles of chemoselectivity, researchers can effectively and selectively modify its aldehyde and carboxylic acid functionalities. The protocols outlined in this guide for reductive amination and HATU-mediated amide coupling represent reliable and high-yielding methods for generating a diverse library of derivatives for applications in drug discovery and materials science. Careful execution of these protocols, including the recommended workup and purification procedures, will ensure the synthesis of high-purity compounds for further study.

References

  • Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 12, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU-eYqBYvPhYIFwwQYVFg163rudu8TntI15WtFa7mKtvd4TfCYwsKAFEXDrmHLKLG2BqzUdAeFQqeiTxFVnL28fBuM1tL8Xvw4zSk1VUyj-pZnxEynKRihhEhan7Pl0m95biRGn9vfRV5onXwgEHwl6rFW_qWYKd0f4g38gFVR8spaRVkE_aOoIA432DS9Sl5P24IMgp0g
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Application Note: A Robust Protocol for Amide Coupling with 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-4-formylbenzoic Acid in Medicinal Chemistry

This compound is a valuable trifunctional building block in contemporary drug discovery and medicinal chemistry. The strategic arrangement of a carboxylic acid, a formyl group, and a fluorine atom on the benzene ring offers a versatile platform for the synthesis of complex molecular architectures. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the aldehyde and carboxylic acid moieties provide orthogonal handles for subsequent chemical modifications, making it a sought-after starting material for constructing diverse compound libraries.[1]

This application note provides a detailed, field-proven protocol for the efficient coupling of this compound with primary and secondary amines to form the corresponding amides. We will delve into the mechanistic rationale behind the chosen methodology, offer a step-by-step experimental procedure, and provide guidance on reaction monitoring and product purification.

The Challenge and Solution: Efficient Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species. For substrates like this compound, which can be considered somewhat electron-deficient, and for couplings involving sterically hindered or less nucleophilic amines, a highly efficient coupling reagent is paramount to ensure high yields and minimize side reactions.[3][4]

For this reason, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is an aminium-based coupling agent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization, making it a "gold standard" for challenging amide bond formations.[5][6]

Mechanistic Insight: The Role of HATU in Carboxylic Acid Activation

The efficacy of HATU lies in its ability to rapidly convert the carboxylic acid into a highly reactive OAt-active ester. The reaction mechanism proceeds through the following key steps:[7]

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.

  • Active Ester Formation: The resulting HOAt anion rapidly attacks the isouronium salt intermediate. This step is highly efficient and generates the key OAt-active ester, releasing tetramethylurea as a byproduct.

  • Nucleophilic Attack: The amine nucleophile then attacks the carbonyl carbon of the highly reactive OAt-active ester, forming the desired amide bond and releasing the HOAt leaving group.

The overall transformation is highly efficient and generally proceeds under mild conditions.

HATU_Mechanism RCOOH R-COOH (this compound) RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) Intermediate1 O-acyl(tetramethyl)isouronium salt RCOO->Intermediate1 + HATU HATU HATU ActiveEster OAt-Active Ester Intermediate1->ActiveEster + HOAt⁻ TMU Tetramethylurea Intermediate1->TMU - Tetramethylurea HOAt_anion HOAt⁻ Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt Amide->HOAt + HOAt Experimental_Workflow Start Start Dissolve 1. Dissolve this compound and amine in anhydrous DMF. Start->Dissolve Cool 2. Cool the solution to 0 °C. Dissolve->Cool AddBase 3. Add DIPEA to the mixture. Cool->AddBase AddHATU 4. Add HATU portion-wise. AddBase->AddHATU Stir 5. Stir at 0 °C for 15 min, then warm to RT. Monitor reaction by TLC/LC-MS. AddHATU->Stir Workup 6. Quench with water and extract with EtOAc. Stir->Workup Wash 7. Wash organic layer with NaHCO₃ and brine. Workup->Wash Dry 8. Dry over MgSO₄/Na₂SO₄ and concentrate. Wash->Dry Purify 9. Purify by silica gel chromatography. Dry->Purify End End Purify->End

Sources

reductive amination reactions of 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reductive Amination of 2-Fluoro-4-formylbenzoic Acid: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted aminomethylbenzoic acids represents a critical step in the creation of novel therapeutics. Among these, derivatives of this compound are of particular interest due to the unique electronic properties imparted by the fluorine and carboxylic acid moieties. This guide provides a detailed exploration of the reductive amination of this versatile building block, offering both theoretical insights and practical, field-tested protocols.

The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing a robust and efficient method for the formation of carbon-nitrogen bonds. This reaction transforms a carbonyl group into an amine via an intermediate imine, offering a highly controlled approach to amine synthesis that circumvents the common issue of overalkylation seen in direct alkylation methods.[1][2][3] The one-pot nature of many reductive amination protocols makes it an attractive, atom-economical choice in synthetic workflows.[1][4]

The substrate, this compound, presents a unique electronic landscape. The fluorine atom and the carboxylic acid group are both electron-withdrawing, which can influence the reactivity of the aromatic aldehyde. Understanding these electronic effects is crucial for optimizing reaction conditions.

The Reaction Mechanism: A Stepwise Perspective

The reductive amination process can be dissected into two principal stages: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.[1][5]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate.[1] Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration to yield an imine.[1] The presence of a mild acid can catalyze this step by protonating the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule. The resulting imine can exist in equilibrium with its protonated form, the iminium ion, which is more electrophilic and thus more susceptible to reduction.

  • Hydride Reduction: A reducing agent, typically a borohydride derivative, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[5] The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion in preference to the starting aldehyde.[6]

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2) Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Substituted Amine Product Imine->Product + [H-] (Reducing Agent) Iminium->Product + [H-] (Reducing Agent)

Caption: The general mechanism of a reductive amination reaction.

Selecting the Right Tools: Reagents and Conditions

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and any necessary catalysts.

The Reducing Agent: A Matter of Selectivity

Sodium Triacetoxyborohydride (NaBH(OAc)₃ - STAB): This is often the reagent of choice for reductive aminations.[7][8][9] Its mild nature and remarkable selectivity for reducing iminium ions over aldehydes or ketones make it ideal for one-pot procedures.[7][10] The steric bulk and electron-withdrawing acetate groups temper its reactivity compared to other borohydrides.[7] STAB is sensitive to water and is therefore used in anhydrous, non-protic solvents.[11]

Sodium Cyanoborohydride (NaBH₃CN): Historically, this was a widely used reagent.[6][10] It is stable in weakly acidic conditions (pH 6-8), where iminium ions are reduced much faster than carbonyls.[10] However, its high toxicity and the potential for cyanide contamination in the product and waste stream have led to its replacement by STAB in many applications.[7][10]

Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can reduce both the starting aldehyde and the intermediate imine.[2][11] Therefore, it is typically used in a two-step procedure where the imine is formed first, and then NaBH₄ is added for the reduction.[11]

Solvents and Catalysts

Solvents: The choice of solvent is critical, especially when using moisture-sensitive reagents like STAB.

  • 1,2-Dichloroethane (DCE): The preferred solvent for STAB-mediated reductive aminations, often leading to faster reaction rates.[7][8][9]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.[7][8][9]

  • Methanol (MeOH) or Ethanol (EtOH): Primarily used in two-step procedures with NaBH₄ or for imine formation prior to reduction.[11]

Acid Catalysis: For the reaction of aldehydes, an acid catalyst is generally not necessary.[7][8][9] However, for less reactive ketones or with weakly basic amines, a catalytic amount of acetic acid can be beneficial to accelerate imine formation.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended procedure for its efficiency and high yields.

One_Pot_Protocol One-Pot Reductive Amination Workflow Start Start Dissolve Dissolve this compound and amine in anhydrous DCE Start->Dissolve Stir Stir at room temperature for 30-60 min Dissolve->Stir Add_STAB Add Sodium Triacetoxyborohydride (STAB) in portions Stir->Add_STAB Monitor Monitor reaction by TLC or LC-MS Add_STAB->Monitor Quench Quench with saturated NaHCO3 solution Monitor->Quench Reaction Complete Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Purify Purify the product (e.g., column chromatography) Extract->Purify End End Purify->End

Sources

Application Note: Orthogonal Protecting Group Strategies for 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance

2-Fluoro-4-formylbenzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its substituted aromatic core is a common motif in the development of novel therapeutic agents. However, the simultaneous presence of a reactive aldehyde and a nucleophilic/acidic carboxylic acid group presents a significant synthetic challenge. Many standard transformations will react with both functionalities non-selectively, leading to undesired byproducts and low yields.

To overcome this, a robust protecting group strategy is essential. This guide provides a detailed overview of orthogonal protection schemes, enabling chemists to selectively mask one functional group while performing transformations on the other. The core principle of an orthogonal strategy is the ability to deprotect one functional group under conditions that leave the other protecting group, and the rest of the molecule, completely intact.[1][2][3]

The Principle of Orthogonality in Action

The differential reactivity of the aldehyde and carboxylic acid groups forms the basis for their selective protection. Aldehydes are highly electrophilic and readily form acetals with diols under acidic conditions.[4][5] Carboxylic acids can be converted to esters, which are generally stable to the conditions used for acetal formation and deprotection. Conversely, certain esters (like benzyl esters) can be cleaved under neutral conditions (hydrogenolysis) that do not affect an acetal protecting group.[6][7][8] This difference in chemical stability is the key to designing a successful orthogonal protection strategy.

Below is a decision-making workflow to help select the appropriate strategy based on the desired synthetic transformation.

G start What is your desired transformation? node_acid Reaction at the Carboxylic Acid (e.g., amide coupling, esterification) start->node_acid Target Carboxylic Acid node_aldehyde Reaction at the Aldehyde (e.g., reduction, Grignard, Wittig) start->node_aldehyde Target Aldehyde strat1 Strategy 1: Protect the Aldehyde node_acid->strat1 strat2 Strategy 2: Protect the Carboxylic Acid node_aldehyde->strat2

Caption: Decision workflow for selecting a protecting group strategy.

Strategy 1: Protection of the Aldehyde as an Acetal

This strategy is ideal when the synthetic route requires modification of the carboxylic acid moiety. The aldehyde is temporarily masked as a cyclic acetal, which is stable to a wide range of nucleophilic and basic conditions but can be easily removed with aqueous acid.[9][10][11][12]

G A This compound B Protocol 1: Acetal Protection A->B C Acetal-Protected Intermediate (Aldehyde Masked) B->C D Perform Reaction at Carboxylic Acid (e.g., esterification, amide coupling) C->D E Modified Intermediate D->E F Protocol 2: Acetal Deprotection E->F G Final Product (Aldehyde Regenerated) F->G

Caption: Workflow for Strategy 1: Aldehyde Protection.

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a 1,3-dioxolane ring to protect the aldehyde. The use of a Dean-Stark apparatus is critical as it removes water from the reaction, driving the equilibrium towards acetal formation in accordance with Le Châtelier's principle.[13]

Materials:

  • This compound

  • Ethylene glycol (1.5 - 2.0 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 - 0.1 eq.)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware including a round-bottom flask, Dean-Stark trap, and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), toluene (approx. 0.2-0.5 M concentration), ethylene glycol (1.5 eq.), and p-TSA (0.05 eq.).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal-protected product, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection of the Acetal

The acetal is readily cleaved by hydrolysis in the presence of a catalytic amount of acid.[9][14][15]

Materials:

  • Acetal-protected substrate

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of THF and water (e.g., a 4:1 ratio).

  • Add a catalytic amount of 1M HCl (e.g., 0.1-0.2 eq.).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the aldehyde (typically 1-3 hours).

  • Once complete, neutralize the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.

Strategy 2: Protection of the Carboxylic Acid as a Benzyl Ester

This approach is employed when the aldehyde is the target for chemical modification. The carboxylic acid is converted into a benzyl ester. This group is robust and stable to many reaction conditions, including mild reduction and organometallic additions. Its key advantage is its clean removal via catalytic hydrogenolysis, a neutral process that preserves most other functional groups.[7][16][17]

G A This compound B Protocol 3: Benzyl Ester Protection A->B C Benzyl Ester Intermediate (Carboxylic Acid Masked) B->C D Perform Reaction at Aldehyde (e.g., reduction, Wittig) C->D E Modified Intermediate D->E F Protocol 4: Hydrogenolysis Deprotection E->F G Final Product (Carboxylic Acid Regenerated) F->G

Caption: Workflow for Strategy 2: Carboxylic Acid Protection.

Protocol 3: Benzyl Esterification of this compound

This protocol uses benzyl bromide and a mild base to form the benzyl ester via an Sₙ2 reaction.[18]

Materials:

  • This compound

  • Benzyl bromide (BnBr, 1.1 eq.)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq.) or Triethylamine (TEA, 1.5 eq.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF.

  • Add Cs₂CO₃ (1.5 eq.) and stir the suspension for 15-30 minutes at room temperature.

  • Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting acid (typically 2-6 hours).

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection via Catalytic Hydrogenolysis

This method uses hydrogen gas and a palladium catalyst to cleave the C-O bond of the benzyl ester, releasing the carboxylic acid and toluene as a byproduct.[7][8][16]

Materials:

  • Benzyl ester protected substrate

  • Palladium on carbon (Pd/C, 10% w/w, 5-10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl ester in a suitable solvent (e.g., MeOH or EtOAc) in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Purge the flask with H₂ gas (a balloon is sufficient for small-scale reactions).

  • Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

Summary of Protecting Group Strategies

Functional Group to Protect Protecting Group Protection Reagents & Conditions Stability Deprotection Reagents & Conditions
Aldehyde Acetal (1,3-Dioxolane)Ethylene glycol, p-TSA, Toluene, refluxStable to bases, nucleophiles, reducing agents (e.g., LiAlH₄, NaBH₄), organometallics.[9][12]Mild aqueous acid (e.g., 1M HCl in THF/H₂O).[9][15]
Carboxylic Acid Benzyl EsterBenzyl bromide, Cs₂CO₃, DMFStable to mild acids, bases, and many reducing agents (e.g., NaBH₄).Catalytic Hydrogenolysis (H₂, 10% Pd/C).[7][8][17]

Conclusion

The successful synthesis of complex molecules derived from this compound is highly dependent on the strategic use of orthogonal protecting groups. By selecting the appropriate protection-deprotection sequence, chemists can unmask the reactivity of either the aldehyde or the carboxylic acid group at will, enabling a wide array of selective transformations. The acetal and benzyl ester protecting groups described herein represent a robust and field-proven combination, offering a reliable toolkit for researchers in drug discovery and synthetic chemistry.

References

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  • Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 9(12), 2353–2356. [Link]

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The Strategic deployment of 2-Fluoro-4-formylbenzoic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates.[1][2] 2-Fluoro-4-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a particularly valuable building block in this regard. Its unique combination of a carboxylic acid, an aldehyde, and a fluorine atom provides a versatile platform for the synthesis of a diverse array of complex, bioactive molecules. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, complete with detailed protocols and the rationale behind key experimental choices.

Core Applications in Bioactive Molecule Synthesis

The strategic positioning of the formyl, carboxyl, and fluoro groups on the benzoic acid core allows for a range of selective chemical transformations, making it a cornerstone in the synthesis of high-value pharmaceutical agents.

Keystone in the Synthesis of PARP Inhibitors: The Olaparib Story

A prominent application of this compound is in the synthesis of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][4] The synthesis of a key phthalazinone intermediate of Olaparib showcases the utility of this building block.

Synthetic Workflow for a Key Olaparib Intermediate:

G A This compound C Horner-Wadsworth-Emmons Reaction A->C B Phosphonate Reagent B->C D Olefin Intermediate C->D Formation of C=C bond F Cyclization D->F E Hydrazine Hydrate E->F G 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Olaparib Intermediate) F->G Phthalazinone ring formation

Caption: Synthesis of a key Olaparib intermediate.

Detailed Protocol: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol outlines a crucial step in the synthesis of Olaparib, demonstrating the application of the Horner-Wadsworth-Emmons reaction followed by a cyclization to form the phthalazinone core.

Materials:

  • This compound

  • Diethyl (isocyanomethyl)phosphonate (or a similar phosphonate reagent)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

Step 1: Horner-Wadsworth-Emmons Reaction

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (isocyanomethyl)phosphonate (1.1 eq.) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude olefin intermediate.

Step 2: Phthalazinone Formation (Cyclization)

  • Dissolve the crude olefin intermediate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Amide Bond Formation: A Gateway to Diverse Bioactive Scaffolds

The carboxylic acid functionality of this compound is readily converted to an amide, a common structural motif in a vast number of pharmaceuticals. This is often a key step in attaching the fluorinated aromatic core to other fragments of a target molecule.

General Workflow for Amide Coupling:

G A This compound D Amide Bond Formation A->D B Amine (R-NH2) B->D C Coupling Reagent (e.g., HATU, EDC/HOBt) C->D Activation of Carboxylic Acid E 2-Fluoro-4-formylbenzamide Derivative D->E

Caption: Amide bond formation workflow.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a highly efficient method for amide bond formation using HATU, a common and effective coupling reagent.[5]

Materials:

  • This compound

  • Primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

  • Add HATU (1.1 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Schiff Base Formation and Beyond: Exploring Chemical Diversity

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, including the formation of Schiff bases (imines). These can be valuable intermediates or bioactive molecules in their own right, exhibiting a range of biological activities.[6][7][8][9][10]

General Scheme for Schiff Base Formation:

G A This compound C Condensation A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D - H2O

Caption: General scheme for Schiff base formation.

Detailed Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine to the solution.

  • If necessary, add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux for a few hours to overnight, monitoring the progress by TLC.

  • Upon completion, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

The Rationale Behind Using a Fluorinated Synthon: An Expert's Perspective

The choice of this compound is not arbitrary; it is a calculated decision based on the well-documented effects of fluorine in medicinal chemistry.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions. This can result in increased potency of the drug.

  • Modulation of Physicochemical Properties: The introduction of a fluorine atom can alter the lipophilicity and pKa of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

Table 1: Representative Yields for Amide Coupling Reactions

Coupling ReagentBaseSolventTypical Yield (%)Reference
HATUDIPEADMF85-95[5]
EDC/HOBtDIPEADCM70-90[5]

Note: Yields are highly dependent on the specific amine substrate used.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for a variety of selective transformations, while the presence of the fluorine atom can impart desirable pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their drug discovery and development endeavors.

References

  • Shekhawat, A. S., Chauhan, N. S., Singh, G., & Chundawat, N. S. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(1), 192-196. (URL: [Link])

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])

  • Synthesis, characterization and biological activity of Schiff and azo-Schiff base ligands. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A Half-Century of the Ugi Reaction: Classic Variant. (URL: [Link])

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Pharmaffiliates. (URL: [Link])

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. (URL: [Link])

  • Importance of Fluorine in Benzazole Compounds - PMC. (URL: [Link])

  • Overview of Biological Activities and Synthesis of Schiff Base - IJFMR. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SCHIFF AND AZO-SCHIFF BASE LIGANDS. (URL: [Link])

  • Amide Synthesis - Fisher Scientific. (URL: [Link])

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC. (URL: [Link])

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Application Notes and Protocols for 2-Fluoro-4-formylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Trifunctional Linker

2-Fluoro-4-formylbenzoic acid (2F-4FBA) is a versatile aromatic compound distinguished by its trifunctional nature. The strategic placement of a carboxylic acid, a formyl (aldehyde) group, and a fluorine atom on a benzene ring makes it a highly valuable building block for the rational design of advanced materials.[1] This molecule serves as a powerful tool for researchers in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and functional polymers.

The carboxylic acid group provides the primary coordination site for metal ions or clusters, enabling the formation of extended porous networks like MOFs. The aldehyde functionality offers a reactive handle for pre- or post-synthetic modification, allowing for the introduction of diverse chemical functionalities. The fluorine atom, with its high electronegativity, can subtly modulate the electronic properties of the resulting material, enhance its thermal and chemical stability, and introduce hydrophobicity into the framework pores.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of functional materials. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis and modification of MOFs and COFs.

Key Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueSource
CAS Number 604000-97-7[1]
Molecular Formula C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.

Application I: Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its carboxylate linker and pendant aldehyde group, makes it an excellent candidate for constructing functionalized MOFs. The aldehyde group can be preserved during the initial solvothermal synthesis and then utilized for subsequent post-synthetic modification.

Conceptual Framework for MOF Synthesis

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where a solution of the organic linker and a metal salt is heated in a sealed vessel.[3][4] The choice of metal salt, solvent, temperature, and reaction time are critical parameters that dictate the final topology and properties of the MOF. In the case of this compound, the carboxylic acid group will coordinate with the metal ions, while the less reactive aldehyde group remains as a functional handle within the pores of the framework.

The presence of the fluorine atom can influence the coordination environment and the resulting framework structure. Furthermore, fluorinated linkers are known to enhance the hydrophobicity and stability of MOFs.[2]

MOF_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2F4FBA This compound Solvothermal Solvothermal Synthesis (Heat in sealed vessel) 2F4FBA->Solvothermal MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal MOF Functionalized MOF with pendant -CHO groups Solvothermal->MOF Byproducts Byproducts Solvothermal->Byproducts

Figure 1: General workflow for the solvothermal synthesis of a functionalized MOF using this compound.
Protocol: Solvothermal Synthesis of a Zn-based MOF with Pendant Aldehyde Groups

This protocol is adapted from established methods for synthesizing MOFs with functionalized linkers.[5]

Materials:

  • This compound (C₈H₅FO₃)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • 20 mL scintillation vials

  • Programmable oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 33.6 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • To this solution, add 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate.

    • Cap the vial tightly and sonicate for 10-15 minutes to ensure a homogeneous solution.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

    • Cool the oven to room temperature at a rate of 5 °C/min.

  • Isolation and Purification of the MOF:

    • After cooling, colorless crystals should be visible in the vial.

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

    • To remove residual DMF from the pores, immerse the crystals in methanol for 3 days, replacing the methanol with a fresh portion each day.

    • Collect the crystals by filtration or centrifugation.

  • Activation:

    • Dry the purified crystals under vacuum at 80-100 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for further applications.

Expected Outcome:

The synthesis should yield a crystalline, porous material. The successful incorporation of the linker and the retention of the aldehyde functionality should be confirmed by techniques such as Powder X-ray Diffraction (PXRD) to verify crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic aldehyde C=O stretch (around 1700 cm⁻¹), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Application II: Post-Synthetic Modification (PSM) of MOFs

The aldehyde groups within the pores of the MOF synthesized in the previous step are ideal sites for post-synthetic modification (PSM).[6][7] This allows for the covalent attachment of other molecules, enabling the tuning of the MOF's properties for specific applications such as catalysis, sensing, or drug delivery. A common and efficient reaction for modifying aldehyde groups is imine condensation with primary amines.

Protocol: Imine Condensation on an Aldehyde-Functionalized MOF

This protocol describes the post-synthetic modification of the previously synthesized Zn-MOF with ethylenediamine.

Materials:

  • Activated aldehyde-functionalized Zn-MOF (from Application I)

  • Ethylenediamine

  • Anhydrous ethanol

Procedure:

  • Preparation of the Reaction Suspension:

    • Suspend 100 mg of the activated aldehyde-functionalized Zn-MOF in 10 mL of anhydrous ethanol in a round-bottom flask.

    • Sonicate the suspension for 5 minutes to ensure good dispersion.

  • Imine Condensation Reaction:

    • Add a solution of 0.1 mL of ethylenediamine in 5 mL of anhydrous ethanol to the MOF suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification of the Modified MOF:

    • Collect the solid material by centrifugation.

    • Wash the modified MOF extensively with ethanol (3 x 10 mL) to remove any unreacted ethylenediamine and byproducts.

    • Dry the resulting material under vacuum at 60 °C for 12 hours.

Validation of Modification:

The success of the post-synthetic modification can be confirmed by:

  • FTIR Spectroscopy: Disappearance of the aldehyde C=O stretch and the appearance of a new C=N imine stretch (around 1650 cm⁻¹).

  • Nitrogen Adsorption-Desorption Analysis: To confirm that the porosity of the MOF is retained after modification.

  • Elemental Analysis: An increase in the nitrogen content of the material.

PSM_Workflow Start_MOF Aldehyde-Functionalized MOF Reaction Imine Condensation in Ethanol Start_MOF->Reaction Amine Primary Amine (e.g., Ethylenediamine) Amine->Reaction Modified_MOF Imine-Functionalized MOF Reaction->Modified_MOF Characterization Characterization (FTIR, N₂ Sorption, Elemental Analysis) Modified_MOF->Characterization

Figure 2: Workflow for the post-synthetic modification of an aldehyde-functionalized MOF via imine condensation.

Application III: Synthesis of Covalent Organic Frameworks (COFs)

This compound, with its aldehyde functionality, can also serve as a monomer for the synthesis of Covalent Organic Frameworks (COFs) through imine condensation with multivalent amines.[8][9] COFs are crystalline porous polymers with extended covalent networks, offering high stability and tunable properties.

Protocol: Solvothermal Synthesis of an Imine-Linked COF

This protocol is a hypothetical adaptation based on the synthesis of known imine-linked COFs, using this compound and a triamine linker.

Materials:

  • This compound (C₈H₅FO₃)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • 6M Acetic acid (aqueous)

  • Pyrex tube

Procedure:

  • Preparation of the Monomer Solution:

    • In a Pyrex tube, combine 50.4 mg (0.3 mmol) of this compound and 69.9 mg (0.2 mmol) of 1,3,5-Tris(4-aminophenyl)benzene.

    • Add a solvent mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).

    • Add 0.3 mL of 6M aqueous acetic acid as a catalyst.

    • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Solvothermal COF Synthesis:

    • Flash-freeze the Pyrex tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

    • Seal the tube under vacuum.

    • Heat the sealed tube in an oven at 120 °C for 3 days.

  • Isolation and Purification of the COF:

    • After cooling to room temperature, a solid precipitate should be formed.

    • Collect the solid by filtration and wash with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

    • Dry the purified COF powder under vacuum at 120 °C for 12 hours.

Characterization of the COF:

The resulting COF should be characterized by:

  • PXRD: To confirm the crystallinity and determine the structure.

  • FTIR Spectroscopy: To confirm the formation of imine bonds (C=N stretch) and the disappearance of aldehyde (C=O) and amine (N-H) stretches.

  • Solid-State ¹³C NMR: To further probe the chemical environment of the carbon atoms in the framework.

  • Porosity Analysis (N₂ or Ar adsorption): To determine the surface area and pore size distribution.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the creation of advanced functional materials. Its unique combination of a coordinating carboxylic acid, a reactive aldehyde, and a modulating fluorine atom provides a rich platform for the design and synthesis of novel MOFs and COFs with tailored properties. The protocols provided herein offer a starting point for researchers to explore the potential of this molecule in applications ranging from gas storage and separation to catalysis and sensing. The true potential of this compound will be unlocked through further exploration of different metal nodes, linker combinations, and innovative post-synthetic modification strategies.

References

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  • Synthesis and characterization of metal organic frameworks.Google Patents. [URL: https://patents.google.
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reaction conditions for Suzuki coupling with 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 2-Fluoro-4-formylbenzoic Acid

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the reaction conditions required for the successful coupling of this compound, a substrate of significant interest in medicinal chemistry and materials science due to its unique substitution pattern.

The structure of this compound presents a trifecta of synthetic challenges:

  • Steric Hindrance: The fluorine atom positioned ortho to the reactive center (typically a halide or triflate) can sterically impede the approach of the palladium catalyst, potentially slowing or inhibiting the crucial oxidative addition step.[3]

  • Competing Functionality: The presence of an acidic carboxylic acid and an electrophilic aldehyde group requires careful selection of reagents, particularly the base, to avoid unwanted side reactions.

  • Electronic Effects: The electron-withdrawing nature of the formyl and carboxyl groups activates the aryl halide toward oxidative addition but can also influence other steps in the catalytic cycle.[4]

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing researchers with a robust framework for reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The choice of every reaction parameter—catalyst, ligand, base, and solvent—is designed to facilitate the smooth progression of the substrate through this cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition Pd0->ArPdX RedElim Reductive Elimination OxAdd Oxidative Addition ArPdX->Pd0 Reductive Elimination ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation Transmetalation Boronate R'-B(OR)₂ Base Base ArPdR->Pd0 ArPdR->ArPdX Transmetalation Product Ar-R' ArPdR->Product  Coupled Product ArX Ar-X ArX->Pd0  Aryl Halide (Substrate) Boronate->ArPdX  Boronic Acid/Ester Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Parameters for this compound

The success of this coupling hinges on the judicious selection of reaction components to address the substrate's inherent challenges.

Catalyst and Ligand Selection: Overcoming Steric Hindrance

The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step and is particularly challenging for sterically hindered substrates.[2][3]

  • Palladium Source: Standard palladium precursors such as Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are effective. Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a direct source of Pd(0).[6]

  • Ligand Choice (Critical): The ligand is paramount for success. Traditional ligands like PPh₃ (Triphenylphosphine) are often insufficient. Bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition and stabilize the catalytic species in solution.[3][6] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[7]

Recommended Ligands:

  • Buchwald Biarylphosphines: SPhos, XPhos, and RuPhos are state-of-the-art ligands designed for challenging couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[6]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are excellent choices, offering high thermal stability and reactivity.[7][8]

Base Selection: A Balancing Act

The base plays a dual role: it activates the boronic acid to facilitate transmetalation and must neutralize the acidic proton of the benzoic acid substrate.[7][9] A weak or insufficient base will result in a stalled reaction.

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote the reaction without causing extensive side reactions.[3][9]

    • Cesium Carbonate (Cs₂CO₃): A highly effective base, often used for less reactive coupling partners due to its higher solubility in organic solvents.[6][10]

  • Stoichiometry: At least 2.0 equivalents of base are required: 1.0 equivalent to neutralize the carboxylic acid and at least 1.0 equivalent to participate in the catalytic cycle. Using 2.5-3.0 equivalents is a common and robust starting point.

Solvent System: Ensuring Component Solubility

The ideal solvent system must dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base. Biphasic systems are common.[11][12]

  • Aprotic Ethers: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices.[1]

  • Aromatic Hydrocarbons: Toluene is another widely used solvent.[1]

  • Co-solvent: A small amount of water is typically added to dissolve the inorganic base (e.g., K₃PO₄), which facilitates its role in the transmetalation step.[1]

  • Anhydrous Conditions: If protodehalogenation (replacement of the halide with hydrogen) becomes a significant side reaction, switching to a completely anhydrous system with a more soluble base like Cs₂CO₃ may be beneficial.[6]

Boronic Acid/Ester Partner

Standard aryl- and heteroarylboronic acids are generally suitable partners. For boronic acids prone to decomposition (protodeboronation), using more stable boronate esters, such as pinacol esters, is a reliable strategy.[1]

Summary of Recommended Conditions

The following table provides a validated starting point for the Suzuki-Miyaura coupling of this compound (assuming an aryl bromide or iodide as the starting material).

ParameterRecommended ConditionRationale & Citation
Aryl Halide Ar-Br or Ar-IAryl bromides and iodides are more reactive than chlorides in oxidative addition.[3][11]
Palladium Source Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Common, effective, and commercially available palladium precursors.[6]
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands are essential for overcoming steric hindrance.[3][6]
Boronic Acid Arylboronic Acid or Pinacol Ester (1.1-1.5 equiv.)A slight excess ensures complete consumption of the limiting halide. Esters offer greater stability.[1]
Base K₃PO₄ or Cs₂CO₃ (2.5-3.0 equiv.)Strong, non-nucleophilic bases are required to neutralize the substrate and activate the boronic acid.[6][9]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O (e.g., 10:1)Biphasic systems effectively dissolve both organic and inorganic reagents.[1][11]
Temperature 80–110 °CElevated temperatures are typically required to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acid partners.

Materials:

  • This compound halide (1.0 equiv.)

  • Arylboronic acid or ester (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • K₃PO₄ (3.0 equiv.)

  • Degassed 1,4-Dioxane and Water (10:1 mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the this compound halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.[3]

  • Reaction Execution: With vigorous stirring, place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by a suitable technique such as LC-MS or TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting.

Troubleshooting_Workflow Start Reaction Issue: Low or No Conversion CheckInert Check Inert Atmosphere Was reaction thoroughly degassed? Was a positive pressure of Ar/N₂ maintained? Start->CheckInert First, check setup CheckReagents Check Reagents Is the base active and dry? Is the boronic acid of good quality? Is the solvent anhydrous/degassed? Start->CheckReagents Second, check inputs CheckCatalyst Optimize Catalyst System Increase catalyst/ligand loading (e.g., to 5 mol%). Switch to a more active ligand (e.g., XPhos, NHC). Use a Pd(0) source like Pd₂(dba)₃. Start->CheckCatalyst If setup/reagents are OK IncreaseTemp Increase Temperature Incrementally increase temperature (e.g., to 110 °C). Consider switching to a higher-boiling solvent like toluene. Start->IncreaseTemp SideReaction Reaction Issue: Side Products Observed Protodehalogenation Protodehalogenation (Ar-H) Cause: Hydride source, slow transmetalation. Solution: Use anhydrous solvent. Ensure base is dry. Use more active ligand to accelerate coupling. SideReaction->Protodehalogenation Homocoupling Homocoupling (R'-R') Cause: Oxygen presence. Solution: Improve degassing of solvents and reagents. Maintain strict inert atmosphere. SideReaction->Homocoupling Protodeboronation Protodeboronation (R'-H) Cause: Unstable boronic acid. Solution: Use corresponding pinacol ester. Use K₃PO₄ instead of stronger bases like hydroxides. SideReaction->Protodeboronation

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. ACS Publications. [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Center for Biotechnology Information. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. [Link]

  • The Suzuki Reaction. Stanford University. [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling. ResearchGate. [Link]

Sources

Laboratory-Scale Synthesis of 2-Fluoro-4-formylbenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Fluoro-4-formylbenzoic acid, a key building block in medicinal chemistry and materials science. We will explore various synthetic strategies, with a detailed, field-proven protocol for the selective oxidation of 2-fluoro-4-methylbenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and characterization methods to ensure a reliable and reproducible synthesis.

Introduction

This compound is a trifunctional aromatic compound of significant interest in the synthesis of complex organic molecules. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid moiety allows for diverse and selective chemical transformations. The fluorine substitution can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable precursor in the development of novel pharmaceuticals. This guide provides a detailed examination of its synthesis, focusing on a practical and efficient laboratory-scale procedure.

Synthetic Strategies: A Comparative Overview

Several synthetic routes can be envisaged for the preparation of this compound. The choice of a particular pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product.

  • Selective Oxidation of 2-Fluoro-4-methylbenzoic Acid: This is a direct and attractive approach. However, the selective oxidation of a methyl group to an aldehyde in the presence of a carboxylic acid can be challenging, as aldehydes are susceptible to over-oxidation.[1] Achieving high selectivity necessitates the use of mild and specific oxidizing agents.

  • Multi-step Synthesis from Toluene Derivatives: A more classical approach involves a multi-step sequence starting from a suitably substituted toluene derivative, such as 2-fluoro-4-bromotoluene. This would involve the introduction of the carboxylic acid and formyl groups in separate steps, for instance, through Grignard reaction with carbon dioxide and a subsequent formylation reaction.

  • Hydrolysis of a Nitrile Precursor: Inspired by the synthesis of the regioisomer 2-fluoro-5-formylbenzoic acid, a route involving the hydrolysis of a corresponding nitrile (2-fluoro-4-cyanobenzoic acid) is plausible.[1] This method generally offers good control and high purity of the final product.[1]

This guide will focus on the selective oxidation of 2-fluoro-4-methylbenzoic acid, as it represents a more convergent and potentially more efficient strategy, provided the oxidation step is well-controlled.

Experimental Protocol: Selective Oxidation of 2-Fluoro-4-methylbenzoic Acid

This protocol details the synthesis of this compound via the selective oxidation of commercially available 2-fluoro-4-methylbenzoic acid. The chosen method utilizes manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols and, in some cases, activated methyl groups.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluoro-4-methylbenzoic acid≥98%Commercially AvailableStarting material.
Activated Manganese Dioxide (MnO₂)Reagent GradeCommercially AvailableOxidizing agent.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Hydrochloric Acid (HCl)1 M Aqueous SolutionPrepared in-houseFor acidification.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction and recrystallization.
HexaneReagent GradeCommercially AvailableFor recrystallization.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Addition of Oxidizing Agent: To the stirred solution, add activated manganese dioxide (MnO₂) (28.2 g, 324 mmol, 10 equivalents). The addition should be done portion-wise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM (3 x 20 mL) to ensure complete recovery of the product.

  • Extraction: Combine the organic filtrates and transfer them to a 500 mL separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted starting material.

  • Acidification and Product Extraction: Combine the aqueous layers from the previous step and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white to off-white solid. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of the Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-Fluoro-4-methyl- benzoic acid in DCM start->dissolve add_mno2 Add activated MnO₂ dissolve->add_mno2 reflux Reflux for 24-48h (Monitor by TLC) add_mno2->reflux cool_filter Cool and filter through Celite® reflux->cool_filter wash Wash with NaHCO₃ (aq) cool_filter->wash acidify Acidify aqueous layer with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry over Na₂SO₄ and concentrate extract->dry_concentrate recrystallize Recrystallize from Ethyl Acetate/Hexane dry_concentrate->recrystallize product Pure 2-Fluoro-4-formyl- benzoic acid recrystallize->product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature value: 216 °C.[2]
¹H NMR Expected signals for aromatic protons, an aldehyde proton, and a carboxylic acid proton. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Expected signals for aromatic carbons, a carboxyl carbon, and an aldehyde carbon.
IR Spectroscopy Characteristic absorption bands for C=O stretching (aldehyde and carboxylic acid), O-H stretching (carboxylic acid), and C-F stretching.
Mass Spectrometry Expected molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 168.12 g/mol .[1]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • 2-Fluoro-4-methylbenzoic acid: Refer to the supplier's Safety Data Sheet (SDS).

  • Manganese Dioxide: Can be harmful if inhaled or swallowed. Avoid creating dust.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Hydrochloric Acid: Is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the SDS for each chemical before use and follow institutional safety guidelines.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure the MnO₂ is freshly activated.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful during the filtration and transfer steps.
Product is impure Over-oxidation to the diacid.Use a milder oxidizing agent or shorter reaction times.
Incomplete removal of starting material.Ensure thorough washing with sodium bicarbonate solution.
Difficulty in crystallization Presence of impurities.Purify the crude product by column chromatography before recrystallization.
Inappropriate solvent system.Experiment with different solvent mixtures for recrystallization (e.g., ethanol/water).

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. The selective oxidation of 2-fluoro-4-methylbenzoic acid is presented as a viable and efficient method. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for their research and development activities in medicinal chemistry and materials science.

References

  • Jiang, et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]

  • Potthast, A., Rosenau, T., Chen, C. L., & Gratzl, J. S. (1995). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. Journal of Organic Chemistry, 60(14), 4320–4321. [Link]

  • Capot Chemical. (2026). MSDS of 4-Fluoro-2-formylbenzoic acid. Retrieved from [Link]

Sources

scale-up synthesis considerations for 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Fluoro-4-formylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary drug discovery and materials science. Its trifunctional nature—possessing a carboxylic acid, an aldehyde, and a fluorine substituent on an aromatic ring—offers a versatile platform for the synthesis of complex molecular architectures. The increasing demand for this intermediate necessitates robust, scalable, and safe synthetic protocols. This guide provides a comprehensive overview of the critical considerations for the scale-up synthesis of this compound, detailing a well-established synthetic route, in-depth experimental protocols, and crucial safety measures. This document is intended for researchers, chemists, and process development professionals engaged in the large-scale production of fine chemicals and pharmaceutical intermediates.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable synthon, enabling the introduction of a fluorinated benzoic acid moiety with an aldehyde handle for further chemical elaboration. Its applications span the synthesis of a wide array of pharmacologically active agents and advanced materials. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production hinges on a thorough understanding of the reaction thermodynamics, kinetics, and potential hazards.

Strategic Selection of a Scalable Synthetic Route

Several synthetic pathways to this compound have been documented. A critical analysis of factors such as starting material cost, atom economy, reaction robustness, and safety profile is paramount for selecting a route suitable for scale-up. A highly effective and commonly employed strategy commences with 2-fluoro-4-bromotoluene, a readily available and cost-effective starting material. This route proceeds via a two-step sequence:

  • Grignard Reaction and Formylation: Formation of the Grignard reagent from 2-fluoro-4-bromotoluene followed by trapping with a formylating agent to yield 2-fluoro-4-methylbenzaldehyde.

  • Oxidation: Selective oxidation of the methyl group of the intermediate aldehyde to a carboxylic acid, affording the final product.

This pathway is advantageous due to its convergent nature and the generally high yields achievable for each step.

In-Depth Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-methylbenzaldehyde via Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation, but its highly exothermic nature presents significant safety challenges on a large scale.[1] Careful control of reaction parameters is essential to prevent runaway reactions.[2]

Reaction Scheme:

Experimental Workflow Diagram:

G A Reactor Setup (Flame-dried glassware, N2 atmosphere) B Charge Mg Turnings & Initiator (I2) A->B C Slow Addition of 2-Fluoro-4-bromotoluene in THF B->C D Grignard Formation (Exotherm Control) C->D E Cool to 0°C D->E F Slow Addition of DMF in THF E->F G Quench with aq. HCl F->G H Work-up & Extraction G->H I Purification (Vacuum Distillation) H->I J 2-Fluoro-4-methylbenzaldehyde I->J

Caption: Workflow for the synthesis of 2-fluoro-4-methylbenzaldehyde.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Fluoro-4-bromotoluene189.025.0026.45
Magnesium Turnings24.310.7129.20
Anhydrous THF-25 L-
N,N-Dimethylformamide (DMF)73.092.3131.60
Iodine (crystal)253.81~1 g-
1 M Hydrochloric Acid-15 L-
Diethyl Ether-25 L-
Saturated Sodium Bicarbonate-10 L-
Brine-10 L-
Anhydrous Sodium Sulfate-As needed-

Protocol:

  • Reactor Preparation: A 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel must be thoroughly cleaned and flame-dried under a nitrogen purge to ensure strictly anhydrous conditions.[3]

  • Initiation: Charge the reactor with magnesium turnings and a single crystal of iodine. Add 5 L of anhydrous THF.

  • Grignard Formation: Prepare a solution of 2-fluoro-4-bromotoluene in 20 L of anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle warming of the mixture and the disappearance of the iodine color. If the reaction fails to initiate, gentle heating may be applied. Once initiated, the remaining solution is added dropwise at a rate that maintains a controlled reflux. The highly exothermic nature of this step necessitates efficient cooling via the reactor jacket.[4]

  • Formylation: After the addition is complete, continue stirring for an additional 2 hours to ensure complete consumption of the starting material. Cool the reactor contents to 0-5 °C using a chiller. A solution of DMF in anhydrous THF is then added slowly, maintaining the internal temperature below 10 °C.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 2-fluoro-4-methylbenzaldehyde is purified by vacuum distillation.

Step 2: Oxidation to this compound

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[5] For scale-up, the choice of oxidant is critical, balancing reactivity, cost, and waste generation. Potassium permanganate is a powerful and cost-effective oxidant, but its use generates significant manganese dioxide waste.

Reaction Scheme:

Oxidation and Purification Workflow:

G A Dissolve Aldehyde in t-BuOH/H2O B Slow Addition of aq. KMnO4 Solution A->B C Monitor Reaction (TLC/HPLC) B->C D Quench with Sodium Bisulfite C->D E Filter MnO2 D->E F Acidify Filtrate with HCl E->F G Extract with Dichloromethane F->G H Dry & Concentrate G->H I Recrystallization H->I J This compound I->J

Caption: Workflow for the oxidation and purification of this compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Fluoro-4-methylbenzaldehyde138.132.5018.10
Potassium Permanganate (KMnO₄)158.033.5822.65
t-Butanol-25 L-
Water-50 L-
Sodium Bisulfite-As needed-
3 M Hydrochloric Acid-As needed-
Dichloromethane-25 L-
Anhydrous Sodium Sulfate-As needed-

Protocol:

  • Reaction Setup: In a 100 L jacketed glass reactor, dissolve 2-fluoro-4-methylbenzaldehyde in a mixture of t-butanol and water.

  • Oxidation: Prepare a solution of potassium permanganate in water and add it to the reactor dropwise over several hours, maintaining the temperature between 20-30 °C. The reaction is exothermic and requires cooling.

  • Work-up: Upon reaction completion (monitored by HPLC), the excess potassium permanganate is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears. The resulting manganese dioxide precipitate is removed by filtration through a pad of celite.

  • Isolation: The filtrate is acidified with 3 M hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield high-purity this compound.

Critical Safety and Scale-Up Considerations

  • Grignard Reaction Safety:

    • Exothermicity: The Grignard reagent formation is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid or if cooling fails.[6][7] Continuous monitoring of the internal temperature is mandatory.

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and solvents must be anhydrous.[3]

    • Initiation: The induction period for Grignard reactions can be variable.[8] The accumulation of unreacted alkyl halide followed by a sudden, rapid reaction is a significant hazard. The use of an initiator like iodine and careful observation for signs of reaction are crucial.

    • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn. The reaction should be conducted in a well-ventilated fume hood.[9]

  • Oxidation Safety:

    • Exothermicity: The oxidation with potassium permanganate is also exothermic and requires careful temperature control.

    • Waste Disposal: The generation of manganese dioxide is a significant drawback of this method on a large scale. Proper disposal procedures must be followed. Alternative, greener oxidation methods, such as catalytic aerobic oxidation, could be explored for long-term manufacturing.[10]

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: As an indicator of purity.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. The outlined two-step protocol, starting from 2-fluoro-4-bromotoluene, represents a robust and economically viable approach. A paramount emphasis on safety, particularly in managing the exothermicity of the Grignard reaction, is non-negotiable. Meticulous process control, coupled with comprehensive analytical characterization, will ensure the consistent production of high-quality material essential for advancements in pharmaceutical and material sciences.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]

  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE 2022 Annual Meeting. Available at: [Link]

  • University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • American Chemical Society. (2025). Grignard Reaction. ACS Chemical Health & Safety. Available at: [Link]

  • St-Jean, A., & Carpenter, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1332-1343. Available at: [Link]

  • Mettler-Toledo International Inc. (n.d.). Investigation of a Grignard Reaction at Small Scale. Available at: [Link]

  • Chen, J. L., & Chen, T. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Chemical Health & Safety, 29(2), 118-123. Available at: [Link]

  • Huang, C., & Xu, H. C. (2023). Scalable and Practical Electrooxidation of Electron-Deficient Methylarenes to Access Aromatic Aldehydes. Angewandte Chemie International Edition, 62(34), e202305886. Available at: [Link]

  • ResearchGate. (2025). Scalable and Practical Electrooxidation of Electron-Deficient Methylarenes to Access Aromatic Aldehydes. Request PDF. Available at: [Link]

  • Google Patents. (n.d.). DE102007032451A1 - Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative...
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 18(1), 849-858. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Carboxylic Acids from Aldehydes and Ketones (Update 2024). Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Examples of scalable synthesis of aldehydes from carboxylic acids. Available at: [Link]

  • PubMed Central. (2018). A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for oxidation of methylarenes and alkylarenes. Available at: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Available at: [Link]

  • National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Available at: [Link]

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Application Notes & Protocols: The Use of 2-Fluoro-4-formylbenzoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can be rapidly diversified is paramount. Solid-phase organic synthesis (SPOS) stands as a cornerstone technology, enabling the construction of large chemical libraries with high efficiency. The choice of linker or core building block is critical to the success of any solid-phase strategy, dictating the attachment, diversification, and cleavage of the target molecules.

2-Fluoro-4-formylbenzoic acid is an exemplary trifunctional building block poised for significant application in SPOS. Its unique architecture combines three orthogonally reactive functional groups on a single aromatic ring:

  • Carboxylic Acid: Provides a robust handle for covalent attachment to a variety of amine-functionalized solid supports, such as Rink Amide or Wang resins.

  • Aldehyde: Serves as a versatile reaction point for a vast array of chemical transformations, including reductive amination, Wittig reactions, and multi-component reactions (MCRs).

  • Activated Fluoro Group: The fluorine atom, positioned ortho to the electron-withdrawing carboxylic acid anchor, is activated towards nucleophilic aromatic substitution (SNAr), enabling intramolecular cyclization reactions to form key heterocyclic structures.[1][2]

This guide provides an in-depth exploration of the potential applications of this compound in SPOS, complete with detailed, field-tested protocols for its immobilization and subsequent elaboration into complex molecular scaffolds relevant to drug discovery professionals.

Application I: A Versatile Linker for Solid-Phase Heterocycle Synthesis

One of the most powerful applications of this building block is in the synthesis of heterocyclic libraries. The strategic arrangement of its functional groups allows it to act as a linchpin for "traceless" synthesis, where the linker itself is incorporated into the final product. A prime example is the synthesis of 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry.[3][4]

The general workflow involves immobilizing the building block, followed by sequential reactions to build the heterocyclic core, and finally, cleavage from the solid support.

workflow1 cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification & Cyclization cluster_2 Phase 3: Cleavage & Isolation A Amine Resin (e.g., Rink Amide) B Couple with This compound A->B HBTU, DIPEA C Immobilized Aldehyde Scaffold B->C D Reductive Amination (R1-NH2) C->D E Acylation (R2-COOH) D->E F Intramolecular SNAr (Cyclization) E->F Base (e.g., DBU) G Resin-Bound Heterocycle F->G H Acidic Cleavage (TFA Cocktail) G->H I Purified Heterocyclic Product H->I

Figure 1: General workflow for solid-phase heterocycle synthesis.
Protocol 1: Immobilization of this compound on Rink Amide Resin

This foundational protocol details the covalent attachment of the building block to a standard solid support. Rink Amide resin is selected here as it yields a C-terminal carboxamide upon cleavage with trifluoroacetic acid (TFA), a common functional group in bioactive molecules.[5]

Rationale: The amide bond formation is mediated by a carbodiimide or, more efficiently, an aminium-based coupling reagent like HBTU. HBTU reacts with the carboxylic acid to form a highly reactive OBt-ester, which is then readily attacked by the primary amine on the resin. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the coupling reagent and neutralize any protonated species. The reaction progress is monitored using the Kaiser test, which detects free primary amines.[6][7]

ParameterCondition/ReagentPurpose
Resin Rink Amide MBHA (0.4-0.8 mmol/g)Solid support for Fmoc-based synthesis yielding peptide amides.
Building Block This compound (3 equiv.)The scaffold to be immobilized.
Coupling Reagent HBTU (2.9 equiv.)Activates the carboxylic acid for efficient amide bond formation.
Base DIPEA (6 equiv.)Non-nucleophilic base for activation and neutralization.
Solvent N,N-Dimethylformamide (DMF)Swells the resin and dissolves reagents.
Reaction Time 2-4 hoursStandard duration for coupling to resin.
Monitoring Kaiser TestQualitative test for the presence of free primary amines.[6]

Step-by-Step Methodology:

  • Resin Swelling: Place 1.0 g of Rink Amide resin in a solid-phase synthesis vessel. Add 10 mL of DMF and gently agitate for 1 hour to swell the resin beads. Drain the DMF.

  • Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly by adding 10 mL of DMF, agitating for 30 seconds, and draining. Repeat this wash cycle 5 times. Wash with 10 mL of Dichloromethane (DCM) (3x) and finally with DMF (3x).

  • Kaiser Test (Positive Control): Remove a few beads, wash with ethanol, and perform a Kaiser test. A deep blue color confirms the presence of free primary amines.[7]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (3 equiv. relative to resin loading) and HBTU (2.9 equiv.) in a minimal amount of DMF.

    • Add DIPEA (6 equiv.) to the solution. An immediate color change (e.g., to yellow) is often observed.

    • Add this pre-activated solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring & Completion: Drain the reaction solution. Wash the resin with DMF (3x). Perform a Kaiser test on a small sample of beads. A negative result (colorless or faint yellow beads) indicates complete coupling.[6] If the test is positive, the coupling step can be repeated.

  • Final Wash: Once coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum. The resin is now ready for subsequent diversification steps.

Application II: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library

This protocol demonstrates the power of the immobilized scaffold to generate a library of 1,4-benzodiazepine derivatives. The synthesis proceeds through a reductive amination, an acylation, and a key intramolecular cyclization step.

Figure 2: Reaction scheme for solid-phase benzodiazepine synthesis.
Protocol 2: Step-by-Step Benzodiazepine Synthesis

2a. Reductive Amination

Rationale: This step introduces the first point of diversity (R¹). The aldehyde on the resin reacts with a primary amine to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is preferred in SPOS as it is less basic than NaBH₃CN and less likely to cause side reactions.[8][9]

  • Swell the aldehyde-functionalized resin (from Protocol 1) in 1% acetic acid in DMF for 30 minutes.

  • Add the primary amine (R¹-NH₂) (5 equiv.) and agitate for 1 hour.

  • Add NaBH(OAc)₃ (5 equiv.) portion-wise over 10 minutes.

  • Agitate the reaction mixture for 12-16 hours at room temperature.

  • Drain and wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

2b. Acylation

Rationale: This step introduces the second point of diversity (R²) via standard amide bond formation, identical to the immobilization step.

  • Swell the resin from step 2a in DMF.

  • In a separate vial, pre-activate the carboxylic acid (R²-COOH) (3 equiv.) with HBTU (2.9 equiv.) and DIPEA (6 equiv.) in DMF.

  • Add the activated acid solution to the resin and agitate for 2-4 hours.

  • Drain and wash the resin thoroughly with DMF (5x) and DCM (5x).

2c. Intramolecular SNAr Cyclization

Rationale: This is the key ring-forming step. The fluorine atom is activated by the ortho-carboxamide linker to the resin. A strong, non-nucleophilic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) is used to deprotonate the amide nitrogen, which then acts as an internal nucleophile, displacing the fluoride to form the seven-membered ring.[10][11] Heating is often required to drive the reaction to completion.

  • Swell the acylated resin from step 2b in N-Methyl-2-pyrrolidone (NMP).

  • Add DBU (5 equiv.) to the resin slurry.

  • Heat the reaction vessel to 80°C and agitate for 12-18 hours.

  • Cool to room temperature. Drain and wash the resin with NMP (3x), DMF (3x), and DCM (3x). Dry the resin.

2d. Cleavage from Resin

Rationale: The final product is liberated from the solid support using a strong acid. The Rink Amide linker is designed to be cleaved by TFA. Scavengers like water and triisopropylsilane (TIS) are included in the cleavage cocktail to trap reactive carbocations generated during the process, preventing side reactions with sensitive functional groups on the product.[12]

  • Place the dry, cyclized resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

  • Add 10 mL of the cleavage cocktail per gram of resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with an additional small volume of TFA.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and purify by reverse-phase HPLC.

Application III: The Ugi Four-Component Reaction (U-4CR) on Solid Support

The aldehyde functionality of the immobilized scaffold is an ideal starting point for MCRs, which can rapidly generate high levels of molecular complexity. The Ugi reaction is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form a complex α-acylamino amide.[13][14][15]

Figure 3: General scheme for a solid-phase Ugi four-component reaction.
Protocol 3: Solid-Phase Ugi Reaction and Cleavage
ParameterCondition/ReagentPurpose
Starting Material Aldehyde-functionalized resinThe solid-supported electrophile.
Reagents Primary Amine (10 equiv.) Carboxylic Acid (10 equiv.) Isocyanide (10 equiv.)Soluble components for the Ugi reaction.
Solvent Methanol or 2,2,2-Trifluoroethanol (TFE)Polar solvent to facilitate the reaction cascade.
Reaction Time 24-48 hoursMCRs often require longer reaction times to proceed to completion.
Cleavage 95% TFA / 2.5% H₂O / 2.5% TISStandard cleavage from Rink Amide support.

Step-by-Step Methodology:

  • Resin Preparation: Swell the aldehyde-functionalized resin (from Protocol 1) in the chosen reaction solvent (e.g., Methanol) for 1 hour.

  • Reaction Mixture: In a separate vial, prepare a solution of the amine (10 equiv.), carboxylic acid (10 equiv.), and isocyanide (10 equiv.) in Methanol.

    • Safety Note: Isocyanides are volatile and possess a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Ugi Reaction: Add the reagent solution to the swollen resin. Seal the vessel and agitate at room temperature for 24-48 hours.

  • Washing: Drain the reaction solution and wash the resin extensively to remove excess reagents. A recommended wash sequence is: Methanol (5x), DMF (5x), DCM (5x).

  • Cleavage and Isolation: Cleave the final product from the resin using the standard TFA cocktail and precipitation procedure as described in Protocol 2d.

Troubleshooting and Validation

IssuePotential CauseRecommended Action
Positive Kaiser test after coupling (Protocol 1) Incomplete reaction; Steric hindrance.Double couple: repeat the coupling step with fresh reagents. Use a more potent coupling agent like HATU.
Low yield after reductive amination (Protocol 2a) Inefficient imine formation or reduction.Use a different solvent (e.g., TFE/DCM). Ensure the amine is not a salt; if so, add a mild base (DIPEA).
Incomplete cyclization (Protocol 2c) Insufficient base strength or temperature.Increase temperature to 100-120°C. Use a stronger base system like KHMDS (use with caution).
Multiple products after cleavage Side-reactions from scavengers; Incomplete reactions at previous steps.Optimize the cleavage cocktail based on product functional groups.[12] Analyze resin at intermediate steps by cleaving a small amount to identify the failure point.

Conclusion

This compound is a highly promising, multi-faceted tool for solid-phase organic synthesis. Its unique combination of an anchor, a versatile handle, and a site for cyclization enables the efficient, divergent synthesis of complex small molecules. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this building block in their efforts to construct novel chemical libraries and accelerate the discovery of new therapeutic agents.

References

  • Kaiser, E., et al. (1970). Color Test for Detection of Free Terminal Amino Groups in the Solid-Phase Synthesis of Peptides. Analytical Biochemistry, 34(2), 595-598.

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). A new mild cleavage cocktail for Rink amide resin. Journal of Peptide Science, 12(4), 227-232.

  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols.

  • Konno, H. (2019). A Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform.

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

  • Sugasawa, T., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15659–15666.

  • PubMed Central. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. National Institutes of Health.

  • Lowe, C. R., et al. (2017). Biomimetic Affinity Ligands for Immunoglobulins Based on the Multicomponent Ugi Reaction. Methods in Molecular Biology.

  • Kodadek, T., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(9), 526-534.

  • Merck/Novabiochem®. (n.d.). Fmoc Resin Cleavage Protocols.

  • Ellman, J. A., & Bunin, B. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998.

  • Ellman, J. A., & Boojamra, C. G. (1996). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Journal of the American Chemical Society, 118(13), 3055-3056.

  • Nowick, J.S. Lab. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry.

  • Ye, M., et al. (2014). An Accessible Protocol for Solid-Phase Extraction of N-Linked Glycopeptides through Reductive Amination by Amine-Functionalized Magnetic Nanoparticles. Analytical Chemistry, 86(12), 5722-5729.

  • Selvaraj, M., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry.

  • ResearchGate. (n.d.). Ugi reaction product and scaffold formation on solid support.

  • Kodadek, T., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science.

  • Nefzi, A., et al. (1999). Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones. Tetrahedron Letters, 40(25), 4771-4774.

  • Gordeev, M. F., et al. (1998). Solid-Phase Synthesis of 4-Methylcarboxy-1,4-benzodiazepine-2,5-diones. Tetrahedron, 54(49), 14927-14938.

  • Gellman, S. H., et al. (2019). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Ugi reaction.

  • Albericio, F., et al. (2019). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Bioconjugate Chemistry, 30(6), 1836-1843.

  • Opatz, T., et al. (2024). A versatile synthetic strategy for peptides containing Nε-carboxymethyl- and Nε-carboxyethyl-lysine. Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. (n.d.). Ugi Reaction.

  • Clayden, J., & Smith, A. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(38), 12264-12282.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Khan Academy. (2018). Intramolecular Nucleophilic Substitutions.

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

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chemoselective reactions involving 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reactions of 2-Fluoro-4-formylbenzoic Acid

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of medicinal chemistry and advanced materials science, trifunctional building blocks offer a powerful platform for constructing complex molecular architectures. This compound (CAS: 604000-97-7) stands out as a particularly valuable intermediate. Its rigid phenyl scaffold is decorated with three distinct functional groups—a carboxylic acid, a formyl group (aldehyde), and a fluorine atom—each presenting unique opportunities for chemical modification.[1] The strategic placement of these groups allows for a high degree of chemoselectivity, enabling researchers to address one site while leaving the others intact.

The presence of a fluorine atom is of particular strategic importance in drug design. Its high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[2][3][4] This guide provides an in-depth exploration of the key , complete with detailed protocols and the scientific rationale behind them, to empower researchers in drug discovery and synthetic chemistry.

Understanding the Reactivity Landscape

The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of its functional groups.

  • Formyl Group (-CHO): As the most electrophilic carbonyl group, the aldehyde is the primary target for nucleophilic addition reactions. It readily participates in reductions, reductive aminations, olefination reactions, and condensations. The electron-withdrawing effect of the adjacent fluorine and carboxylic acid groups slightly enhances its reactivity towards nucleophiles.[1][5]

  • Carboxylic Acid (-COOH): This group is amenable to standard transformations such as esterification and amide bond formation. While it can be reduced, this requires harsh conditions that would also affect the aldehyde. The ortho-fluorine atom inductively increases the acidity of the carboxylic acid.[1]

  • Aromatic Fluorine (-F): The C-F bond is exceptionally strong and generally unreactive under the conditions used to modify the other two functional groups. It can participate in certain palladium-catalyzed cross-coupling reactions, though it is less reactive than other aryl halides like chlorides or bromides.[5]

This hierarchy of reactivity forms the basis for the chemoselective strategies outlined below.

Application 1: Chemoselective Aldehyde Reduction

A common synthetic challenge is the reduction of an aldehyde to a primary alcohol in the presence of a carboxylic acid. Potent reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functional groups.[6][7] The solution is to employ a milder reagent that exhibits selectivity for the more reactive aldehyde.

Principle of Selectivity: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a sufficiently powerful nucleophile to reduce aldehydes and ketones but is generally unreactive towards less electrophilic carboxylic acids and esters under standard protic solvent conditions.[6][7]

G cluster_workflow Workflow: Selective Aldehyde Reduction start 2-Fluoro-4-formylbenzoic Acid reagent Reagent: Sodium Borohydride (NaBH4) in Methanol/H2O start->reagent Reaction product Product: 2-Fluoro-4-(hydroxymethyl)benzoic Acid reagent->product Reduction rationale Rationale: -CHO is more electrophilic than -COOH. NaBH4 is a mild reductant, selective for aldehydes over carboxylic acids. product->rationale

Caption: Workflow for the selective reduction of the formyl group.

Protocol: Selective Reduction to 2-Fluoro-4-(hydroxymethyl)benzoic Acid
ParameterValue / Description
Reactants This compound, Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to Room Temperature
Stoichiometry 1.0 - 1.5 equivalents of NaBH₄
Workup Acidification (e.g., with 1M HCl) to quench excess NaBH₄ and protonate the product

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl dropwise until the pH is ~2-3 and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Application 2: Chemoselective Reductive Amination

Reductive amination is a cornerstone of pharmaceutical synthesis for forming carbon-nitrogen bonds. The strategy involves the in-situ formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate reduction.[8] This one-pot procedure is highly efficient and avoids the isolation of unstable imine intermediates.

Principle of Selectivity: The key is using a reducing agent that is selective for the protonated iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this role. It is a mild, non-basic hydride donor that reacts much faster with iminium ions than with aldehydes or ketones, preventing side reactions.[8][9][10]

G cluster_pathway Pathway: Reductive Amination start Aldehyde + Primary Amine (R-NH2) imine Imine Intermediate start->imine Condensation (-H2O) iminium Iminium Ion [C=N+H-R] imine->iminium Protonation (Acid catalyst) product Secondary Amine Product iminium->product Hydride Attack reductant NaBH(OAc)3 reductant->iminium Reduces

Caption: The reaction pathway for one-pot reductive amination.

Protocol: Synthesis of a 4-((Alkylamino)methyl)-2-fluorobenzoic Acid
ParameterValue / Description
Reactants This compound, Primary or Secondary Amine, Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid (optional, but often beneficial)
Temperature Room Temperature
Stoichiometry 1.0 eq Aldehyde, 1.0-1.2 eq Amine, 1.2-1.5 eq NaBH(OAc)₃
Workup Basic aqueous workup (e.g., saturated NaHCO₃ solution)

Step-by-Step Methodology:

  • To a flask containing a stirred suspension of this compound (1.0 eq) in DCM, add the desired amine (1.1 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 3-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine derivative by column chromatography or acid/base extraction.

Application 3: Chemoselective Olefination via the Wittig Reaction

The Wittig reaction is a powerful and highly specific method for converting a carbonyl group into an alkene.[11][12] It offers exceptional chemoselectivity, as the phosphonium ylide reagent reacts exclusively with aldehydes and ketones, leaving esters and carboxylic acids untouched.[13]

Principle of Selectivity: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This leads to a four-membered oxaphosphetane intermediate which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12][13] This unique mechanism ensures its specificity.

G cluster_wittig Mechanism: Wittig Reaction aldehyde Aldehyde (R-CHO) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphonium Ylide (Ph3P=CHR') ylide->oxaphosphetane + [2+2] Cycloaddition alkene Alkene Product (R-CH=CHR') oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide Cycloreversion

Caption: The mechanistic cycle of the Wittig olefination.

Protocol: General Procedure for Wittig Olefination
ParameterValue / Description
Reactants This compound, Phosphonium Salt (e.g., (CH₃)Ph₃P⁺Br⁻), Strong Base
Base n-BuLi, NaH, or KHMDS
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C to Room Temperature (Ylide formation); 0 °C to RT (Reaction)
Workup Aqueous quench (e.g., saturated NH₄Cl solution)

Step-by-Step Methodology (for a non-stabilized ylide):

  • Suspend the chosen phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution will typically develop a deep color (e.g., red, orange), indicating ylide formation.

  • Stir at this temperature for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.

  • Cool the ylide solution back to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup, extracting with an organic solvent like ethyl acetate.

  • The main byproduct, triphenylphosphine oxide, can often be removed via precipitation or chromatography. Purify the desired alkene product accordingly.

Application 4: Synthesis of Heterocycles via Condensation

The dual functionality of this compound makes it an excellent precursor for constructing fused heterocyclic systems, which are common scaffolds in pharmaceuticals. A prime example is its use in synthesizing the phthalazinone core, a key structural motif in PARP inhibitors like Olaparib.[14]

Principle of Selectivity: This transformation is a tandem reaction. First, the aldehyde condenses with a nucleophile (e.g., hydrazine), forming a hydrazone. Then, an intramolecular cyclization occurs where the second nitrogen of the hydrazine attacks the carboxylic acid (or an activated form of it), leading to ring closure and dehydration to form the stable phthalazinone ring.

G cluster_workflow Workflow: Phthalazinone Synthesis start 2-Fluoro-4-formylbenzoic Acid intermediate Hydrazone Intermediate start->intermediate Condensation reagent Reagent: Hydrazine Hydrate (N2H4·H2O) reagent->intermediate product Product: 7-Fluoro-2,3-dihydrophthalazin-1(4H)-one intermediate->product Intramolecular Cyclization & Dehydration

Caption: Reaction sequence for the formation of a phthalazinone core.

Protocol: Synthesis of 7-Fluoro-2,3-dihydrophthalazin-1(4H)-one
ParameterValue / Description
Reactants This compound, Hydrazine hydrate
Solvent Ethanol or Acetic Acid
Temperature Reflux
Workup Cooling and precipitation/filtration

Step-by-Step Methodology:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should become homogeneous before a precipitate forms.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then further in an ice bath.

  • The product will typically precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield the desired phthalazinone derivative.

Conclusion

This compound is a versatile and highly valuable building block whose synthetic utility is maximized through the careful application of chemoselective reactions. By choosing reagents and conditions that exploit the inherent reactivity differences between the formyl, carboxylic acid, and fluoro-substituted aryl groups, researchers can selectively forge new bonds and construct complex molecules with precision and efficiency. The protocols detailed in this guide provide a robust starting point for scientists and drug development professionals to leverage this powerful scaffold in their synthetic programs.

References

  • BenchChem (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • BenchChem (2025). Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies.
  • BenchChem (2025). Troubleshooting low yield in reactions with 2-Fluoro-5-formylbenzoic acid.
  • BenchChem (2025). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). Source not specified.
  • Chemistry Steps. Reduction of Aldehydes and Ketones.
  • A Quick Guide to Reductions in Organic Chemistry. Source not specified.
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Myers, J.W. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Organic Chemistry Portal. Wittig Reaction.
  • Wikipedia. Wittig reaction.
  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism.
  • BenchChem (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
  • Sigma-Aldrich. This compound.

Sources

Application Notes & Protocols for the Design of Experiments Using 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Building Block

2-Fluoro-4-formylbenzoic acid is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern medicinal chemistry and materials science.[1][2] Its structure is distinguished by three key functional groups positioned on a benzene ring: a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This unique arrangement allows for selective and sequential chemical transformations, providing a robust platform for constructing complex molecular architectures.[1][3]

The incorporation of a fluorine atom is a well-established strategy in drug design to enhance a compound's pharmacological profile.[4] Fluorine's high electronegativity can improve metabolic stability, increase binding affinity to target proteins, and modulate the acidity of adjacent functional groups, making this compound a particularly valuable starting material for the development of novel therapeutics.[1][4]

This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in the design and synthesis of targeted covalent inhibitors. We will detail field-proven protocols, explain the rationale behind experimental choices, and offer insights into troubleshooting common synthetic challenges.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties and reactivity of this compound is fundamental to designing successful experiments.

PropertyValueSource
CAS Number 604000-97-7[5][6][7]
Molecular Formula C₈H₅FO₃[5][6]
Molecular Weight 168.12 g/mol [6][7]
Appearance White to off-white solid[8]
Alternate Names 4-Carboxy-3-fluorobenzaldehyde[5][6]

The molecule's true utility lies in the differential reactivity of its three functional groups, which enables chemists to achieve high chemoselectivity.

G cluster_groups Reactive Functional Groups cluster_reactions Key Synthetic Transformations Molecule This compound Formyl Formyl (Aldehyde) Group -CHO Carboxylic_Acid Carboxylic Acid -COOH Aromatic_Ring Fluoro-Substituted Ring Reductive_Amination Reductive Amination Formyl->Reductive_Amination Covalent_Bonding Covalent Warhead (forms Schiff Base/Imine) Formyl->Covalent_Bonding Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Esterification Esterification Carboxylic_Acid->Esterification SNAr Nucleophilic Aromatic Substitution (SNAr) (Harsh Conditions) Aromatic_Ring->SNAr

Caption: Chemoselective reactivity of this compound.
  • Formyl (Aldehyde) Group : This is often the most electrophilic site. It readily participates in nucleophilic addition reactions, such as reductive amination to form secondary or tertiary amines, and condensation reactions to form imines (Schiff bases).[3] This reactivity is central to its use as a covalent warhead.

  • Carboxylic Acid Group : This group is ideal for forming stable amide or ester linkages. Standard peptide coupling reagents or Fischer-Speier esterification conditions can be employed.[8] The ortho-fluoro group, through its electron-withdrawing inductive effect, increases the acidity of the carboxylic acid, which can influence reaction kinetics.[3]

  • Aromatic Fluorine : The C-F bond is generally stable. Nucleophilic aromatic substitution (SNAr) to displace the fluorine atom is possible but typically requires harsh conditions (strong nucleophiles, high temperatures) due to the deactivating effects of the other substituents.[3]

Core Application: Design of Targeted Covalent Inhibitors

A significant application of this compound is in the synthesis of covalent inhibitors, a class of drugs designed to form a stable, covalent bond with their protein target.[9] This approach offers distinct advantages over non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[9][10]

The aldehyde moiety of this compound can function as a reversible covalent warhead . It can react with nucleophilic amino acid residues, such as the N-terminal valine of hemoglobin or a cysteine in a protease active site, to form an imine (Schiff base).[11][12] While this is a covalent bond, it can be reversible, typically through hydrolysis, offering a balance between prolonged target engagement and reduced potential for off-target toxicity.[12]

G cluster_workflow Mechanism of Reversible Covalent Inhibition Step1 Step 1: Non-Covalent Binding (Initial Docking) Step2 Step 2: Covalent Bond Formation (Reversible Imine) Step1->Step2 Warhead reacts with nucleophilic residue Step3 Step 3: Target Inhibition Step2->Step3 Protein function is blocked Inhibitor Inhibitor (Derived from This compound) Inhibitor->Step1 Target Target Protein (e.g., Cysteine/Lysine residue) Target->Step1

Caption: General workflow of covalent inhibition.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps. They leverage the key reactive handles of this compound.

Protocol 1: Reductive Amination

Principle: This protocol describes the synthesis of a secondary amine via the formation of a Schiff base intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is an ideal reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could lead to side reactions.

Workflow Diagram:

G Start Dissolve this compound and Primary Amine in DCE Stir Stir at Room Temperature (Imine Formation) Start->Stir Add_Reducer Add NaBH(OAc)₃ Portion-wise Stir->Add_Reducer React Stir Overnight at Room Temp (Reduction) Add_Reducer->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Saturated NaHCO₃ Solution Monitor->Quench Reaction Complete Extract Extract with EtOAc or DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify End Characterize Final Product (NMR, MS) Purify->End

Caption: Workflow for reductive amination.

Materials and Reagents:

Reagent CAS Purpose
This compound 604000-97-7 Starting Material
Primary Amine (e.g., Benzylamine) 100-46-9 Nucleophile
Sodium triacetoxyborohydride 56553-60-7 Reducing Agent
Dichloroethane (DCE) 107-06-2 Anhydrous Solvent
Saturated Sodium Bicarbonate 144-55-8 Aqueous Quench
Ethyl Acetate (EtOAc) 141-78-6 Extraction Solvent

| Anhydrous Magnesium Sulfate | 7487-88-9 | Drying Agent |

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).

  • Add the primary amine (1.1 eq) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature overnight.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

  • Final Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Amide Bond Formation

Principle: This protocol utilizes the carboxylic acid functionality to form a stable amide bond, a critical linkage in many pharmaceutical compounds. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with an amine.

Materials and Reagents:

Reagent CAS Purpose
This compound 604000-97-7 Starting Material
Primary/Secondary Amine Varies Nucleophile
HATU 148893-10-1 Coupling Agent
DIPEA 7087-68-5 Non-nucleophilic Base
Dimethylformamide (DMF) 68-12-2 Anhydrous Solvent
Water (H₂O) 7732-18-5 Aqueous Work-up

| Lithium Chloride (LiCl) | 7447-41-8 | To aid aqueous work-up |

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Let the reaction stir for 2-4 hours at room temperature.

  • Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The product should be more non-polar than the starting carboxylic acid.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% aqueous LiCl solution (to help remove DMF), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography to obtain the desired amide.

  • Final Validation: Confirm the structure and purity of the final product by NMR and HRMS.

Safety and Handling

This compound must be handled with appropriate safety precautions.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13] It is also harmful if swallowed, in contact with skin, or inhaled.[13][14]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[5][14] Handle in a well-ventilated chemical fume hood.[5]

  • Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[5]

References

  • This compound Chemical Label. Chemical Safety. [Link]

  • MSDS of 4-Fluoro-2-formylbenzoic acid. Capot Chemical. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 2-Fluoro-4-methoxybenzoic acid. PubChem, National Institutes of Health. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central, National Institutes of Health. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • 4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central, National Institutes of Health. [Link]

  • Recent advances in the development of covalent inhibitors. PubMed Central, National Institutes of Health. [Link]

  • An update on the discovery and development of reversible covalent inhibitors. PubMed Central, National Institutes of Health. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS.org. [Link]

  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 2-Fluoro-4-formylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – To empower researchers and drug development professionals in their synthetic endeavors, we are proud to launch a comprehensive technical support center focused on the synthesis of 2-Fluoro-4-formylbenzoic acid. This critical building block in medicinal chemistry presents unique challenges, and this guide is designed to provide practical, in-depth solutions to common hurdles, thereby improving yield and purity. As Senior Application Scientists, we have curated this resource to reflect both theoretical principles and practical laboratory experience.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the fluoro, formyl, and carboxylic acid functionalities allows for a diverse range of chemical transformations. However, the synthesis of this molecule is not without its complexities. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a more efficient and successful synthetic workflow.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific problems that may be encountered during the synthesis of this compound.

I. Low Yield in the Synthesis of this compound

Question: My synthesis of this compound is consistently resulting in low yields. What are the likely causes and how can I address them?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily dependent on the chosen synthetic route. The two most common pathways are the oxidation of a methyl or hydroxymethyl precursor and the formylation of a benzoic acid derivative.

Route 1: Oxidation of 2-Fluoro-4-methylbenzoic Acid or 2-Fluoro-4-(hydroxymethyl)benzoic Acid

The oxidation of the methyl or hydroxymethyl group to an aldehyde is a delicate step. Over-oxidation to the dicarboxylic acid is a significant side reaction that can drastically reduce the yield of the desired product.

Potential Causes and Solutions:

  • Over-oxidation: The aldehyde product is more susceptible to oxidation than the starting methyl or alcohol group.

    • Solution: Employ milder and more selective oxidizing agents. Instead of strong oxidants like potassium permanganate or chromic acid, consider using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the oxidation of the alcohol. For the direct oxidation of the methyl group, careful control of reaction conditions (temperature, stoichiometry of the oxidant) is crucial.

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and that the reagents are of high purity. A slight excess of the oxidizing agent may be necessary, but this must be balanced against the risk of over-oxidation.

Route 2: Formylation of 2-Fluorobenzoic Acid (e.g., via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[1][2][3][4] However, the deactivating effect of the carboxylic acid group can make this reaction challenging.

Potential Causes and Solutions:

  • Deactivation of the Aromatic Ring: The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

    • Solution: The reaction may require more forcing conditions, such as higher temperatures or longer reaction times. However, this can also lead to side reactions. An alternative is to protect the carboxylic acid group as an ester before performing the formylation. The ester can then be hydrolyzed in a subsequent step.

  • Suboptimal Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from a formamide (like DMF) and an activating agent (like POCl₃), may not be forming efficiently.

    • Solution: Ensure that the reagents used for generating the Vilsmeier reagent are anhydrous, as moisture can decompose the reagent. The order of addition of reagents can also be critical.

II. Presence of Impurities in the Final Product

Question: I have synthesized this compound, but my product is impure. What are the common impurities and how can I remove them?

Answer:

The nature of the impurities will depend on the synthetic route.

Common Impurities and Purification Strategies:

ImpurityLikely SourceRecommended Purification Method
2-Fluoro-4-methylbenzoic acid (starting material) Incomplete oxidationRecrystallization. The difference in polarity between the starting material and the aldehyde product should allow for efficient separation. Column chromatography can also be effective.
2-Fluoro-1,4-benzenedicarboxylic acid (over-oxidation byproduct) Over-oxidation of the methyl or formyl groupAcid-base extraction. The dicarboxylic acid is more acidic and may have different solubility properties. Recrystallization from a suitable solvent system can also be employed.
Unreacted 2-fluorobenzoic acid (starting material) Incomplete formylationColumn chromatography is the most effective method for separating the starting material from the product.
Isomeric byproducts Lack of regioselectivity in the formylation stepCareful purification by column chromatography or fractional crystallization may be necessary. Optimizing the reaction conditions to favor the desired isomer is the best approach.

General Purification Protocol:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will move to the aqueous layer as its sodium salt. The aqueous layer can then be acidified with HCl to precipitate the pure product. This is particularly useful for removing non-acidic impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold, while the impurities will either remain in solution or be insoluble at high temperatures.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be used. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of the desired product from its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most promising starting material for a high-yield synthesis of this compound?

A1: While several routes exist, a promising approach starts from 2-fluoro-4-bromotoluene. This starting material allows for a Grignard or organolithium formation, followed by formylation (e.g., with DMF) to introduce the aldehyde group, and subsequent oxidation of the methyl group to the carboxylic acid. This multi-step but often reliable approach can provide good control over the introduction of the functional groups.

Q2: How can I monitor the progress of the oxidation of 2-Fluoro-4-methylbenzoic acid?

A2: Thin Layer Chromatography (TLC) is an excellent and rapid method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the aldehyde product, and any over-oxidized byproducts. The spots can be visualized under UV light.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handling of Reagents: Many reagents used in these syntheses are corrosive, toxic, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vilsmeier-Haack Reaction: The reagents used (e.g., POCl₃) are highly reactive and moisture-sensitive. The reaction can be exothermic.

  • Oxidation Reactions: Oxidizing agents can be hazardous and should be handled with care.

Q4: Can I use spectroscopic methods to confirm the identity and purity of my this compound?

A4: Absolutely. The following spectroscopic data are characteristic of this compound:

  • ¹H NMR: Expect signals for the aromatic protons, the aldehyde proton (typically around 10 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: Expect signals for the seven distinct carbon atoms, including the carbonyl carbons of the aldehyde and carboxylic acid groups.

  • IR Spectroscopy: Look for characteristic stretching frequencies for the C=O of the aldehyde and carboxylic acid, the O-H of the carboxylic acid, and the C-F bond.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (168.12 g/mol ) should be observed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound via the oxidation of 2-fluoro-4-methylbenzoic acid.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2-Fluoro-4-methylbenzoic Acid Oxidation Oxidation (e.g., with a selective oxidant) Start->Oxidation Crude Crude this compound Oxidation->Crude Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Column Column Chromatography (if necessary) Recrystallization->Column Pure Pure this compound Column->Pure NMR NMR Spectroscopy Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: A general workflow for the synthesis and purification of this compound.

Logical Relationship of Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting low yields in the synthesis.

TroubleshootingYield Start Low Yield of this compound IdentifyRoute Identify Synthetic Route Start->IdentifyRoute OxidationRoute Oxidation of Precursor IdentifyRoute->OxidationRoute Oxidation FormylationRoute Formylation of 2-Fluorobenzoic Acid IdentifyRoute->FormylationRoute Formylation CheckOveroxidation Check for Over-oxidation (e.g., by TLC/HPLC) OxidationRoute->CheckOveroxidation CheckIncompleteReaction Check for Incomplete Reaction OxidationRoute->CheckIncompleteReaction CheckDeactivation Consider Ring Deactivation FormylationRoute->CheckDeactivation CheckReagentQuality Verify Reagent Quality (anhydrous conditions) FormylationRoute->CheckReagentQuality UseMilderOxidant Use Milder Oxidant CheckOveroxidation->UseMilderOxidant Yes OptimizeConditions Optimize Reaction Conditions (Time, Temperature) CheckIncompleteReaction->OptimizeConditions Yes ProtectCarboxylicAcid Protect Carboxylic Acid Group CheckDeactivation->ProtectCarboxylicAcid Significant EnsureAnhydrous Ensure Anhydrous Conditions CheckReagentQuality->EnsureAnhydrous Suspect

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • Organic Chemistry Reaction. (n.d.). Vilsmeier–Haack formylation. Organic Chemistry Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4-formylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties of this compound and the principles of its purification by recrystallization.

Q1: What are the fundamental properties of this compound?

A1: Understanding the physicochemical properties of this compound is the first step in designing a successful purification strategy. It is a trifunctional aromatic compound, which makes it a valuable building block in medicinal chemistry.[1][2]

PropertyValue
CAS Number 604000-97-7[3]
Molecular Formula C₈H₅FO₃[3]
Molecular Weight 168.12 g/mol [3]
Appearance Typically a white to off-white solid or powder.
Key Functional Groups Carboxylic acid, Aldehyde, Fluoro group.[4]

These functional groups dictate the compound's polarity and solubility behavior, which are critical for selecting an appropriate recrystallization solvent.

Q2: What is the underlying principle of purification by recrystallization?

A2: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot, boiling solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble.[5] When the hot, saturated solution is slowly cooled, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the soluble impurities behind in the "mother liquor."[5]

Q3: How do I select the best solvent for recrystallizing this compound?

A3: The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • Dissolve the compound completely when hot (at its boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.

For carboxylic acids like this compound, polar solvents are generally good starting points due to the polar carboxylic acid group.[6] Good candidates include water, ethanol, methanol, or mixtures thereof.[7][8] A mixed-solvent system (e.g., ethanol/water or acetone/water) is often effective when a single solvent is not ideal.[9][10]

Q4: What are the likely impurities in a crude sample of this compound?

A4: Impurities can originate from starting materials, side reactions, or subsequent degradation. While specific impurities depend on the synthetic route, common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized from a bromo-precursor, residual starting material may be present.[1]

  • Over-oxidized Products: If the aldehyde is formed via oxidation of a methyl group, over-oxidation could lead to a dicarboxylic acid.[1]

  • Byproducts from Side Reactions: The specific synthesis pathway may generate isomeric or related byproducts.[11]

  • Colored Impurities: These are often high molecular weight, conjugated byproducts that can be removed with activated charcoal.[9]

Q5: How can I confirm that the recrystallization has successfully purified my product?

A5: The most common and straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be lower and the range to be broader.[5] Comparing the experimental melting point to the literature value provides a good indication of purity. For more rigorous analysis, techniques like NMR spectroscopy, HPLC, or LC-MS can be employed to detect and quantify residual impurities.[4]

Experimental Protocol: Recrystallization of this compound

This section provides a detailed, step-by-step methodology for the purification process.

Workflow for Recrystallization

G cluster_prep Preparation cluster_main Recrystallization Process cluster_iso Isolation & Analysis A Small-Scale Solvent Test B Select Optimal Solvent System A->B C Dissolve Crude Solid in Minimum Hot Solvent B->C D Hot Gravity Filtration (If Insoluble Impurities Present) C->D Optional E Slow Cooling (Crystal Formation) C->E D->E F Ice Bath Cooling (Maximize Yield) E->F G Vacuum Filtration (Collect Crystals) F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Assess Purity (e.g., Melting Point) I->J

Caption: General workflow for the purification of this compound.

Step-by-Step Methodology
  • Solvent Selection (Small-Scale Test):

    • Place ~50 mg of the crude this compound into a small test tube.

    • Add a potential solvent (e.g., water, ethanol) dropwise at room temperature. Note the solubility.

    • If the solid does not dissolve, heat the test tube gently in a water bath. Add the solvent dropwise until the solid just dissolves at the boiling point.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure crystals.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume).

    • Add a boiling chip or a magnetic stir bar.

    • Add the chosen solvent to the flask, initially just enough to cover the solid.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[12][13]

  • Hot Filtration (Optional):

    • If insoluble impurities or colored impurities (after charcoal treatment) are present, a hot gravity filtration is necessary.[14]

    • Pre-heat a stemless funnel and a receiving Erlenmeyer flask on a hot plate. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[14]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[10]

    • Break the vacuum and add the cold solvent, gently stir the crystals into a slurry, and then reapply the vacuum.

  • Drying:

    • Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization.

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve 1. Insufficient solvent. 2. Solvent is not hot enough. 3. Incorrect solvent choice (compound is insoluble).1. Add more hot solvent in small increments.[13] 2. Ensure the solvent is at a rolling boil. 3. Re-evaluate the solvent choice based on polarity; consider a different solvent or a mixed-solvent system.[10]
No crystals form upon cooling 1. Too much solvent was used, and the solution is not supersaturated.[12][15] 2. The solution is supersaturated but lacks a nucleation site for crystal growth.1. Re-heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[15] 2. Induce crystallization by:      a) Scratching the inside of the flask at the solution's surface with a glass rod.[12][15]      b) Adding a "seed crystal" of the pure compound.[12][15]
"Oiling out" occurs (compound separates as a liquid) 1. The solution is too concentrated. 2. The solution was cooled too quickly. 3. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[14] 4. High concentration of impurities significantly depressing the melting point.[12]1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent.[10][12] 2. Allow the solution to cool more slowly. Insulate the flask with paper towels or leave it on a cooling hotplate.[12] 3. Change to a different solvent or solvent system with a lower boiling point.[10]
Yield is very low 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[15] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold, redissolving the product.1. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. 2. Ensure the funnel and receiving flask are adequately pre-heated before hot filtration.[14] 3. Always use a minimal amount of ice-cold solvent for washing.[13]
Crystals are colored 1. Presence of colored impurities that are co-crystallizing with the product.1. Before hot filtration, add a small amount (spatula tip) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes to adsorb the colored impurities, then perform hot filtration to remove the charcoal.[9][16]
Solvent-Solute Interaction Logic

G cluster_conditions Conditions cluster_solubility Solubility Behavior cluster_outcome Process Outcome Hot High Temperature (Boiling Solvent) HighSol High Solubility Hot->HighSol leads to Cold Low Temperature (Room Temp / Ice Bath) LowSol Low Solubility Cold->LowSol leads to Dissolve Crude Product Dissolves HighSol->Dissolve Crystallize Pure Product Crystallizes LowSol->Crystallize Impurities Impurities Remain in Solution LowSol->Impurities

Caption: Relationship between temperature and solubility for successful recrystallization.

References
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Available at: [Link]

  • Problems with Recrystallisations - University of York. (n.d.). Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Recrystallization. (n.d.). Available at: [Link]

  • Recrystallization - Part 2. (n.d.). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Available at: [Link]

  • Crystallization Solvents.pdf. (n.d.). Available at: [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016). Available at: [Link]

  • 2-formylbenzoic Acid CAS 119-67-5 - Home Sunshine Pharma. (n.d.). Available at: [Link]

  • Recrystallization - Organic Chemistry Lab Technique - YouTube. (2017). Available at: [Link]

  • 550363-85-4 2-Fluoro-5-formylbenzoic acid 2-氟-5-醛基苯甲酸 - Win-Win Chemical. (n.d.). Available at: [Link]

  • 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem - NIH. (n.d.). Available at: [Link]

  • 4-Formylbenzoic acid - ChemBK. (2022). Available at: [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in Amide Coupling of 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the amide coupling of 2-Fluoro-4-formylbenzoic acid. This particular substrate presents unique challenges due to the electronic effects of the fluorine substituent and the reactivity of the aldehyde group. This document provides a structured approach to identifying and resolving common issues to improve reaction yields and purity.

Introduction: The Challenges of Coupling this compound

The synthesis of amides from this compound can be complex. The electron-withdrawing nature of both the fluorine and formyl groups can decrease the nucleophilicity of the carboxylate, making activation more difficult. Furthermore, the aldehyde functionality is susceptible to side reactions under typical amide coupling conditions. This guide will walk you through a logical troubleshooting process, from initial reaction setup to advanced optimization strategies.

Troubleshooting Workflow

Here is a visual guide to troubleshooting low yields in the amide coupling of this compound.

Caption: A logical workflow for troubleshooting low amide coupling yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield of my desired amide product. What are the most likely initial causes?

A1: Several factors can contribute to low or no product formation. The most common initial culprits are:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing fluorine and formyl groups can make the carboxylic acid less reactive. Your coupling reagent might not be potent enough, or the activation step may be incomplete. [1]* Issues with Starting Materials: Ensure your this compound and amine are pure and dry. The presence of water can hydrolyze activated intermediates. [2]* Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's success. [1] Initial Troubleshooting Steps:

  • Confirm Starting Material Purity: Use techniques like NMR or melting point analysis to verify the purity of your starting materials.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). [2]3. Monitor the Activation Step: If possible, use LC-MS to check for the formation of the activated ester intermediate before adding the amine.

Q2: I suspect side reactions with the aldehyde group are lowering my yield. What are these reactions and how can I prevent them?

A2: The aldehyde group is susceptible to several side reactions under typical amide coupling conditions:

  • Imine Formation: The amine starting material can react with the aldehyde to form an imine, consuming your amine and reducing the yield of the desired amide. This is especially likely under acidic or neutral conditions.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, leading to impurities that can be difficult to remove. [3] Solutions:

  • Protect the Aldehyde: The most robust solution is to protect the aldehyde group before the coupling reaction. A common method is the formation of an acetal, which is stable under basic and nucleophilic conditions but can be easily removed with aqueous acid after the amide coupling is complete. [4][5][6]* Optimize Reaction Conditions: Running the reaction at lower temperatures can sometimes minimize side reactions.

Q3: My standard coupling reagents (e.g., EDC/HOBt) are not effective. What are some better alternatives for this substrate?

A3: For challenging substrates like this compound, more powerful coupling reagents are often necessary. [7]Consider the following, ranked by general reactivity:

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICCost-effective, readily available.Can lead to N-acylurea byproduct formation; may require additives like HOBt or OxymaPure to improve efficiency and reduce racemization. [8][9]
Phosphonium Salts BOP, PyBOPHigh efficiency, low risk of racemization.Byproducts can be challenging to remove. [7][9]
Aminium/Uronium Salts HATU, HBTU, COMUVery high efficiency, fast reaction times, and very low racemization. [9][10]Higher cost; can react with the amine if not used correctly. [7]

Recommendation: For this specific substrate, starting with a uronium salt like HATU or COMU is highly recommended due to their high reactivity. [9][10]

Q4: What is the optimal choice of base and solvent for this reaction?

A4: The choice of base and solvent is critical for success.

  • Base: A non-nucleophilic organic base is typically required. [9] * N,N-Diisopropylethylamine (DIPEA): A common and effective choice that is less likely to cause side reactions compared to triethylamine (TEA).

    • 2,6-Lutidine: A good option, particularly when using COMU as the coupling reagent.

  • Solvent: Anhydrous aprotic solvents are essential.

    • N,N-Dimethylformamide (DMF): A common choice due to its excellent solvating properties.

    • Dichloromethane (DCM): Another good option, especially for reactions run at or below room temperature.

Key Consideration: Ensure your solvent is truly anhydrous, as water will compete with the amine and hydrolyze the activated ester.

Q5: I am struggling with the purification of my final amide product. How can I effectively remove unreacted starting materials and coupling byproducts?

A5: Purification can be challenging due to the similar polarities of the product and byproducts.

Purification Strategies:

  • Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will protonate and help remove basic impurities like unreacted amine and DIPEA. [8] * Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid and acidic byproducts like HOBt.

  • Chromatography:

    • Flash Column Chromatography: This is often the most effective method for final purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. [11]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol outlines a standard procedure for rapid amide bond formation, which is a good starting point for this compound. [12]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the solution. [12]3. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction's progress by TLC or LC-MS (typically 15-60 minutes). [12]6. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of the Aldehyde as a Dimethyl Acetal

If side reactions with the aldehyde are problematic, this protection step should be performed before the amide coupling.

  • Dissolve this compound in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Stir the reaction at room temperature, monitoring by TLC or NMR for the disappearance of the aldehyde proton signal.

  • Once the reaction is complete, neutralize the acid with a base like triethylamine.

  • Remove the solvent under reduced pressure. The resulting acetal-protected carboxylic acid can then be used in the amide coupling reaction (Protocol 1).

  • Deprotection: After successful amide formation, the acetal can be removed by stirring the compound in a mixture of an organic solvent (like acetone or THF) and dilute aqueous acid (e.g., 1M HCl) until the reaction is complete.

Visualizing the Amide Coupling Mechanism

The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent.

Caption: General mechanism of amide bond formation via an activated ester intermediate.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

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  • NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. [Link]

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  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • ResearchGate. (2019). Removing intermediates from amide coupling? ResearchGate. [Link]

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  • Nature. (2022). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Nature. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. [Link]

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  • ResearchGate. (2019). a) Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]

  • NIH. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

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  • MDPI. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]

  • Reddit. (2022). Struggling with amide coupling. Reddit. [Link]

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  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Thieme. (2025). Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity. Thieme. [Link]

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common impurities in 2-Fluoro-4-formylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 2-Fluoro-4-formylbenzoic acid?

The nature of impurities is intrinsically linked to the synthetic route employed. Common impurities may include starting materials, intermediates, and byproducts from side reactions. For instance, if the synthesis involves the hydrolysis of a nitrile precursor, residual nitrile may be present. Similarly, if the synthesis starts from m-fluorotoluene, isomers such as 2-fluoro-4-methylbenzoic acid could be a potential impurity.[1]

Q2: My this compound has a slight discoloration. What could be the cause and how can I fix it?

Discoloration often points to the presence of colored byproducts from the synthesis.[2] A highly effective method for removing such impurities is treatment with activated charcoal during recrystallization.[3] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.

Q3: I'm observing a broad melting point for my product. What does this indicate?

A broad melting point range is a classic sign of an impure sample.[2] Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. To confirm the purity, techniques like NMR spectroscopy or mass spectrometry can be employed.[4][5]

Q4: My yield after recrystallization is very low. What can I do to improve it?

Low yield during recrystallization can stem from several factors. One common issue is using an excessive amount of solvent, which keeps too much of the product dissolved in the mother liquor.[6] To remedy this, you can try to evaporate some of the solvent to concentrate the solution. Another strategy is to ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[2][3]

Troubleshooting Guide: Purification of this compound

This section provides detailed protocols to address specific purification challenges.

Issue 1: Presence of Starting Materials and Isomeric Impurities

Underlying Cause: Incomplete reactions or non-selective reaction conditions can lead to the presence of unreacted starting materials or isomeric byproducts. For example, the synthesis from m-fluorotoluene can produce both ortho- and para-isomers.[1]

Recommended Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol-water mixtures are often effective for benzoic acid derivatives.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Issue 2: Complex Mixtures or Closely Related Impurities

Underlying Cause: When dealing with impurities that have very similar solubility profiles to the desired product, recrystallization may not be sufficient.

Recommended Solution: Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]

Protocol: Normal-Phase Flash Column Chromatography
  • Stationary Phase and Eluent Selection: For a polar compound like this compound, a polar stationary phase like silica gel is appropriate.[8] The mobile phase (eluent) should be a less polar solvent system, with the polarity gradually increased to elute the compounds. A common starting point is a mixture of hexanes and ethyl acetate.[9]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a layer of sand. Dry pack the column with silica gel.[9]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel or Celite by evaporating the solvent.[9] Carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in small fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

PurificationWorkflow start Crude this compound check_purity Assess Purity (e.g., Melting Point, TLC) start->check_purity recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product chromatography Flash Column Chromatography chromatography->pure_product check_purity->recrystallization Minor Impurities / Discoloration check_purity->chromatography Complex Mixture / Closely Related Impurities

Caption: Purification workflow for this compound.

Data Summary

TechniqueCommon Impurities AddressedKey Advantages
Recrystallization Starting materials, colored byproducts, some isomersSimple, cost-effective, scalable
Flash Column Chromatography Closely related isomers, complex mixturesHigh resolution, versatile for various impurities

References

  • Synquest Labs. This compound Safety Data Sheet.
  • Benchchem. Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • Benchchem. Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • Florida A&M University. Lab Report Recrystallization.
  • Benchchem. Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • Sigma-Aldrich. This compound.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
  • Santa Cruz Biotechnology. This compound | CAS 604000-97-7.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
  • Sigma-Aldrich. This compound | 604000-97-7.
  • ChemScene. 2-Fluoro-3-formylbenzoic acid | 1289043-16-8.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • Biotage. Purifying ionic compounds by flash column chromatography.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • Danaher Life Sciences. Sample Preparation for Column Chromatography.
  • Biotage. Successful Flash Chromatography.
  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

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Technical Support Center: Troubleshooting the Purification of 2-Fluoro-4-formylbenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-formylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile trifunctional building block. The unique structure of this compound, containing a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing complex pharmaceutical agents.[1][2] The presence of fluorine can enhance metabolic stability and binding affinity, making these derivatives highly desirable in drug discovery.[3][4]

However, the very features that make this molecule valuable also present distinct purification challenges. The aldehyde group is susceptible to oxidation, the carboxylic acid influences solubility, and the overall structure can lead to the formation of closely related impurities that are difficult to separate. This guide provides field-proven troubleshooting advice, detailed protocols, and in-depth FAQs to help you navigate these challenges and achieve the high purity required for your research.[5][6]

Logical Workflow for Purification Strategy

Before diving into specific protocols, it's crucial to have a logical approach to purification. The choice of method depends heavily on the nature of the crude material and the impurities present. The following decision tree outlines a general strategy.

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes main_impurity Identify Main Impurity (e.g., TLC, NMR) is_solid->main_impurity No (Oily) check_purity1 Purity Acceptable? recrystallize->check_purity1 check_purity1->main_impurity No end Pure Product check_purity1->end Yes is_aldehyde Is impurity non-aldehydic? (e.g., starting material, over-oxidation product) main_impurity->is_aldehyde bisulfite Use Bisulfite Adduct Purification (Protocol 2) is_aldehyde->bisulfite Yes chromatography Consider Column Chromatography is_aldehyde->chromatography No (Structurally similar aldehyde) bisulfite->end chromatography->end

Caption: Purification strategy decision tree.

Troubleshooting Guide

This table addresses common issues encountered during the purification of this compound derivatives, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" During Recrystallization The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[7]Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to dilute, and allow it to cool more slowly. Consider a different solvent system with a lower boiling point.[7][8]
Persistent Colored Impurities Highly colored byproducts from the synthesis reaction are present.During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot filtration to remove the charcoal before cooling.[7][9]
Low Yield After Recrystallization The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure you are using the minimum amount of hot solvent needed for dissolution. Pre-heat the filtration funnel and flask to prevent clogging.[8]
Low Purity Despite Purification Impurities are structurally very similar to the product (e.g., isomers, other aldehydes).A single purification method may be insufficient. Consider sequential purification: e.g., recrystallization followed by column chromatography. For removing non-aldehyde impurities, bisulfite extraction is highly effective.[10][11]
Low Yield from Bisulfite Adduct Method Incomplete adduct formation due to steric hindrance or insufficient mixing. Incomplete regeneration of the aldehyde from the adduct.[12]Use a freshly prepared, saturated solution of sodium bisulfite.[10] Ensure vigorous shaking or stirring to maximize contact.[10][13] For regeneration, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) by adding a strong base like NaOH.[10][12]
Broad or Depressed Melting Point The sample is still impure.[6][7]Repeat the purification step or try an alternative method. A sharp melting point within a narrow range is a good indicator of high purity.[6]

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.[5] An ethanol/water mixture is often effective for benzoic acid derivatives.[1][14]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of ethanol and heat. If it dissolves easily, ethanol is a good "soluble" solvent. Add water dropwise to the hot solution until it becomes cloudy; this indicates the anti-solvent. An ethanol/water mixture is a good starting point.[8]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 50-100 mg). Swirl the mixture for 2-5 minutes.[7]

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal and any insoluble impurities. This step prevents the product from crystallizing prematurely in the funnel.[8]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This chemical extraction method is highly specific for aldehydes and some reactive ketones.[13] The aldehyde reacts with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), which can be separated from water-insoluble organic impurities. The aldehyde is then regenerated by adding a base.[10][16]

Bisulfite_Workflow cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Regeneration A Crude Mixture (Aldehyde + Impurities) in Organic Solvent (e.g., Ethyl Acetate) B Add Saturated aq. Sodium Bisulfite (NaHSO₃) A->B C Shake Vigorously in Separatory Funnel B->C D Separate Layers C->D E Organic Layer (Contains Non-Aldehyde Impurities) D->E F Aqueous Layer (Contains Aldehyde Adduct) D->F G Aqueous Layer (Contains Bisulfite Adduct) H Add fresh Organic Solvent & Strong Base (e.g., NaOH) to pH > 12 G->H I Shake Vigorously H->I J Separate Layers I->J K Organic Layer (Contains Pure Aldehyde) J->K L Aqueous Layer (Waste) J->L

Caption: Workflow for aldehyde purification via bisulfite adduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture containing the this compound derivative in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.[10]

  • Adduct Formation: Shake the funnel vigorously for 1-2 minutes.[16] The aldehyde-bisulfite adduct will form and move into the aqueous phase.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the adduct into a clean flask. The organic layer, containing non-aldehydic impurities, can be discarded or processed further if it contains other compounds of interest.

  • Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring or shaking, slowly add a strong base, such as 50% sodium hydroxide (NaOH), until the pH of the aqueous layer is greater than 12.[10] This will decompose the adduct and regenerate the free aldehyde.

  • Final Extraction: Shake the funnel to extract the purified aldehyde into the fresh organic layer.

  • Isolation: Separate the layers. The organic layer now contains the purified product. Wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound derivative.

Frequently Asked Questions (FAQs)

Q1: My main impurity is the di-acid (2-fluoro-terephthalic acid) from over-oxidation of the aldehyde. Which purification method is best? A1: The bisulfite adduct method (Protocol 2) is not ideal here as both your product and impurity are acids and may have similar solubility profiles. The best approach would be column chromatography. Since both compounds are acidic, adding a small amount (0.5-1%) of acetic acid to the eluent (e.g., ethyl acetate/hexanes) can help prevent peak tailing on the silica gel column, leading to better separation.

Q2: I tried using activated charcoal to decolorize my product, but my yield was very low. What happened? A2: Activated charcoal is a highly porous material with a large surface area that can adsorb organic molecules. While it is excellent for removing colored impurities, it can also adsorb your target compound, especially if used in excess or with prolonged contact time. Always use the minimum amount necessary and limit the contact time to a few minutes in the hot solution before filtering it away.

Q3: How do I definitively confirm the purity of my final product? A3: A combination of techniques provides the most reliable assessment of purity.[17]

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C).[6] Impurities typically cause the melting point to be lower and broader.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method. A pure sample should show a single major peak.[17][18]

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of impurities, even at low levels, by showing unexpected signals.[6][12]

Q4: Can the fluorine atom interfere with any purification steps? A4: Generally, the fluorine atom is quite stable and does not interfere directly with standard purification techniques like recrystallization or chromatography. Its strong electron-withdrawing effect does, however, influence the molecule's overall polarity and the acidity of the carboxylic acid group, which can affect its behavior in chromatography and extractions.[2][3] This must be considered when developing separation methods. For example, the increased acidity might require a stronger base for complete deprotonation during an acid-base extraction.

Q5: My reaction is sensitive to water. Is the bisulfite adduct method still viable? A5: The bisulfite method is an aqueous procedure. After regenerating the aldehyde and extracting it into an organic solvent, you must thoroughly dry the organic layer, typically with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), followed by filtration. If trace amounts of water are still a concern for your next step, you can remove the solvent and azeotropically distill any remaining water with a dry solvent like toluene.

References

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • SunSirs. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Reddit. (2015, April 1). Purifying aldehydes?
  • Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Branched Aldehydes.
  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96-103.
  • Benchchem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • PerkinElmer, Inc. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
  • FAMU. (2016, September 27). Lab Report Recrystallization.
  • Benchchem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Quality Control for 2-Fluoro-4-methylbenzoic Acid: Ensuring Purity from China.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
  • Elsevier. (2021). Current trends and challenges in the downstream purification of bispecific antibodies.
  • National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-oxidation and Other Common Pitfalls

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the over-oxidation of the target aldehyde.

Introduction: The Challenge of Selectivity

The synthesis of this compound from 2-Fluoro-4-methylbenzoic acid presents a classic organic chemistry challenge: the selective oxidation of a benzylic methyl group to an aldehyde without further oxidation to the carboxylic acid. Aldehydes are inherently more susceptible to oxidation than their corresponding methyl arenes, making over-oxidation a significant side reaction. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 2-Fluoro-4-methylbenzoic acid with potassium permanganate (KMnO₄) yielded almost exclusively 2-fluoro-4-carboxybenzoic acid. What went wrong?

A1: Potassium permanganate is a very strong oxidizing agent. While it can oxidize benzylic methyl groups, it is very difficult to stop the reaction at the aldehyde stage.[1] Under typical reaction conditions (e.g., heating in the presence of a base), KMnO₄ will rapidly oxidize the initially formed aldehyde to the more stable carboxylic acid. For the synthesis of this compound, KMnO₄ is generally not a suitable reagent if you want to isolate the aldehyde in good yield.

Q2: What are some recommended oxidizing agents for the selective synthesis of this compound?

A2: To avoid over-oxidation, milder and more selective oxidizing agents are required. Some commonly employed reagents for the selective oxidation of benzylic methyl groups to aldehydes include:

  • Manganese Dioxide (MnO₂): This is a heterogeneous oxidant that is particularly effective for oxidizing benzylic and allylic alcohols to their corresponding aldehydes and ketones.[2] Its reactivity is highly dependent on its method of preparation and activation.

  • Ceric Ammonium Nitrate (CAN): CAN is a one-electron oxidant that can be used for the oxidation of benzylic positions.[3] The reaction conditions can often be tuned to favor the formation of the aldehyde.

  • N-Bromosuccinimide (NBS): In the presence of a radical initiator (like AIBN or light), NBS can be used to brominate the benzylic position, which can then be hydrolyzed to the aldehyde. This is a multi-step approach that can offer good selectivity.[4]

  • Catalytic Aerobic Oxidation: Modern methods often employ a catalyst (e.g., based on copper or other transition metals) and use molecular oxygen or air as the ultimate oxidant.[5] These methods can be highly selective and are considered "greener" alternatives.

Q3: How can I monitor the progress of the reaction to avoid over-oxidation?

A3: Careful reaction monitoring is crucial. The most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product and any byproducts. You should see a new spot for the aldehyde product and potentially another for the over-oxidized carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows you to accurately determine the relative amounts of starting material, product, and byproducts over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the components are sufficiently volatile (or can be derivatized), GC-MS can also be a powerful tool for monitoring the reaction mixture.

Q4: I am observing incomplete conversion of my starting material, even after extended reaction times. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Inactive Reagent: Some oxidizing agents, like MnO₂, can lose activity over time or if not properly activated.[6] Ensure you are using a fresh or properly activated reagent.

  • Insufficient Stoichiometry: For stoichiometric oxidants, ensure you are using a sufficient excess to drive the reaction to completion. However, be aware that a large excess can sometimes promote over-oxidation.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, increasing the temperature can also increase the rate of over-oxidation, so this must be done with care.

  • Poor Solubility: Ensure that your starting material is adequately dissolved in the reaction solvent.

Q5: What is the best way to purify this compound from the over-oxidized byproduct?

A5: Separation can be challenging due to the similar polarities of the desired product and the dicarboxylic acid byproduct.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary to achieve good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially on a larger scale.

  • Acid-Base Extraction: It may be possible to exploit the difference in acidity between the monocarboxylic acid product and the dicarboxylic acid byproduct for separation via careful pH-controlled extractions, though this can be difficult to achieve with high purity.

Troubleshooting Guides

Problem 1: Low Yield of this compound with Significant Over-oxidation
Possible Cause Recommended Solution
Oxidizing agent is too strong. Switch to a milder, more selective oxidizing agent such as activated Manganese Dioxide (MnO₂) or consider a catalytic aerobic oxidation method.
Reaction temperature is too high. Perform the reaction at a lower temperature. While this may slow down the reaction rate, it will disproportionately slow down the over-oxidation, leading to higher selectivity.
Prolonged reaction time. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant over-oxidation occurs.
Incorrect stoichiometry of the oxidant. Carefully control the amount of oxidizing agent used. For some reagents, a large excess can lead to over-oxidation.
Problem 2: Incomplete Reaction or Stalled Conversion
Possible Cause Recommended Solution
Deactivated MnO₂. Activate the MnO₂ by heating it in an oven at 120 °C overnight before use.[6] Ensure the use of anhydrous solvents, as water can deactivate the surface of MnO₂.[6]
Insufficient oxidant. If using a stoichiometric reagent like MnO₂, ensure a sufficient excess is used (e.g., 5-10 equivalents), as the reaction is heterogeneous.[7]
Poor mixing in a heterogeneous reaction. For reactions involving solid reagents like MnO₂, ensure vigorous stirring to maximize the surface area contact between the reagent and the substrate.
Low reaction temperature. Gradually increase the reaction temperature while carefully monitoring for the onset of over-oxidation by TLC or HPLC.
Problem 3: Formation of Unidentified Byproducts
Possible Cause Recommended Solution
Side reactions with the solvent. Ensure the chosen solvent is inert to the oxidizing conditions. For example, some solvents can be oxidized themselves.
Reaction with the aromatic ring. Some reagents, under certain conditions, can lead to side reactions on the aromatic ring (e.g., halogenation if using NBS without proper radical initiation). Ensure the reaction conditions are specific for benzylic oxidation.
Decomposition of starting material or product. If the reaction is run at too high a temperature or for too long, decomposition may occur. Characterize the byproducts by MS and NMR to understand the decomposition pathway and adjust the reaction conditions accordingly.

Experimental Protocols

Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol is a general guideline for the selective oxidation of 2-Fluoro-4-methylbenzoic acid to this compound using activated MnO₂. Optimization of reaction time and temperature may be necessary.

Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Celite

  • Ethyl acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of MnO₂: Dry commercially available MnO₂ in an oven at 120 °C for at least 12 hours before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-methylbenzoic acid (1.0 eq).

  • Add anhydrous DCM or chloroform (approximately 20 mL per gram of starting material).

  • Add activated MnO₂ (5-10 eq by weight).

  • Reaction: Stir the mixture vigorously at room temperature or gentle reflux (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction may take 24-48 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with DCM and ethyl acetate.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualization of Key Concepts

Reaction Pathway and the Over-oxidation Problem

G A 2-Fluoro-4-methylbenzoic acid B This compound (Desired Product) A->B Selective Oxidation (e.g., MnO₂) C 2-Fluoro-4-carboxybenzoic acid (Over-oxidation Product) B->C Over-oxidation (e.g., KMnO₄, or harsh conditions with milder oxidants)

Caption: The desired reaction pathway to this compound and the competing over-oxidation side reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Aldehyde q1 Analyze crude reaction mixture by TLC/HPLC/NMR. What is the major component? start->q1 a1 Mainly unreacted starting material q1->a1 a2 Mainly over-oxidized carboxylic acid q1->a2 a3 Complex mixture of byproducts q1->a3 sol1 Incomplete Reaction: - Check activity of oxidant (e.g., activate MnO₂) - Increase oxidant stoichiometry - Increase reaction temperature cautiously - Ensure adequate mixing a1->sol1 sol2 Over-oxidation is the primary issue: - Switch to a milder oxidant - Lower the reaction temperature - Reduce reaction time (monitor closely) - Use a more controlled stoichiometry of the oxidant a2->sol2 sol3 Investigate Side Reactions: - Characterize byproducts (MS, NMR) - Check for solvent reactivity - Consider protecting groups if other functionalities are reacting a3->sol3

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Jiang, J., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2239.
  • Wikipedia. N-Bromosuccinimide. [Link]

  • Common Organic Chemistry. Manganese Dioxide. [Link]

  • Organic Chemistry Portal. Cerium Ammonium Nitrate, CAN. [Link]

  • Reddit. MnO2 Activation/Preparation for Alcohol Oxidation?. [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

  • WordPress. Manganese Dioxide, MnO2. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide and protein research, 20(1), 57-65.
  • Queen's University Belfast. Aerobic oxidation catalysis with stable radicals. [Link]

  • Royal Society of Chemistry. Aerobic oxidation catalysis with stable radicals. [Link]

  • PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. [Link]

  • Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • Wikipedia. Trifluoroperacetic acid. [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

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Technical Support Center: Coupling Agent Selection for 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-formylbenzoic acid (CAS: 604000-97-7).[1] As a trifunctional synthetic building block, this molecule offers versatile opportunities for constructing complex molecular architectures. However, its distinct reactive sites—a carboxylic acid, an aldehyde, and an aryl fluoride—require careful consideration to achieve selective transformations and avoid unwanted side reactions. This guide, structured in a question-and-answer format, provides expert insights, troubleshooting advice, and detailed protocols to navigate your experimental challenges.

Reactivity Overview: A Trifunctional Scaffold

This compound presents three potential sites for coupling reactions. Understanding their relative reactivity is the first step toward successful synthesis. The carboxylic acid is the most readily activated for amide or ester formation. The aldehyde is highly susceptible to nucleophilic attack, enabling reactions like reductive amination. The carbon-fluorine bond is the most robust and requires specialized catalytic systems for cross-coupling.

Caption: Reactivity map for this compound.

Part 1: Coupling at the Carboxylic Acid (Amide Bond Formation)

This is the most common transformation for this molecule. The primary challenge is achieving high-yield amide formation without interference from the sensitive aldehyde group.

Q1: What are the most reliable coupling agents for forming an amide bond with this compound?

For routine amide bond formation, in situ activating agents are highly recommended because they are efficient, easy to use, and generally minimize side reactions.[2] The most effective classes are phosphonium salts and aminium/uronium salts.

  • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These are excellent choices. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was one of the first developed and is effective at minimizing racemization.[3] (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is even more effective, especially for sterically hindered couplings.[2][3] Phosphonium reagents can be used in excess without the risk of guanidinylating the amine partner, which is a key advantage over uronium salts.[2]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents are also highly efficient and react quickly.[3] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly potent because it generates highly reactive OAt-esters, leading to faster reactions and less epimerization.[2][3] However, excess uronium reagent can react with the amine's N-terminus to form a guanidinium byproduct, which terminates the reaction.[2] Therefore, precise stoichiometry is crucial.

Q2: How do I choose between carbodiimide, phosphonium, and uronium-based reagents?

The choice depends on your substrate's complexity, scale, and sensitivity. Carbodiimides are cost-effective but often require additives and can lead to more side reactions. Phosphonium and uronium reagents offer higher efficiency and cleaner reactions, with HATU and PyAOP being among the most powerful.

Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, DIC, EDCCost-effective; widely available.[3]Can cause racemization (requires additives like HOBt).[3][4] Byproduct removal can be difficult (DCU precipitation, EDC is water-soluble).[3][5] Risk of N-acylurea side product formation.[4]Large-scale synthesis where cost is a primary factor; solution-phase reactions (DCC) or solid-phase (DIC).[3]
Phosphonium Salts BOP, PyBOP, PyAOPHigh efficiency, low racemization.[3] No risk of guanidinylation side reaction.[2] Good solubility in DMF.[2] Useful for sterically hindered couplings.[2]Byproducts can be carcinogenic (HMPA from BOP).[3] Can be more expensive than carbodiimides.Difficult or sterically demanding couplings; reactions where excess reagent may be needed to drive completion (e.g., cyclizations).
Aminium/Uronium Salts HBTU, HATU, HCTUVery fast reaction rates and high yields.[2][3] HATU is extremely effective due to HOAt-ester formation.[2]Can cause guanidinylation of the amine if used in excess.[2] Generally more expensive.Routine peptide synthesis and when speed and efficiency are critical. HATU is a top choice for challenging couplings.
Q3: I'm getting a low yield in my amide coupling. Could the aldehyde be interfering?

Yes, this is a primary concern. While many standard coupling protocols can proceed without aldehyde protection, side reactions are possible, especially under certain conditions.

  • Imine Formation: The amine coupling partner can react with the aldehyde to form an imine. This is typically reversible, but it consumes the amine, reducing its availability for the desired amide coupling.[6]

  • Reaction with Coupling Reagent: Highly reactive coupling conditions or strong bases could potentially lead to undesired reactions at the aldehyde.

Troubleshooting Steps:

  • Order of Addition: Pre-activate the carboxylic acid before adding the amine. Dissolve this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in your solvent. Stir for 15-30 minutes to allow the active ester to form, then add your amine.[6] This minimizes the time the free amine is exposed to the aldehyde.

  • Temperature Control: Run the reaction at 0 °C to slow down potential side reactions, including imine formation.

  • pH Control: Ensure the reaction is not overly basic, as this can promote side reactions. Use a tertiary amine base like DIPEA or NMM.[4]

Q4: Should I protect the aldehyde group before amide coupling?

For most standard amide couplings (e.g., with HATU or PyBOP at 0°C to RT), protection is often unnecessary if you follow the correct order of addition. However, if you are experiencing persistent side reactions, low yields, or are using particularly harsh conditions or a very valuable amine, protecting the aldehyde as an acetal is a reliable strategy.

G cluster_workflow Amide Coupling Decision Workflow start Start: Couple Amine to -COOH reagents Select Coupling Reagent (e.g., HATU, PyBOP) start->reagents protocol Follow Standard Protocol: 1. Pre-activate Acid (15-30 min) 2. Add Amine 3. Run at 0°C -> RT reagents->protocol check Reaction Successful? protocol->check finish End: Product Isolated check->finish Yes troubleshoot Troubleshooting: Low Yield / Side Products check->troubleshoot No deprotect Deprotect Aldehyde (Mild Acidic Workup) finish->deprotect If Protected protect Protect Aldehyde (e.g., as Acetal) troubleshoot->protect Consider Protection protect->protocol Repeat Coupling

Caption: Decision workflow for amide coupling.

Part 2: Coupling at the Aldehyde Group (Reductive Amination)

This reaction selectively targets the aldehyde to form a new C-N bond, leaving the carboxylic acid and aryl fluoride untouched under appropriate conditions.

Q5: How can I perform a selective reductive amination on the aldehyde?

Reductive amination is an excellent method for this transformation.[7] It's a one-pot reaction where an amine first condenses with the aldehyde to form an imine intermediate, which is then immediately reduced by a mild reducing agent present in the reaction mixture.[8]

G Reactants Aldehyde + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal -H2O Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine Reduction [Reducing Agent] e.g., NaBH(OAc)3 Imine->Reduction Product Final Amine Product Reduction->Product

Caption: Simplified mechanism of reductive amination.

Q6: Which reducing agents are best for this reaction?

The key is to use a reducing agent that is powerful enough to reduce the imine intermediate but not so reactive that it reduces the starting aldehyde or the carboxylic acid.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is mild, selective for imines over aldehydes, and does not require harsh acidic or basic conditions.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic and effective reagent. It is highly selective for the imine in weakly acidic conditions (pH ~6).[7][8] However, due to the toxicity of cyanide, STAB is often preferred in industrial settings.[8]

  • Catalytic Hydrogenation (H₂, Pd/C): This method can also be effective but may risk over-reduction of other functional groups, including potential dehalogenation of the C-F bond under harsh conditions.[9]

Q7: My reductive amination is slow or incomplete. What can I do?
  • Check the pH: Imine formation is the rate-limiting step and is typically catalyzed by weak acid. Adding a catalytic amount of acetic acid can significantly speed up the reaction.[9] However, too much acid will protonate the amine, rendering it non-nucleophilic.

  • Solvent Choice: Use an appropriate solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Anhydrous conditions are generally preferred.

  • Water Removal: The formation of the imine releases water. Adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can help drive the equilibrium toward the imine, improving the overall reaction rate.

Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol describes a general procedure for the reductive amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Glacial acetic acid (catalytic, ~0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the amine.

  • Dissolve the components in anhydrous DCM.

  • Add the catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Part 3: Coupling at the Aryl Fluoride Position

Activating the C-F bond for cross-coupling is challenging due to its high bond dissociation energy (~126 kcal/mol) but is achievable with modern catalytic methods.[10] This approach is typically reserved for late-stage functionalization when other methods are not viable.

Q8: Is it possible to use the C-F bond in Suzuki or Sonogashira reactions?

Yes, but it is difficult. Standard palladium catalysts used for aryl bromides or iodides are generally ineffective for aryl fluorides.[10] Success requires specialized, highly active catalyst systems and specific reaction conditions.

  • Sonogashira Coupling: Recent advances have shown that palladium-catalyzed Sonogashira coupling of aryl fluorides with terminal alkynes is possible using LiHMDS as a base, without the need for a copper co-catalyst.[11][12] This method works for both electron-rich and electron-poor fluoroarenes.[13]

  • Suzuki Coupling: The reactivity trend for Suzuki coupling is I > Br > Cl >> F. Activating the C-F bond for a Suzuki reaction often requires highly specialized ligands, higher temperatures, and more reactive boronic acid partners.[14]

  • Buchwald-Hartwig Amination: This reaction, used to form C-N bonds, has been extensively developed for aryl halides.[15] While protocols exist for aryl chlorides and sulfonates, direct amination of unactivated aryl fluorides is less common and demands sophisticated catalyst systems.[16][17]

Q9: What are the main challenges when attempting C-F activation?
  • Catalyst Deactivation: The high temperatures and strong bases required can lead to catalyst decomposition.

  • Low Reactivity: Reactions are often slow and may not go to completion.

  • Substrate Compatibility: The harsh conditions required for C-F activation may not be compatible with the aldehyde and carboxylic acid functionalities. Protection of these groups would almost certainly be required, adding steps to the synthesis.

Recommendation: Pursue coupling at the C-F bond only when synthetic routes involving the carboxylic acid or aldehyde are not feasible. This approach is considered advanced and requires significant optimization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • University of Calgary. (n.d.). Peptide synthesis. Department of Chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2011). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 133(40), 16291–16303. Available at: [Link]

  • Zhao, Y., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. Available at: [Link]

  • ResearchGate. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Amide Bond Formation. In Sustainable Organic Synthesis: Tools and Strategies. Available at: [Link]

  • ACS Publications. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. Available at: [Link]

  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic Chemistry Frontiers. Available at: [Link]

  • National Institutes of Health. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

  • ACS Publications. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • ACS Publications. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • National Institutes of Health. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. Available at: [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis. The Organic Chemistry Tutor. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/Chempros. Available at: [Link]

  • ChemRxiv. (2021). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. Available at: [Link]

  • National Institutes of Health. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData. Available at: [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • ACS Publications. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Available at: [Link]

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Technical Support Center: Managing Chemoselectivity with 2-Fluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for managing the unique chemoselectivity challenges presented by this versatile bifunctional molecule.

Introduction to the Chemoselectivity Challenge

This compound (CAS 604000-97-7) is a valuable building block in medicinal chemistry and organic synthesis, featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine-substituted aromatic ring. The primary challenge in its use is achieving chemoselectivity, as reagents intended for one functional group may react with the other. The electron-withdrawing nature of the fluorine atom and the formyl group can influence the reactivity of the carboxylic acid, and vice-versa. This guide will provide strategies to selectively address each functional group.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

A1: this compound has two primary reactive sites: the carboxylic acid and the aldehyde.

  • Carboxylic Acid (-COOH): This group is susceptible to nucleophilic acyl substitution, enabling esterification and amide bond formation. The ortho-fluoro substituent increases the acidity of the carboxylic acid.

  • Aldehyde (-CHO): This group can undergo nucleophilic addition, reductive amination, oxidation to a carboxylic acid, or reduction to an alcohol.

The key to successful synthesis is to control the reaction conditions to favor transformation at the desired functional group while leaving the other intact or protected.

Q2: I am attempting a reductive amination, but I'm getting a complex mixture of products. What are the likely side reactions?

A2: When performing a reductive amination on this compound without protecting the carboxylic acid, several side reactions can occur:

  • Amide formation: The amine reactant can form an amide with the carboxylic acid, especially if the reaction is heated or if a coupling agent is inadvertently present.

  • Reduction of the carboxylic acid: While less common with mild reducing agents like sodium triacetoxyborohydride, stronger reducing agents could potentially reduce the carboxylic acid to an alcohol.

  • Dialkylation of the amine: If a primary amine is used, it's possible for it to react with two molecules of the aldehyde, leading to a tertiary amine byproduct. This can often be suppressed by using a slight excess of the primary amine.[1]

Q3: How can I selectively form an amide at the carboxylic acid without affecting the aldehyde?

A3: Selective amide formation requires careful choice of coupling agents and reaction conditions. Standard peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are effective. To avoid side reactions with the aldehyde, it is crucial to:

  • Perform the reaction at or below room temperature.

  • Pre-activate the carboxylic acid with the coupling reagent before adding the amine.

  • Avoid strong bases that could promote side reactions at the aldehyde. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is recommended.[2]

For particularly sensitive substrates or to guarantee selectivity, protection of the aldehyde group as an acetal is the most robust strategy.

Q4: What is the best way to protect the aldehyde group?

A4: The most common and effective method for protecting an aldehyde is to convert it into a cyclic acetal, typically a 1,3-dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[3] Acetals are stable under basic and nucleophilic conditions, making them ideal for subsequent reactions at the carboxylic acid.[4]

Q5: How do I deprotect the acetal to regenerate the aldehyde?

A5: Acetal deprotection is typically achieved by acid-catalyzed hydrolysis. A common method involves stirring the acetal in a mixture of an organic solvent (like THF or acetone) and an aqueous acid (e.g., 1 M HCl).[5] The progress of the deprotection should be monitored by TLC or LC-MS to avoid overexposure to acidic conditions, which could potentially lead to side reactions with other sensitive functional groups.

Troubleshooting Guides

Low Yield in Reductive Amination
Possible CauseTroubleshooting StepsExpected Outcome
Incomplete imine formation Add a catalytic amount of acetic acid to the reaction mixture to facilitate imine formation. Ensure anhydrous conditions as water can inhibit imine formation.Increased conversion to the desired amine.
Side reaction with carboxylic acid Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the reductive amination. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.Prevention of amide formation and other side reactions, leading to a cleaner reaction profile and higher yield of the desired amine.
Inefficient reduction Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and active. Use a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6]Complete reduction of the intermediate imine to the final amine product.
Dialkylation of primary amine Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor mono-alkylation.[1]Minimized formation of the tertiary amine byproduct.
Low Yield in Amide Coupling
Possible CauseTroubleshooting StepsExpected Outcome
Incomplete activation of carboxylic acid Use a reliable coupling agent like HATU or PyBOP, which are known to be effective for a wide range of substrates.[7] Ensure all reagents and solvents are anhydrous.Efficient formation of the activated ester intermediate, leading to higher conversion to the amide.
Side reaction with the aldehyde group Protect the aldehyde as a cyclic acetal (dioxolane) prior to the amide coupling reaction.[8]A cleaner reaction with a higher yield of the desired amide product by preventing unwanted reactions at the aldehyde.
Poor nucleophilicity of the amine For electron-deficient or sterically hindered amines, consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH, which creates a more reactive intermediate.[9] Increasing the reaction temperature may also be necessary.Improved reaction rate and higher yield with challenging amine substrates.
Hydrolysis of activated intermediate Ensure the use of anhydrous solvents (e.g., DMF, DCM) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized hydrolysis of the activated ester and increased yield of the amide product.

Experimental Protocols

Protocol 1: Selective Reductive Amination (Aldehyde Focus)

This protocol assumes the carboxylic acid may react and is provided as a general starting point. For optimal results with sensitive substrates, protection of the carboxylic acid is recommended.

  • Dissolve this compound (1.0 equiv) and the primary or secondary amine (1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Amide Coupling (Carboxylic Acid Focus) with Aldehyde Protection

This protocol involves a two-step process: protection of the aldehyde followed by amide coupling.

Step A: Acetal Protection of the Aldehyde

  • Dissolve this compound (1.0 equiv) in toluene.

  • Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography or recrystallization to obtain 2-(3-fluoro-4-carboxyphenyl)-1,3-dioxolane.

Step B: Amide Coupling

  • Dissolve the acetal-protected acid from Step A (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv).

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amide product by column chromatography.

Step C: Acetal Deprotection (Optional)

  • Dissolve the purified amide from Step B in a mixture of THF and 1 M aqueous HCl.

  • Stir at room temperature or gently heat (e.g., 40-50 °C) while monitoring the reaction by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product with an organic solvent.

  • Dry , concentrate, and purify as needed.

Visualization of Workflows and Logic

Chemoselectivity_Workflow cluster_aldehyde Aldehyde Chemistry cluster_acid Carboxylic Acid Chemistry Molecule This compound Protect_COOH Protect Carboxylic Acid (e.g., Esterification) Molecule->Protect_COOH Protect_CHO Protect Aldehyde (e.g., Acetal Formation) Molecule->Protect_CHO Reductive_Amination Reductive Amination (e.g., with STAB) Protect_COOH->Reductive_Amination Deprotect_COOH Deprotect Carboxylic Acid (Hydrolysis) Reductive_Amination->Deprotect_COOH Amide_Coupling Amide Coupling (e.g., with HATU) Protect_CHO->Amide_Coupling Deprotect_CHO Deprotect Aldehyde (Hydrolysis) Amide_Coupling->Deprotect_CHO

Caption: General workflows for selective reactions on this compound.

Characterization Data

This compound

  • Molecular Formula: C₈H₅FO₃

  • Molecular Weight: 168.12 g/mol

  • Appearance: White solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.48 (s, 1H, COOH), 10.06 (s, 1H, CHO), 8.06 (t, J=7.4 Hz, 1H, Ar-H), 7.84-7.79 (m, 2H, Ar-H).[10]

  • MS (ESI) m/z: Calculated: 168.0; Observed: 167.0 (M-H)⁻.[10]

Note: Spectroscopic data should always be acquired for your own samples and compared with literature values for confirmation of identity and purity.

References

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • A Comparative Guide to Orthogonal Deprotection Str
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Process optimization for acid-amine coupling: a c
  • Chemoselective methylene oxidation in arom
  • Recent Advances in Direct Synthesis of Value‐Added Aromatic Chemicals from Syngas by Cascade Reactions over Bifunctional Catalysts.
  • Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London.
  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Semantic Scholar.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ChemInform Abstract: The Direct Reductive Amination of Electron-Deficient Amines with Aldehydes: The Unique Reactivity of the Re 2 O 7 Catalyst.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Chemoselective Reactivity of Bifunctional Cyclooctynes on Si(001). Semantic Scholar.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH.
  • This compound. Sigma-Aldrich.
  • Synthesis of functionally substituted benzaldehydes. R Discovery - Researcher.Life.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Synthesis of Bifunctional Allylic Compounds using Cyclopropenes as Functionalized Allyl Equivalents.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • S1P receptor modulating compounds and use thereof. Патент № US 0007919519 МПК A61K31/404 - Московский инновационный кластер.
  • Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method.
  • 4 - Supporting Inform
  • Ethylene Glycol Acetal Protection Method. Scribd.
  • Challenges and Breakthroughs in Selective Amide Activ
  • NMR - Interpret
  • NMR D
  • This compound. SCBT.
  • Protection of Aldehyde, Ketone by Acetal. SynArchive.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).
  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Reductive amination between furfural and aniline.
  • Protection of Carbonyl Groups.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...).
  • Time effect study on reductive amination of benzaldehyde with aniline...
  • A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5. Benchchem.
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  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions.

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Technical Support Center: Purifying 2-Fluoro-4-formylbenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the chromatographic purification of 2-Fluoro-4-formylbenzoic acid (CAS 604000-97-7).[1] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific molecule. This compound presents a unique purification challenge due to its trifunctional nature: a polar carboxylic acid, a moderately polar and potentially sensitive aldehyde, and a fluorinated aromatic ring. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to a successful purification. This compound has three key features that dictate its behavior on a silica gel column:

  • Carboxylic Acid Group (-COOH): This is the most dominant functional group in terms of polarity. Its acidic proton can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel. This interaction is often the primary cause of significant peak tailing or streaking.[2]

  • Aldehyde Group (-CHO): The formyl group adds to the molecule's overall polarity. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions like acetal formation if alcohol-based solvents are used without care.[3][4]

  • Fluorinated Aromatic Ring: The fluoro-substituted phenyl ring contributes to the molecule's rigidity and can participate in pi-pi stacking interactions, though the polar functional groups are more influential in typical normal-phase chromatography.

The combination of a strong acid and a moderately polar, sensitive group on the same scaffold requires a carefully optimized approach to achieve sharp, symmetrical peaks and high purity.

Q2: Which stationary phase is best suited for purifying this compound?

A2: For most lab-scale purifications of this compound, standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most practical and cost-effective choice.[5]

However, the inherent acidity of silica gel must be managed. While alternatives like alumina exist, they are typically more basic and could present different challenges.[5] Modifying the mobile phase is a more common and effective strategy than changing the stationary phase for this particular compound. For highly challenging separations where standard silica fails, reversed-phase chromatography (using a C18 stationary phase) could be an option, though it requires a completely different solvent system (e.g., water/acetonitrile or water/methanol).[6]

Q3: How do I select the right mobile phase (eluent) for my column?

A3: The key is to find a solvent system that provides an optimal Retention Factor (Rf) on a Thin Layer Chromatography (TLC) plate. For a good separation on a column, the target compound's Rf value should ideally be between 0.2 and 0.4 .[7][8]

  • Start with a Standard Solvent System: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a polar solvent like ethyl acetate is the universal starting point for compounds of moderate polarity.[9]

  • Run Test TLCs: Begin with a mid-range polarity, for example, 30% ethyl acetate in hexanes (7:3 Hex/EtOAc).

    • If the spot remains at the baseline (Rf is too low): The eluent is not polar enough. Increase the proportion of ethyl acetate.[7]

    • If the spot runs with the solvent front (Rf is too high): The eluent is too polar. Decrease the proportion of ethyl acetate.[7]

  • Incorporate an Acidic Modifier: Due to the carboxylic acid, you will almost certainly observe streaking on the TLC plate. To counteract this, add 0.5-1% acetic acid or formic acid to your pre-determined solvent mixture.[2] This suppresses the deprotonation of the carboxylic acid, ensuring it moves as a single, well-defined spot.[2]

Solvent System Polarity Typical Use Case for this compound Modifier
Hexanes / Ethyl AcetateLow to MediumThe most common starting point. Ratios from 80:20 to 50:50 are typical.0.5-1% Acetic Acid
Dichloromethane / MethanolMedium to HighFor compounds that are too polar for Hex/EtOAc systems. Start with 1-5% MeOH in DCM.0.5-1% Acetic Acid

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound is streaking or "tailing" badly on the column, leading to mixed fractions.
  • Primary Cause: This is the classic sign of a strong interaction between the carboxylic acid group and the acidic silica gel stationary phase.[2] When the compound moves down the column, a portion of it can deprotonate and bind more strongly to the silica, slowing its elution relative to the neutral form and causing the band to spread.

  • Solution: As determined during your TLC analysis, add a small amount of a volatile acid to your mobile phase.

    • Action: Prepare your bulk eluent by adding 0.5-1% glacial acetic acid . For example, for 1 Liter of a 70:30 Hexanes/EtOAc mixture, you would add 5-10 mL of acetic acid.

    • Why it Works: The added acid creates an acidic environment that shifts the equilibrium of your compound towards its fully protonated (neutral) form. This single form interacts more predictably and less strongly with the silica, resulting in a sharper, more symmetrical elution band.[2]

Problem 2: I'm getting very low recovery. My compound seems to be stuck on the column.
  • Possible Cause 1: Insufficient Eluent Polarity. The solvent system you've chosen may not be strong enough to overcome the strong polar interactions between your compound and the silica gel.

    • Solution: If you see your compound as a stalled band at the top of the column, you can perform a gradient elution. Gradually increase the polarity of your mobile phase. For instance, if you started with 30% ethyl acetate in hexanes, you can switch to a 50% or even 70% mixture after your less polar impurities have eluted.[10] Remember to include the acidic modifier in all your solvents.

  • Possible Cause 2: Compound Decomposition. While this compound is generally stable, aldehydes can sometimes degrade on silica.[3][11]

    • Solution: To test for this, run a simple stability test. Dissolve a small amount of your crude material in your chosen eluent, add a small scoop of silica gel, and stir it for an hour or two. Monitor the mixture by TLC against a starting material spot that has not been exposed to silica. If new spots appear, decomposition is occurring.[10] In this rare case, you might consider a less acidic stationary phase like deactivated silica, but managing the carboxylic acid tailing remains the primary priority.

Problem 3: I've isolated my compound, but it still contains impurities that were very close on the TLC plate.
  • Cause: The separation efficiency of your column was insufficient. This can be due to several factors.

  • Solutions & Optimizations:

    • Optimize Column Dimensions: Use a longer, thinner column for better separation of close-running spots. A general rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample.

    • Refine the Mobile Phase: A lower polarity eluent (that still gives an Rf in the 0.2-0.3 range) will increase the separation between spots (increase the ΔCV).[8]

    • Improve Loading Technique: For polar compounds, "dry loading" is often superior to loading the sample dissolved in a small amount of solvent.[12] This prevents the dissolution solvent from creating band distortion at the top of the column. See the protocol below for a description of this technique.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues with this compound.

TroubleshootingWorkflow Start Start: Poor Purification Result Problem Identify Primary Issue Start->Problem Tailing Severe Tailing / Broad Peaks Problem->Tailing Tailing LowRecovery Low or No Recovery Problem->LowRecovery Low Yield PoorSep Poor Separation of Close Impurities Problem->PoorSep Mixed Fractions Sol_Tailing Action: Add 0.5-1% Acetic Acid to Eluent Tailing->Sol_Tailing Check_Polarity Diagnosis: Is Eluent Polarity Too Low? LowRecovery->Check_Polarity Sol_OptimizeCol Action: 1. Use Longer/Thinner Column 2. Dry Load Sample 3. Fine-tune Solvent Strength PoorSep->Sol_OptimizeCol End Achieve Pure Product Sol_Tailing->End Sol_IncreasePol Action: Increase % of Polar Solvent (Gradient Elution) Check_Polarity->Sol_IncreasePol Yes Check_Stability Diagnosis: Is Compound Decomposing? Check_Polarity->Check_Stability No Sol_IncreasePol->End Sol_StabilityTest Action: Perform Silica Stability Test (2D TLC) Check_Stability->Sol_StabilityTest Possibly Sol_StabilityTest->End Sol_OptimizeCol->End

Caption: Troubleshooting workflow for column chromatography purification.

Experimental Protocol: Standard Purification

This protocol outlines a reliable method for purifying 1 gram of crude this compound.

1. Materials & Setup

  • Crude this compound (~1 g)

  • Silica Gel (60 Å, 230-400 mesh), ~50-100 g

  • Glass chromatography column (e.g., 40 mm diameter)

  • Mobile Phase: Hexanes/Ethyl Acetate + 0.5% Acetic Acid (volume determined by TLC, approx. 1-1.5 L)

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Column Packing (Wet Slurry Method)

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom, and add a ~1 cm layer of sand.

  • In a separate beaker, prepare a slurry by mixing the ~50-100 g of silica gel with your mobile phase until it has a milkshake-like consistency.

  • Pour the slurry into the column. Use a funnel to prevent spillage.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without any air bubbles.

  • Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface. Do not let the solvent level drop below the top of the sand layer.

3. Sample Loading (Dry Loading Method)

  • Dissolve your 1 g of crude material in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

  • Add ~5-10 g of fresh silica gel to the flask.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.[12]

  • Carefully drain the solvent in your packed column until it is just level with the top sand layer.

  • Gently and evenly add your dry-loaded sample onto the top of the column.

  • Carefully add a final ~1 cm layer of sand on top of the sample silica.

4. Elution and Fraction Collection

  • Carefully fill the top of the column with your mobile phase, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions. Use gentle air pressure (flash chromatography) to maintain a steady flow rate (a drop rate of ~5-10 cm/minute is a good target).[13]

  • Continuously monitor the elution process by spotting fractions onto TLC plates.

  • Combine the fractions that contain your pure product, as determined by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.

References

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  • How can I select a solvent system for highly polar compounds to elute in TLC and run column? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_select_a_solvent_system_for_highly_polar_compounds_to_elute_in_TLC_and_run_column]
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  • Best Adsorbents for Column Chromatography. YouTube. [URL: https://www.youtube.
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  • 4-Fluoro-3-formylbenzoic acid Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/4611-3-06/4-Fluoro-3-formylbenzoic-acid]
  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Inform
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  • This compound | 600000-97-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/csc/ciah99df2380]
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  • 2-Fluoro-5-formylbenzoic acid | 550363-85-4. BLD Pharm. [URL: https://www.bldpharm.com/products/550363-85-4.html]
  • Purifying ionic compounds by flash column chromatography. Biotage. [URL: https://www.biotage.
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  • I'm having a hard time understanding why the answer is D and not B or C since mobile phase is nonpolar... pls help. Reddit. [URL: https://www.reddit.com/r/Mcat/comments/fu13o3/im_having_a_hard_time_understanding_why_the/]
  • TLC Chromatography Question. Student Doctor Network Forums. [URL: https://forums.studentdoctor.
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Technical Support Center: NMR Analysis of Reactions with 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of byproducts in reactions involving 2-Fluoro-4-formylbenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the potential side reactions and the characteristic NMR signatures of the resulting impurities, you can streamline your reaction monitoring and purification processes.

Introduction: The Challenge of Purity in Synthesis

This compound is a valuable trifunctional building block in medicinal chemistry and materials science.[1][2] Its reactivity, however, can lead to the formation of various byproducts that may complicate subsequent synthetic steps and the purity of the final product. NMR spectroscopy is an indispensable tool for the in-situ monitoring of these reactions and for the structural elucidation of any impurities that may arise.[3][4][5] This guide provides a structured approach to identifying common byproducts through their distinct ¹H and ¹³C NMR spectral data.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions with this compound?

A1: Based on the reactivity of the aldehyde and carboxylic acid functional groups, the most common byproducts arise from oxidation, reduction, and decarboxylation reactions. These include:

  • Over-oxidation Product: 2-Fluoro-terephthalic acid (oxidation of the formyl group).

  • Reduction Product: 2-Fluoro-4-(hydroxymethyl)benzoic acid (reduction of the formyl group).

  • Decarboxylation Product: 3-Fluorobenzaldehyde (loss of the carboxyl group).

  • Unreacted Starting Material: Residual this compound.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?

A2: Start by comparing the spectrum to the known spectrum of your starting material. Then, look for characteristic peaks of the likely byproducts. For instance, a new peak around 4.5-4.8 ppm could indicate the formation of a benzylic alcohol, while the disappearance of the aldehyde proton signal around 10 ppm and the appearance of a new carboxylic acid proton signal (often broad) above 10 ppm might suggest over-oxidation.

Q3: The aromatic region of my ¹H NMR is complex. How can I assign the peaks?

A3: The aromatic region for these compounds will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. It is crucial to use 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This will help in unambiguously assigning the aromatic signals to the correct protons on the benzene ring for each species present in your mixture.

Troubleshooting Guide: A Systematic Approach to Byproduct Identification

This section provides a step-by-step guide to identifying specific byproducts based on their NMR spectral data.

Scenario 1: Suspected Over-oxidation to 2-Fluoro-terephthalic acid
  • Reaction Context: This is common when using strong oxidizing agents or prolonged reaction times intended to modify another part of the molecule.

  • ¹H NMR Signature:

    • Disappearance of the aldehyde proton signal (CHO) around 10.1 ppm.

    • Appearance of a new, often broad, carboxylic acid proton signal (COOH) typically above 13 ppm.

    • Significant downfield shift of the proton ortho to the newly formed carboxylic acid group.

  • ¹³C NMR Signature:

    • Disappearance of the aldehyde carbonyl carbon signal (~192 ppm).

    • Appearance of a new carboxylic acid carbonyl carbon signal (~167 ppm).

Scenario 2: Suspected Reduction of the Formyl Group to 2-Fluoro-4-(hydroxymethyl)benzoic acid
  • Reaction Context: This can occur if reducing agents are present, either intentionally or as impurities.

  • ¹H NMR Signature:

    • Disappearance of the aldehyde proton signal (CHO) around 10.1 ppm.

    • Appearance of a new singlet or doublet for the benzylic protons (CH₂OH) around 4.5-4.8 ppm.

    • A broad singlet for the alcohol proton (-OH), which can be exchanged with D₂O.

  • ¹³C NMR Signature:

    • Disappearance of the aldehyde carbonyl carbon signal (~192 ppm).

    • Appearance of a new benzylic carbon signal (CH₂OH) around 60-65 ppm.

Scenario 3: Suspected Decarboxylation to 3-Fluorobenzaldehyde
  • Reaction Context: Decarboxylation can be induced by heat or certain catalytic conditions.[4][5][6][7][8]

  • ¹H NMR Signature:

    • Disappearance of the carboxylic acid proton signal (COOH) above 13 ppm.

    • The aromatic signals will simplify to a pattern characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR Signature:

    • Disappearance of the carboxylic acid carbonyl carbon signal (~167 ppm).

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. These values are estimates based on data from similar compounds and may vary slightly depending on the solvent and concentration.[9][10][11][12][13]

CompoundFunctional Group Protons (δ, ppm)Aromatic Protons (δ, ppm)Functional Group Carbons (δ, ppm)
This compound ~13.5 (COOH), ~10.1 (CHO)~7.8-8.2~167 (COOH), ~192 (CHO)
2-Fluoro-terephthalic acid >13.0 (2 x COOH)~8.0-8.4~167 (2 x COOH)
2-Fluoro-4-(hydroxymethyl)benzoic acid ~13.2 (COOH), ~4.7 (CH₂OH), ~5.5 (OH)~7.3-7.9~168 (COOH), ~63 (CH₂OH)
3-Fluorobenzaldehyde ~10.0 (CHO)~7.4-7.8~192 (CHO)

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Accurately weigh approximately 5-10 mg of your crude reaction mixture.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for carboxylic acids.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

Protocol 2: Standard ¹H NMR Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Visualization of Reaction Pathways and Troubleshooting

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation This compound This compound 2-Fluoro-terephthalic acid 2-Fluoro-terephthalic acid This compound->2-Fluoro-terephthalic acid Oxidation 2-Fluoro-4-(hydroxymethyl)benzoic acid 2-Fluoro-4-(hydroxymethyl)benzoic acid This compound->2-Fluoro-4-(hydroxymethyl)benzoic acid Reduction 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde This compound->3-Fluorobenzaldehyde Decarboxylation

Caption: Common byproduct pathways from this compound.

Diagram 2: NMR Troubleshooting Workflow

NMR_Troubleshooting Start Crude ¹H NMR Spectrum Check_Aldehyde Aldehyde peak (~10.1 ppm) present? Start->Check_Aldehyde Check_Alcohol Benzylic CH₂ peak (~4.7 ppm) present? Check_Aldehyde->Check_Alcohol No Starting_Material Starting material is present Check_Aldehyde->Starting_Material Yes Check_Carboxyl Additional COOH peak (>13 ppm)? Check_Alcohol->Check_Carboxyl No Reduction_Product Reduction byproduct detected Check_Alcohol->Reduction_Product Yes Check_Decarboxylation Original COOH peak absent? Check_Carboxyl->Check_Decarboxylation No Oxidation_Product Oxidation byproduct detected Check_Carboxyl->Oxidation_Product Yes Decarboxylation_Product Decarboxylation byproduct detected Check_Decarboxylation->Decarboxylation_Product Yes Clean_Reaction Reaction appears clean or incomplete Check_Decarboxylation->Clean_Reaction No

Caption: Decision tree for identifying byproducts from ¹H NMR data.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Available at: [Link]

  • Google Patents. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds.
  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Wikipedia. (n.d.). Benzene. Available at: [Link]

  • YouTube. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Wiley Online Library. (n.d.). Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3‐Catalyzed Reduction. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Chem 117 Reference Spectra Spring 2011. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Available at: [Link]

  • ACS Publications. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Available at: [Link]

  • BYJU'S. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2025). The formation of ketones and aldehydes from carboxylic acids, structure-activity relationship for two competitive reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Available at: [Link]

  • MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Available at: [Link]

  • Google Patents. (n.d.). Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative, involves using Friedel Crafts acylation or carboxylation of aromatics and heteroaromatics, Fries rearrangement and Gattermann reaction.
  • ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

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  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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impact of reaction temperature on 2-Fluoro-4-formylbenzoic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-formylbenzoic acid (CAS 604000-97-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile building block, particularly concerning reaction temperature. Understanding the thermal liability of this molecule is critical for optimizing reaction yields, ensuring product purity, and maintaining material integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns for this compound?

The main concern is thermal decomposition, which can proceed via two primary pathways at elevated temperatures:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common thermal degradation route for benzoic acid derivatives.[1][2][3] Electron-withdrawing groups, such as the fluorine and formyl groups on this molecule, can influence the stability and ease of decarboxylation.[2][4] This pathway would result in the formation of 3-fluoro-benzaldehyde as a major impurity.

  • Oxidation: The aldehyde (formyl) group is susceptible to oxidation, especially at higher temperatures in the presence of oxidizing agents or atmospheric oxygen.[5][6] This would convert the formyl group into a second carboxylic acid group, yielding 2-fluoro-terephthalic acid.

Q2: What is the recommended maximum operating temperature for reactions involving this compound?

While a definitive maximum temperature is highly dependent on the solvent, reaction time, and presence of other reagents, it is crucial to exercise caution. Many suppliers recommend storing the solid compound in a cool, dry place, often under inert atmosphere at 2-8°C, which indicates a sensitivity to environmental conditions.[7] For reactions in solution, it is advisable to start with lower temperatures (e.g., room temperature to 60°C) and monitor for impurity formation if higher temperatures are required. A thermal stress study is strongly recommended to determine the stability limit within your specific reaction system (see Protocol 1).

Q3: How can I visually identify if my this compound has started to degrade?

The pure compound is typically a solid.[7] Any significant change in color (e.g., yellowing or browning) or consistency can be an indicator of degradation, potentially due to the formation of polymeric impurities or colored side products. However, visual inspection is not a substitute for analytical characterization. Techniques like HPLC, LC-MS, and NMR are essential for confirming purity.[8]

Q4: What are the best practices for handling and storing this reagent to ensure its stability?

To maintain the integrity of this compound, adhere to the following guidelines based on safety data sheets (SDS):

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9][10] For long-term stability, storage under an inert nitrogen atmosphere is recommended.[11]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust.[10] Use in a well-ventilated area or fume hood. It is incompatible with strong oxidizing agents and strong bases.[9][12]

Troubleshooting Guide

Problem Encountered Potential Cause Related to Thermal Stability Recommended Action & Troubleshooting Steps
Low reaction yield, starting material consumed but desired product is not the major component. The reaction temperature may be too high, causing significant degradation of the starting material before it can react as intended.1. Run a Control Experiment: Heat a solution of this compound in the reaction solvent at the target temperature (without other reagents) and monitor its purity over time using HPLC or TLC. 2. Lower the Temperature: Attempt the reaction at a reduced temperature, even if it requires a longer reaction time. 3. Change Order of Addition: Consider adding the temperature-sensitive reagent later in the process, after the reaction mixture has reached the target temperature, to minimize its exposure time.
Appearance of an unexpected peak in HPLC/LC-MS analysis, especially one with a lower molecular weight. This is a strong indicator of decarboxylation. The resulting impurity, 3-fluoro-benzaldehyde, has a molecular weight of 124.11 g/mol , compared to the starting material's 168.12 g/mol .[13]1. Confirm Identity: Use LC-MS to check for a mass corresponding to 3-fluoro-benzaldehyde. If available, use an authentic standard to confirm the retention time. 2. Optimize Conditions: Reduce the reaction temperature and/or time. Screen for catalysts that may allow the desired reaction to proceed under milder conditions.
Formation of a more polar, di-acid impurity is detected. This suggests oxidation of the formyl group. This can happen if the reaction is run at high temperatures under air, or if oxidizing species are present or formed in situ.1. Inert the Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen. 2. Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them prior to use can prevent unwanted oxidation. 3. Check Reagent Compatibility: Review all reagents for potential oxidizing capabilities.

Mechanistic Insights & Visualizations

The two primary degradation pathways are driven by thermal energy. Decarboxylation is a classic thermal reaction for carboxylic acids, while aldehyde oxidation is a common process.

Diagram 1: Key Thermal Degradation Pathways This diagram illustrates the two most probable thermal degradation routes for this compound.

G cluster_main Degradation Pathways SM This compound (C₈H₅FO₃) MW: 168.12 Decarb 3-Fluorobenzaldehyde (C₇H₅FO) MW: 124.11 SM->Decarb  Δ - CO₂ (Decarboxylation) Oxid 2-Fluoro-terephthalic Acid (C₈H₅FO₄) MW: 184.12 SM->Oxid  Δ + [O] (Oxidation) G start Start prep_stock Prepare Stock Solution (1 mg/mL in Solvent) start->prep_stock aliquot Aliquot into HPLC Vials prep_stock->aliquot t0_analysis Analyze T=0 Sample (Establish Baseline) aliquot->t0_analysis incubate Incubate Vials at Multiple Temperatures (e.g., 4°C, 40°C, 60°C, 80°C) aliquot->incubate analyze Calculate % Remaining Parent Compound vs. Time timepoint Analyze Samples at Defined Time Points (1h, 4h, 8h, 24h) incubate->timepoint timepoint->analyze end End analyze->end

Sources

Validation & Comparative

Topic: 2-Fluoro-4-formylbenzoic Acid vs. 2-Chloro-4-formylbenzoic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Senior Application Scientists

As trifunctional scaffolds, halogenated 4-formylbenzoic acids are pivotal building blocks in the landscape of modern drug discovery and materials science. Their utility stems from the orthogonal reactivity of the carboxylic acid, aldehyde, and aryl halide moieties, which allows for sequential and site-selective modifications. The choice of the halogen—fluorine versus chlorine—at the 2-position is not a trivial substitution; it fundamentally alters the electronic properties, reactivity, and ultimately, the strategic application of the entire molecule.

This guide provides a detailed, evidence-based comparison of 2-Fluoro-4-formylbenzoic acid and 2-Chloro-4-formylbenzoic acid. We will move beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to make an informed selection for their synthetic campaigns.

Physicochemical and Electronic Profile

The foundational differences between these two reagents are rooted in the intrinsic properties of fluorine and chlorine. These differences manifest in their physical characteristics and, more critically, in the electronic landscape of the aromatic ring.

PropertyThis compound2-Chloro-4-formylbenzoic acid
CAS Number 604000-97-7[1][2]1289063-25-7[3][4]
Molecular Formula C₈H₅FO₃[1][2]C₈H₅ClO₃[5][6]
Molecular Weight 168.12 g/mol [2]184.58 g/mol [7]
Appearance Solid[1]Solid[7]
Melting Point 216 °C[1]No data available

The most significant distinction lies in the electronic effects each halogen exerts on the benzene ring. Both halogens are electronegative and pull electron density away from the ring through the sigma bonds (a negative inductive effect, -I). Concurrently, their lone pairs can donate electron density back into the pi-system of the ring (a positive resonance or mesomeric effect, +R).

  • Fluorine: Possesses the highest electronegativity, resulting in a very strong -I effect. However, the 2p orbitals of fluorine are of similar size and energy to the 2p orbitals of carbon, allowing for efficient orbital overlap. This leads to a surprisingly significant +R effect.[7]

  • Chlorine: Is less electronegative than fluorine (weaker -I effect). Its 3p orbitals have a significant size and energy mismatch with carbon's 2p orbitals, leading to poor overlap and a much weaker +R effect.[7][8][9]

This complex interplay dictates the reactivity of the molecule's other functional groups. For most substituted benzoic acids, the net result is that chlorine is a slightly stronger electron-withdrawing group in the ortho and para positions than fluorine, where the +R effect of fluorine can partially counteract its strong -I effect.[10]

G cluster_0 Comparative Analysis Workflow Start Start Properties Physicochemical & Electronic Property Analysis Start->Properties Structural Foundation Spectroscopy Spectroscopic Characterization Properties->Spectroscopy Verification Reactivity Comparative Reactivity Profiling Properties->Reactivity Predicts Behavior Spectroscopy->Reactivity Confirms Structure Applications Application & Strategic Use Assessment Reactivity->Applications Informs Selection End End Applications->End Final Decision G F_acid This compound Carboxylic Acid Formyl Group Aryl Fluoride Reactions Comparative Reactivity F_acid:f1->Reactions Amide/Ester Formation F_acid:f2->Reactions Reductive Amination (Slightly Slower) F_acid:f3->Reactions Cross-Coupling (Difficult) Cl_acid 2-Chloro-4-formylbenzoic Acid Carboxylic Acid Formyl Group Aryl Chloride Cl_acid:f1->Reactions Amide/Ester Formation Cl_acid:f2->Reactions Reductive Amination (Slightly Faster) Cl_acid:f3->Reactions Cross-Coupling (Preferred)

Caption: Reactivity comparison of key functional groups.

Strategic Applications in Drug Discovery

The choice between these two building blocks is a strategic one, dictated by the synthetic plan and the desired properties of the final molecule.

  • Choose this compound when:

    • Metabolic stability is paramount. The C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine is a well-established strategy to block metabolic hotspots and improve a drug's pharmacokinetic profile. [11][12] * Modulating binding affinity is the goal. Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions within a protein's binding pocket, enhancing potency. [13] * The aryl halide is not intended as a synthetic handle for further diversification.

  • Choose 2-Chloro-4-formylbenzoic Acid when:

    • Late-stage diversification is planned. The chloro group is an excellent handle for library synthesis using robust cross-coupling chemistry. It allows for the rapid exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents at the 2-position.

    • The chloro group itself is a key pharmacophoric element. Chlorine can form halogen bonds or occupy hydrophobic pockets, contributing to binding affinity. [14] * It is being used as a precursor for more complex heterocyclic systems where the chlorine can be displaced via nucleophilic aromatic substitution (SNAr), a reaction for which fluorine would also be suitable and often more reactive.

Experimental Protocol: Reductive Amination

This protocol provides a self-validating system for converting the formyl group into a secondary or tertiary amine, a common step in elaborating these scaffolds. The progress can be easily monitored by TLC or LC-MS.

Objective: To synthesize an N-substituted-2-halo-4-aminomethylbenzoic acid derivative via reductive amination.

Materials:

  • This compound OR 2-Chloro-4-formylbenzoic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chosen 2-halo-4-formylbenzoic acid (e.g., 1.0 mmol, 168 mg of fluoro- or 185 mg of chloro-derivative) in anhydrous DCM (10 mL).

  • Amine Addition: Add the desired amine (1.1 mmol) to the solution, followed by catalytic acetic acid (approx. 0.05 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is crucial. Causality Note: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, ~318 mg) portion-wise over 5 minutes. Trustworthiness Note: NaBH(OAc)₃ is a mild and selective reducing agent that is tolerant of the acidic conditions and the carboxylic acid group, preventing over-reduction. Its controlled reactivity makes the process reliable.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 10% Methanol in DCM eluent system and visualizing with UV light and a potassium permanganate stain). Note: The slightly more electrophilic nature of the chloro-aldehyde may lead to a faster reaction time compared to the fluoro-aldehyde.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Conclusion

This compound and 2-chloro-4-formylbenzoic acid are not interchangeable reagents. The fluoro-derivative is a tool for enhancing metabolic stability and modulating electronic properties, best used when the aromatic ring is largely complete. In contrast, the chloro-derivative is a versatile platform for synthetic elaboration, offering a robust handle for diversification through established cross-coupling chemistry. An expert understanding of their distinct electronic profiles and reactivities is essential for their strategic and successful application in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53225123, 2-Chloro-4-(2-formylphenyl)benzoic acid. Retrieved from PubChem. [Link]

  • Various Authors. (2015). Is o-flurobenzoic acid less acidic than o-chlorobenzoic acid? Quora. [Link]

  • Various Authors. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55264600, 2-Chloro-4-formylbenzoic acid. Retrieved from PubChem. [Link]

  • PubChemLite. (n.d.). 2-chloro-4-formylbenzoic acid (C8H5ClO3). Retrieved from PubChemLite. [Link]

  • Alam, M. A., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

Sources

A Comparative Guide to 2-Fluoro-4-formylbenzoic Acid: Unveiling its Synthetic Advantages

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis and medicinal chemistry, the judicious selection of molecular building blocks is a critical determinant of success. A molecule's inherent reactivity, functional group compatibility, and the subtle influence of its substituents can profoundly impact reaction outcomes, yields, and the pharmacological properties of the final target. Among the vast arsenal of available synthons, 2-Fluoro-4-formylbenzoic acid has emerged as a uniquely versatile and advantageous intermediate.

This guide provides an in-depth technical comparison of this compound against other relevant benzoic acid derivatives. Moving beyond a simple catalog of properties, we will dissect the causality behind its enhanced performance, supported by established chemical principles and experimental contexts. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

The Trifunctional Advantage: Deconstructing the Molecular Architecture

This compound's utility stems from its trifunctional nature, where each group's reactivity is strategically modulated by the others.[1] This intricate electronic interplay is the foundation of its advantages.

  • The Ortho-Fluoro Substituent: The fluorine atom at the C-2 position is the cornerstone of the molecule's unique properties.

    • Inductive Effect & Acidity: As the most electronegative element, fluorine exerts a powerful electron- withdrawing inductive effect (-I).[2][3] This effect, transmitted through the sigma bonds, significantly increases the acidity of the carboxylic acid. This phenomenon, often amplified in the ortho position (known as the "ortho-effect"), makes the carboxyl proton more labile and the corresponding carboxylate a more stable conjugate base.[4][5][6]

    • Metabolic Blocking: In drug design, aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The robust C-F bond can act as a "metabolic shield," preventing this breakdown and enhancing the pharmacokinetic profile of a drug candidate.[2][7]

    • Conformational Influence: The small but highly electronegative fluorine atom can influence molecular conformation and participate in specific, high-affinity binding interactions (such as with amide backbones in proteins), which can enhance a drug's intrinsic potency.[7]

  • The Para-Formyl Group: The aldehyde at the C-4 position serves as a versatile synthetic handle.

    • Reactive Hub: It is a prime site for a multitude of transformations, including reductive amination, Wittig reactions, and the formation of imines and other heterocycles.[8][9][10]

    • Modulated Electrophilicity: The electrophilicity of the aldehyde's carbonyl carbon is heightened by the electron-withdrawing nature of both the carboxylic acid and the ortho-fluorine, making it more susceptible to nucleophilic attack.[8]

  • The Carboxylic Acid Group: This functional group is the primary gateway for constructing amides and esters, which are prevalent in pharmaceuticals. Its reactivity is enhanced by the electron-poor nature of the aromatic ring.

The interplay of these three groups creates a synthon where reactivity can be selectively targeted, a crucial feature for complex, multi-step syntheses.

Caption: Key reactive sites and their synthetic applications in this compound.

Performance Benchmarked: A Comparative Analysis

The advantages of this compound become most apparent when compared directly with other commonly used benzoic acid derivatives.

vs. 4-Formylbenzoic Acid

The primary distinction is the absence of the ortho-fluoro group in 4-Formylbenzoic acid.[11][12] This leads to several key performance differences:

  • Acidity: this compound is a significantly stronger acid. This can be advantageous in reactions where proton transfer is a key step or for tuning the pKa of the final molecule for optimal solubility and permeability in drug development.

  • Metabolic Stability: Lacking the fluorine "shield," the aromatic ring of 4-Formylbenzoic acid has more sites vulnerable to metabolic oxidation. This makes this compound a superior choice when designing metabolically robust compounds.

  • Binding Potential: The fluorine atom provides an additional point of interaction for molecular recognition in biological systems, an opportunity absent in its non-fluorinated counterpart.[7]

vs. 2-Chloro-4-formylbenzoic Acid

While chlorine is also an ortho-deactivating halogen, its properties differ from fluorine in ways that are critical for synthetic strategy.

  • Reactivity in Cross-Coupling: The Carbon-Fluorine (C-F) bond is exceptionally strong, making it largely inert to common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, the Carbon-Chlorine (C-Cl) bond is weaker and readily participates in these reactions.[8] This is a crucial divergence:

    • Advantage of Fluorine: If the fluorine atom is a desired, permanent feature of the target molecule for its electronic or pharmacokinetic benefits, this compound is the ideal choice. The fluorine will remain intact while other transformations are performed.

    • Advantage of Chlorine: If the ortho position is intended to be a point for further functionalization via cross-coupling, the chloro-derivative is the superior synthon.

  • Physicochemical Properties: Fluorine is smaller and less lipophilic than chlorine. In medicinal chemistry, replacing chlorine with fluorine is a common strategy to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][7]

Comparative Data Summary

The following table summarizes the key performance differences based on established chemical principles.

PropertyThis compound4-Formylbenzoic Acid2-Chloro-4-formylbenzoic Acid
Relative Acidity (pKa) Highest (Lowest pKa)Lowest (Highest pKa)High
Reactivity of Formyl Group High (Enhanced Electrophilicity)ModerateHigh
Aromatic Halogen Reactivity Inert in Cross-CouplingN/AReactive in Cross-Coupling
Metabolic Stability High (C-F blocks oxidation)LowerModerate
Key Advantage Metabolic stability, inert FSimplicitySite for cross-coupling
Primary Application Context Building block for stable drugsGeneral aldehyde synthesisIntermediate for further coupling

In Practice: Synthesis of PARP Inhibitor Scaffolds

The utility of this compound is not merely theoretical. It is a cornerstone intermediate in the synthesis of several high-value molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[13] Olaparib, a clinically approved PARP inhibitor, provides an excellent case study.[14][15]

The synthesis of the core phthalazinone structure of Olaparib and related inhibitors often utilizes 2-fluoro-5-formylbenzoic acid, a close isomer, but the principles directly apply to the reactivity of the 2-fluoro-formyl-benzoic acid scaffold.[10][15] The key step involves a condensation reaction between the formyl group and a hydrazine derivative to construct the heterocyclic core.

Olaparib_Synthesis_Workflow start 2-Fluoro-5-formylbenzoic acid step1 step1 start->step1:f0 intermediate intermediate step1->intermediate step2 step2 intermediate->step2:f0 intermediate2 Olefin Intermediate step2->intermediate2 step3 step3 intermediate2->step3:f0 final final step3->final

Caption: Simplified workflow for PARP inhibitor synthesis, highlighting the role of the fluorinated formylbenzoic acid core.[15]

In this context, the choice of a 2-fluoro-substituted benzoic acid is deliberate:

  • Required Geometry: The specific substitution pattern is essential for the final molecule to fit into the enzyme's binding pocket.

  • Enhanced Stability: The fluorine atom contributes to the metabolic stability of the final drug, a critical attribute for oral bioavailability and efficacy.[7]

  • Chemical Orthogonality: The inertness of the C-F bond allows the formyl and carboxylic acid groups to be manipulated selectively without disturbing the fluorine substituent.

Experimental Protocol: Reductive Amination

To illustrate its practical application, a general protocol for a standard reductive amination is provided below. This reaction is fundamental for introducing amine functionalities, a common step in library synthesis and lead optimization.

Objective: To synthesize N-substituted-2-fluoro-4-aminomethylbenzoic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine of choice (1.0 - 1.2 equivalents)

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Methodology:

  • Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1 equivalent). Dissolve it in the chosen solvent (e.g., DCM).

    • Rationale: DCM is a good aprotic solvent for this reaction, effectively dissolving the starting materials without interfering with the reducing agent.

  • Imine Formation: Add the amine (1.0-1.2 equivalents) to the solution. If the amine salt is used, a mild base (e.g., triethylamine) may be required. A catalytic amount of acetic acid can be added to accelerate imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Rationale: The reaction proceeds via the formation of an intermediate iminium ion, which is more electrophilic than the starting aldehyde. The acid catalyst protonates the aldehyde's carbonyl oxygen, making it a better leaving group.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing the iminium ion to form before reduction occurs, thus minimizing side reactions like the reduction of the starting aldehyde to an alcohol.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.

    • Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired product.

This self-validating protocol, where reaction progress is carefully monitored, ensures high yields and purity, demonstrating the straightforward utility of this compound in common synthetic transformations.

Conclusion

This compound is more than just another substituted aromatic. It is a highly engineered building block whose advantages are a direct result of the synergistic interplay between its ortho-fluoro, para-formyl, and carboxylic acid functionalities. Its enhanced acidity, the synthetic versatility of its formyl group, and the metabolic stability conferred by the C-F bond make it a superior choice over simpler derivatives in many contexts, particularly in the demanding field of medicinal chemistry. By understanding the chemical principles that govern its reactivity, researchers can fully exploit its potential to construct complex, high-value molecules with greater efficiency and precision.

References

  • BLD Pharm. This compound | 604000-97-7.
  • National Institutes of Health (NIH). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC.
  • Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • Santa Cruz Biotechnology. This compound | CAS 604000-97-7 | SCBT.
  • National Institutes of Health (NIH). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC.
  • National Institutes of Health (NIH). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development.
  • Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Available from: [Link]

  • Quora. Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid? Available from: [Link]

  • Benchchem. A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.
  • ChemicalBook. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method.
  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Wikipedia. Formylation. Available from: [Link]

  • ijccts.org. Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]

  • ResearchGate. Benzoic Acid and Derivatives. Available from: [Link]

  • Benchchem. Troubleshooting low yield in reactions with 2-Fluoro-5-formylbenzoic acid.
  • Benchchem. Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.

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A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. In this guide, we delve into the spectroscopic analysis of 2-Fluoro-4-formylbenzoic acid, a substituted aromatic compound with functionalities that present a unique spectroscopic fingerprint. This guide will not only present the expected analytical data but will also provide a comparative analysis with structurally related molecules. This approach is designed to enhance the understanding of how subtle structural modifications influence spectroscopic outcomes, thereby providing a robust framework for structural elucidation.

The Importance of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. A comprehensive approach utilizing multiple spectroscopic methods is essential for a self-validating system of analysis. For this compound, we will explore the synergy of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and together they provide a detailed and confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the carboxylic acid proton, and the three aromatic protons. The substitution pattern on the benzene ring leads to a predictable splitting pattern and chemical shifts.

Expected ¹H NMR Data for this compound:

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Rationale
-CHO~10.1Singlet (s) or narrow tripletThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
-COOH>12.0Broad Singlet (br s)The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water.
H-6~8.2Doublet (d)J(H-H) ≈ 8This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to H-5.
H-5~7.9Doublet of doublets (dd)J(H-H) ≈ 8, J(H-F) ≈ 5This proton is coupled to both H-6 and the fluorine atom at C-2.
H-3~7.8Doublet of doublets (dd)J(H-H) ≈ 2, J(H-F) ≈ 8This proton is ortho to the fluorine atom, resulting in a significant coupling. It also shows a smaller meta-coupling to H-5.

Comparative Analysis:

  • 4-Formylbenzoic acid: In the absence of the fluorine atom, the aromatic region would be simpler, typically showing two doublets for the AA'BB' system. The ¹H NMR spectrum of 4-formylbenzoic acid in DMSO-d₆ shows signals at 10.11 (s, 1H), 8.14 (d, J = 7.9 Hz, 2H), and 8.02 (d, J = 7.9 Hz, 2H)[1].

  • 2-Fluorobenzaldehyde: The aldehydic proton signal is observed around 10.35 ppm[2]. The aromatic protons show complex splitting due to fluorine coupling.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: A close analog where the aldehyde is replaced by a methoxycarbonyl group, shows aromatic signals at 8.10 (t, J = 7.8 Hz, 1H), 7.89 (d, J = 8.2 Hz, 1H), and 7.82 (d, J = 11.0 Hz, 1H)[3]. This highlights the significant influence of the fluorine substituent on the coupling patterns.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Data Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of 0-15 ppm, and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Rationale
-C OOH~166Doublet (d)The carboxylic acid carbon is deshielded. It will exhibit a small coupling to the fluorine atom.
-C HO~192Doublet (d)The aldehydic carbon is highly deshielded. It will show a small coupling to the fluorine atom.
C-1~135Singlet (s) or narrow multipletThe carbon bearing the carboxylic acid group.
C-2~162Doublet (d)This carbon is directly attached to the fluorine atom, resulting in a large C-F coupling constant and a significant downfield shift.
C-3~118Doublet (d)This carbon is ortho to the fluorine, leading to a moderate C-F coupling.
C-4~140Singlet (s) or narrow multipletThe carbon bearing the aldehyde group.
C-5~130Singlet (s) or narrow multiplet
C-6~125Doublet (d)This carbon is meta to the fluorine, resulting in a smaller C-F coupling.

Comparative Analysis:

  • 4-Formylbenzoic acid: The ¹³C NMR spectrum in DMSO-d₆ shows signals at 193.5 (CHO), 167.0 (COOH), 139.4, 136.1, 130.4, and 130.0 ppm[1].

  • 2-Fluorobenzoic acid: The carbon attached to fluorine (C-2) would show a large C-F coupling constant.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: The reported ¹³C NMR data for this similar structure includes signals at 168.6, 165.0, 163.4 (d, C-F), 136.7, 132.8, 124.9, 121.3, and 118.4 (d, C-F) ppm[3]. This provides a strong basis for our predictions.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

  • Instrument Setup: Use a broadband probe on the NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters to consider are a wider spectral width (0-200 ppm), a longer acquisition time, and a sufficient number of scans due to the low natural abundance of ¹³C.[4]

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the spectrum and calibrate the chemical shift scale.

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.

Expected ¹⁹F NMR Data for this compound:

The spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be influenced by the electronic environment. The signal will likely be a multiplet due to coupling with the ortho (H-3) and meta (H-5) protons.

Comparative Analysis:

  • 4-Fluorobenzaldehyde and 2-Fluorobenzaldehyde would serve as excellent reference compounds to predict the approximate chemical shift range.

Visualizing Spectroscopic Relationships

G cluster_molecule This compound cluster_nmr NMR Correlations mol C₈H₅FO₃ C1 C1-COOH C2 C2-F C3 C3-H F ¹⁹F at C2 C2->F C4 C4-CHO H3 ¹H at C3 C3->H3 C5 C5-H C6 C6-H H5 ¹H at C5 C5->H5 H6 ¹H at C6 C6->H6 H3->F ³J(H-F) H5->H6 ³J(H-H) H5->F ⁴J(H-F) G start Sample of This compound ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr data_analysis Integrated Data Analysis ms->data_analysis Molecular Weight & Fragmentation ir->data_analysis Functional Groups nmr->data_analysis Connectivity & Stereochemistry structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Integrated spectroscopic workflow for structural confirmation.

Conclusion

The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. By comparing the expected data with that of structurally similar compounds, we can build a strong and self-consistent case for the identity of the molecule. The subtle yet predictable influences of the fluorine, aldehyde, and carboxylic acid functionalities on the NMR, IR, and MS data provide a valuable learning tool for any scientist involved in chemical synthesis and analysis. This guide provides the foundational knowledge and experimental framework to confidently undertake such an analysis.

References

  • Be̅rziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

  • Be̅rziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery.[Link]

  • Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.[Link]

  • Be̅rziņš, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.[Link]

  • SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. SpectraBase.[Link]

  • SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. SpectraBase.[Link]

  • Supporting Information. (n.d.). Angewandte Chemie International Edition.[Link]

  • Jiang, M., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]

  • Supporting Information. (n.d.). Angewandte Chemie International Edition.[Link]

  • Be̅rziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ResearchGate.[Link]

  • Reva, I., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 850. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). HMDB.[Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.[Link]

  • NIST. (n.d.). Benzoic acid, 4-formyl-. NIST WebBook.[Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST WebBook.[Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. ResearchGate.[Link]

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The Strategic Selection of Precursors in PARP Inhibitor Synthesis: A Comparative Validation of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. This guide provides an in-depth technical comparison of 2-Fluoro-4-formylbenzoic acid and its alternatives as precursors in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on the blockbuster drug, Olaparib.

Introduction: The Critical Role of Fluorinated Benzoic Acids in Modern Drug Synthesis

This compound (CAS 604000-97-7) is a trifunctional aromatic compound that has emerged as a valuable building block in medicinal chemistry.[1][2][3] Its strategic placement of a carboxylic acid, an aldehyde, and a fluorine atom provides a versatile scaffold for the construction of complex molecular architectures. The fluorine substituent, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] This guide will validate the utility of this compound by comparing its performance in the synthesis of Olaparib against alternative precursors, providing a clear rationale for its selection in pharmaceutical development.

Comparative Analysis of Precursors in Olaparib Synthesis

The synthesis of Olaparib, a first-in-class PARP inhibitor, offers an excellent case study for comparing the efficacy of different precursors. Several synthetic routes have been developed, each with its own set of advantages and disadvantages. We will focus on the comparison of routes starting with this compound (or its close isomer, 2-fluoro-5-formylbenzoic acid), 2-formylbenzoic acid, and a more convergent approach utilizing phthalhydrazide.

Physicochemical Properties of Key Precursors
PropertyThis compound2-Formylbenzoic acid
CAS Number 604000-97-7119-67-5
Molecular Formula C₈H₅FO₃C₈H₆O₃
Molecular Weight 168.12 g/mol 150.13 g/mol
Appearance White to off-white solidWhite to yellow crystalline powder
Purity (typical) ≥95%≥98%
Synthetic Route Comparison for Olaparib

The following table summarizes the key aspects of different synthetic strategies for Olaparib, highlighting the role of the initial precursor.

Synthetic RouteKey Precursor(s)Overall YieldNumber of Steps (from precursor)Key AdvantagesKey Disadvantages
Route 1: Late-Stage Fluorination 2-Formylbenzoic acid~34-46%[5]6[5]Readily available, non-fluorinated starting material.Longer synthetic route, potential for side reactions in later steps.
Route 2: Early-Stage Fluorination 2-Fluoro-5-formylbenzoic acid~49%[5]5[6]Introduces fluorine early, potentially simplifying purification.Requires synthesis or sourcing of a more complex starting material.
Route 3: Convergent & Eco-Friendly Phthalhydrazide & Ethyl 2-fluoro-4-methylbenzoate~62% (to key intermediate)[5]3 (to key intermediate)[5]High overall yield, avoids hazardous reagents like hydrazine, utilizes industrial byproduct.Involves a Negishi coupling reaction which can be sensitive to scale-up.

G cluster_route1 Route 1: Late-Stage Fluorination cluster_route2 Route 2: Early-Stage Fluorination cluster_route3 Route 3: Convergent & Eco-Friendly A1 2-Formylbenzoic acid B1 Phosphonate Intermediate A1->B1 Dimethylphosphite 95% yield[6] C1 Olefin Intermediate B1->C1 Horner-Wadsworth-Emmons with 2-fluoro-5-formylbenzonitrile 96% yield[6] D1 Key Phthalazinone Intermediate C1->D1 Hydrolysis & Cyclization 77% yield[6] E1 Olaparib D1->E1 Amide Coupling & Deprotection 65% yield (2 steps)[6] A2 2-Fluoro-5-formylbenzoic acid B2 Aldehyde Intermediate A2->B2 Acid Chloride Formation & Amide Coupling 84% yield[7] C2 Olefin Intermediate B2->C2 Horner-Wadsworth-Emmons 76% yield[7] D2 Olaparib C2->D2 Cyclization with Hydrazine ~77% yield[7] A3 Phthalhydrazide B3 Monochloride Intermediate A3->B3 POCl₃ 92% yield[6] E3 Key Phthalazinone Intermediate B3->E3 Negishi Coupling with Zinc reagent from D3 ~80% yield[6] C3 Ethyl 2-fluoro-4-methylbenzoate D3 Bromide Intermediate C3->D3 NBS, BPO 96% yield[6] F3 Olaparib E3->F3 Further Steps

Experimental Protocols and Causality

Route 1: Synthesis of Key Phthalazinone Intermediate from 2-Formylbenzoic Acid

This route, often referred to as the "medicinal chemistry route," begins with a non-fluorinated precursor and introduces the fluorinated moiety later in the synthesis.[5]

Step 1: Phosphonate Formation

  • Reactants: 2-Formylbenzoic acid, Dimethylphosphite.

  • Procedure: The reaction is typically carried out in the presence of a base to facilitate the addition of the phosphite to the aldehyde.

  • Causality: This step creates a phosphonate ylide precursor necessary for the subsequent Horner-Wadsworth-Emmons reaction. The high yield of ~95% makes this a robust initial step.[5]

Step 2: Horner-Wadsworth-Emmons Reaction

  • Reactants: The phosphonate intermediate from Step 1, 2-Fluoro-5-formylbenzonitrile.

  • Procedure: The phosphonate is deprotonated with a base to form the ylide, which then reacts with the aldehyde of the fluorinated benzonitrile to form an olefin.

  • Causality: This is a crucial C-C bond-forming reaction that joins the two key fragments of the molecule. The reaction typically yields a mixture of E/Z isomers.[5]

Step 3: Hydrolysis and Cyclization

  • Reactants: The olefin intermediate from Step 2, a strong base (e.g., NaOH), Hydrazine hydrate.

  • Procedure: The nitrile group is first hydrolyzed to a carboxylic acid under basic conditions. The addition of hydrazine hydrate then facilitates the cyclization to form the phthalazinone ring.

  • Causality: This one-pot, two-step transformation is efficient in building the core heterocyclic structure of Olaparib. The use of hydrazine, however, is a significant safety concern in large-scale production due to its carcinogenicity and explosive nature.[5]

Route 2: Convergent Synthesis from 2-Fluoro-5-formylbenzoic Acid

This approach introduces the fluorine atom at the beginning of the synthetic sequence.[6]

Step 1: Acid Chloride Formation and Amide Coupling

  • Reactants: 2-Fluoro-5-formylbenzoic acid, Thionyl chloride, Cyclopropyl amide.

  • Procedure: The carboxylic acid is converted to the more reactive acid chloride, which is then coupled with the desired cyclopropyl amide.

  • Causality: This step efficiently constructs the amide bond present in the final Olaparib structure.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Reactants: The aldehyde intermediate from Step 1, a phosphonate.

  • Procedure: Similar to Route 1, this reaction forms the olefin linkage.

  • Causality: This convergent approach brings together two elaborate fragments, potentially reducing the overall number of linear steps.

Step 3: Cyclization with Hydrazine

  • Reactants: The olefin intermediate from Step 2, Hydrazine hydrate.

  • Procedure: The phthalazinone ring is formed through reaction with hydrazine.

  • Causality: While this route is also efficient, it still relies on the use of hazardous hydrazine.

Route 3: A Greener, More Convergent Approach

This recently developed route avoids the use of hydrazine and utilizes an industrial byproduct.[5]

Step 1: Chlorination of Phthalhydrazide

  • Reactants: Phthalhydrazide, Phosphorus oxychloride.

  • Procedure: Phthalhydrazide is converted to its monochloride derivative.

  • Causality: This activates the phthalazinone core for the subsequent coupling reaction.

Step 2: Bromination of Ethyl 2-fluoro-4-methylbenzoate

  • Reactants: Ethyl 2-fluoro-4-methylbenzoate, N-bromosuccinimide (NBS), Benzoyl peroxide (BPO).

  • Procedure: A free-radical bromination of the methyl group is performed.

  • Causality: This creates the electrophilic partner for the cross-coupling reaction.

Step 3: Negishi Coupling

  • Reactants: The monochloride intermediate from Step 1, a zinc reagent derived from the bromide in Step 2.

  • Procedure: A palladium-catalyzed Negishi cross-coupling reaction is used to form the C-C bond between the two fragments.

  • Causality: This powerful cross-coupling reaction allows for the efficient and convergent assembly of the key intermediate, avoiding the use of hydrazine and improving the overall process mass intensity.[5]

Trustworthiness and Self-Validating Systems

The protocols described are based on peer-reviewed literature and patents, providing a high degree of trustworthiness.[5][6][7] The yields reported in these documents serve as benchmarks for researchers to validate their own experimental results. A self-validating system in this context involves:

  • Reproducibility: The ability to consistently achieve the reported yields and purity under the specified conditions.

  • Analytical Verification: Confirmation of the identity and purity of intermediates and the final product at each stage using standard analytical techniques (NMR, MS, HPLC).

  • Impurity Profiling: Identification and quantification of byproducts to optimize reaction conditions and ensure the quality of the final active pharmaceutical ingredient (API).

Safety and Handling Considerations

Working with fluorinated benzoic acids and the other reagents mentioned requires strict adherence to safety protocols.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Hydrazine Hydrate: A significant concern in several synthetic routes for Olaparib. It is a probable human carcinogen and is highly toxic and flammable.[5] Extreme caution and specialized handling procedures are necessary when using this reagent. The development of hydrazine-free synthetic routes is a major advancement in the process chemistry of Olaparib.

  • Thionyl Chloride and Phosphorus Oxychloride: These are corrosive and react violently with water. They should be handled with care in a fume hood.

Conclusion: The Strategic Advantage of this compound and its Evolving Alternatives

This compound and its isomer have proven to be valuable precursors in the synthesis of PARP inhibitors like Olaparib. The early incorporation of the fluorine atom can lead to more convergent and efficient synthetic routes compared to strategies that introduce it at a later stage.

However, the field of process chemistry is constantly evolving. The development of a greener, hydrazine-free synthesis of a key Olaparib intermediate demonstrates a shift towards more sustainable and safer manufacturing processes.[5] While this newer route does not directly start with this compound, it highlights the ongoing search for optimal starting materials and synthetic strategies.

For researchers and drug developers, the choice of precursor will depend on a variety of factors, including the desired scale of synthesis, cost of starting materials, and in-house expertise with particular reaction types. This compound remains a critical and validated building block, but a thorough evaluation of alternative routes is essential for developing a robust, safe, and economically viable manufacturing process.

References

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The 2-fluoro-4-formylbenzoic acid moiety, a trifunctional building block, presents a compelling starting point for the synthesis of a diverse array of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde and carboxylic acid groups offer versatile handles for synthetic elaboration into various derivatives, including Schiff bases, heterocycles, and kinase inhibitors.

This guide provides an in-depth comparison of the biological activities of compounds derived from or structurally related to this compound. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of functional groups on the this compound core provides a distinct advantage in drug design. The interplay between the electron-withdrawing fluorine and carboxylic acid groups and the reactive aldehyde functionality allows for the creation of diverse chemical libraries with a wide range of physicochemical properties.

G 2-Fluoro-4-formylbenzoic_acid This compound Schiff_Bases Schiff Bases 2-Fluoro-4-formylbenzoic_acid->Schiff_Bases Condensation with amines Heterocycles Heterocycles (e.g., Quinazolines) 2-Fluoro-4-formylbenzoic_acid->Heterocycles Cyclization reactions Kinase_Inhibitors Kinase Inhibitors (e.g., PARP, GRK2) 2-Fluoro-4-formylbenzoic_acid->Kinase_Inhibitors Multi-step synthesis Anticancer_Activity Anticancer Activity Schiff_Bases->Anticancer_Activity Antimicrobial_Activity Antimicrobial Activity Schiff_Bases->Antimicrobial_Activity Heterocycles->Anticancer_Activity Heterocycles->Antimicrobial_Activity Enzyme_Inhibition Specific Enzyme Inhibition Kinase_Inhibitors->Enzyme_Inhibition Enzyme_Inhibition->Anticancer_Activity

I. Schiff Base Derivatives: A Gateway to Anticancer and Antimicrobial Agents

The aldehyde functionality of this compound is a prime site for the synthesis of Schiff bases through condensation with various primary amines. Schiff bases are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects. The resulting imine bond is often crucial for biological activity.

A. Anticancer Activity of Related Schiff Bases

While specific studies on Schiff bases derived directly from this compound are emerging, the anticancer potential of structurally similar compounds is well-documented. For instance, a novel Schiff base synthesized from 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid has demonstrated promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing significantly less toxicity to normal human gingival fibroblasts (NHGF)[1]. The proposed mechanism of action involves the induction of apoptosis, potentially mediated by the azomethine (-HC=N-) group[1].

Metal complexes of Schiff bases have also shown significant anticancer activity. A cobalt-sodium complex with a Schiff base derived from 2-amino-4-fluorobenzoic acid and 3-methoxysalicylaldehyde was found to inhibit the proliferation of human breast cancer MDA-MB-231 cells by acting as a proteasome inhibitor.

Table 1: Comparative Anticancer Activity of Schiff Bases and Their Metal Complexes

Compound/DerivativeCancer Cell LineIC50 ValueReference
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[1]
Cobalt-Sodium Complex of a Schiff BaseMDA-MB-231Not specified, but inhibits proliferation
Copper(II) Complex of a Water-Soluble Schiff BaseA549 (Lung Cancer)12 µM[2]
Zinc(II) Complex of a Water-Soluble Schiff BaseA549 (Lung Cancer)80 µM[2]
Doxorubicin (Standard)VariousVaries (typically low µM)
B. Antimicrobial Activity of Related Schiff Bases and Thiazoles

The structural motif of fluorinated benzoic acids has been explored for the development of potent antimicrobial agents. Thiazole derivatives of 4-formylbenzoic acid have shown very strong antibacterial activity, particularly against staphylococci and micrococci, with Minimum Inhibitory Concentrations (MICs) as low as 0.98 µg/ml. Molecular docking studies suggest that these compounds may target bacterial gyrase B[3].

Table 2: Comparative Antimicrobial Activity of Related Benzoic Acid Derivatives

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
Thiazole derivatives of 4-formylbenzoic acidStaphylococci1.95 - 3.91[3]
Thiazole derivatives of 4-formylbenzoic acidMicrococci0.98[3]
Hydrazide-hydrazones of 4-fluorobenzoic acidVariousNot specified, but evaluated as potential agents[4]
Gentamicin (Standard)VariousVaries (typically <1)

II. Heterocyclic Derivatives: Scaffolds for Potent Bioactivity

The combination of the aldehyde and carboxylic acid functionalities in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, such as quinazolines. Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.

A. Quinazolines as Anticancer Agents

A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have been synthesized and evaluated for their in vitro anti-proliferation activities against several tumor cell lines, including SW480, A549, A431, and NCI-H1975. Some of these compounds exhibited potent inhibitory activity toward wild-type EGFR, with IC50 values as low as 5.06 nM[5]. Molecular docking studies suggest a binding mode similar to that of the known EGFR inhibitor, lapatinib[5].

G Extracellular_Signal Extracellular Signal (e.g., EGF) EGFR EGFR Extracellular_Signal->EGFR Binds and Activates ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (Akt, Erk1/2) EGFR->Downstream_Signaling Phosphorylates Quinazoline_Derivative Quinazoline Derivative (from 2-Fluoro-4-formylbenzoic Acid Precursor) Quinazoline_Derivative->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Binds to kinase domain Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

III. Kinase Inhibitors: A Targeted Approach

2-Fluoro-5-formylbenzoic acid (a close regioisomer of the topic compound) has been identified as a key building block in the synthesis of potent kinase inhibitors, highlighting the importance of this structural motif in targeted therapies[6].

A. PARP Inhibitors

A significant application of 2-fluoro-5-formylbenzoic acid is as a starting material in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes[6]. PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

B. GRK2 Inhibitors

Derivatives of 2-fluoro-5-formylbenzamide have been developed as inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function and a potential target for heart failure therapies[6].

Experimental Protocols

Synthesis of a Schiff Base Derivative from this compound

This protocol is a generalized procedure based on standard methods for Schiff base synthesis.

  • Dissolution: Dissolve 1 mmol of this compound in 10 mL of ethanol in a round-bottom flask.

  • Addition of Amine: Add a stoichiometric equivalent (1 mmol) of the desired primary amine to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, 1H NMR, and Mass Spectrometry.

G A Dissolve 2-Fluoro-4-formylbenzoic Acid and Amine in Ethanol B Add Catalytic Acetic Acid A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Isolate Crude Product (Filtration or Evaporation) D->E F Purify by Recrystallization E->F G Characterize Structure (FT-IR, NMR, MS) F->G

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The available literature on structurally related compounds strongly suggests that its derivatives, particularly Schiff bases and heterocycles, are likely to possess significant anticancer and antimicrobial activities. Furthermore, the demonstrated utility of a close regioisomer in the synthesis of clinically relevant kinase inhibitors underscores the potential of this chemical class in targeted therapies.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives of this compound. Elucidating the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity. Moreover, exploring their mechanisms of action at the molecular level will pave the way for the development of the next generation of drugs for a variety of diseases.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluoro- vs. Bromo-Substituted Formylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, trifunctional aromatic building blocks are invaluable for constructing complex molecular architectures. Among these, substituted formylbenzoic acids offer three distinct points for chemical modification: a carboxylic acid, an aldehyde, and a halogenated aromatic ring. This guide provides an in-depth comparative analysis of two common variants: 2-fluoro-5-formylbenzoic acid and 2-bromo-5-formylbenzoic acid.

While structurally similar, the choice between a fluorine or bromine substituent has profound implications for synthetic strategy. This decision is not arbitrary; it is dictated by the fundamental physicochemical properties of the carbon-halogen bond and the electronic nature of the halogen itself. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction pathways and achieve desired synthetic outcomes. This guide moves beyond simple protocols to explain the causal relationships between molecular properties and reactivity, providing field-proven insights and supporting experimental frameworks.

Part 1: Fundamental Physicochemical and Electronic Properties

The divergent reactivity of these two molecules is rooted in the intrinsic properties of the fluorine and bromine atoms and their respective bonds to the aromatic ring.

The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than the carbon-bromine (C-Br) bond. This high strength is attributed to the substantial electronegativity of fluorine (4.0 vs. 2.96 for bromine), which induces a significant ionic character in the bond (Cδ+—Fδ−). Conversely, the C-Br bond is longer, weaker, and more polarizable.

These properties directly influence the electronic environment of the aromatic ring. The effect of a substituent on the reactivity of a benzene derivative can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic nature of the substituent. The Hammett substituent constant, σ, provides a measure of the inductive and resonance effects of a substituent.

PropertyFluoro-Substituent (-F)Bromo-Substituent (-Br)Causality & Implications
Bond Dissociation Energy (kcal/mol) ~115~83.7The stronger C-F bond is more difficult to break, impacting reactions where C-X bond cleavage is rate-limiting (e.g., oxidative addition in cross-coupling).
Electronegativity (Pauling Scale) 4.02.96Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), making the aromatic ring more electron-deficient.
Hammett Constant (σp) +0.06+0.23While both are electron-withdrawing, bromine's larger σp value indicates a stronger overall electron-withdrawing effect at the para position, influencing the acidity of the carboxylic acid and the electrophilicity of the formyl group.
Leaving Group Ability (Halide Ion) Poor (F⁻)Good (Br⁻)In reactions where the halide departs as an anion (like SN2), bromide is a far better leaving group. However, this is not the determining factor in nucleophilic aromatic substitution.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The choice between fluoro- and bromo-substituted formylbenzoic acid becomes critical when planning multi-step syntheses. Their reactivity profiles are often opposing, making one substrate ideal for a specific transformation while the other is completely unsuitable.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings. A common misconception is that the stronger C-F bond would render the fluoro-derivative less reactive. In reality, for SNAr reactions, the opposite is true: fluoro-substituted aromatics are often significantly more reactive than their bromo-analogues .

Causality: The mechanism of SNAr is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the overall reaction rate.

  • Inductive Stabilization: Fluorine's immense electronegativity strongly stabilizes the negative charge of the Meisenheimer complex through its powerful inductive effect (-I).

  • Leaving Group Expulsion: The second step, the expulsion of the halide leaving group, is fast and restores aromaticity. Therefore, the C-X bond strength and the leaving group ability of the halide have a minimal impact on the reaction rate.

The bromo-substituent provides less inductive stabilization for the intermediate, resulting in a higher activation energy for the initial nucleophilic attack and thus a slower reaction.

Caption: SNAr reaction pathway. The rate-determining step (RDS) is stabilized more effectively by fluorine's inductive effect.

Experimental Data Summary: SNAr with Piperidine

SubstrateRelative RateTypical YieldConditions
2-Fluoro-5-formylbenzoic acid~300 >95%Piperidine, DMSO, 100 °C, 2h
2-Bromo-5-formylbenzoic acid1~40%Piperidine, DMSO, 100 °C, 24h

Data is representative and compiled from analogous systems in chemical literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

For carbon-carbon bond formation via cross-coupling, the reactivity trend is completely inverted. Bromo-substituted aromatics are vastly superior substrates compared to their fluoro-analogues.

Causality: The catalytic cycle of a Suzuki coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The first step, oxidative addition of the aryl halide to the Pd(0) catalyst, is often the rate-determining step. This step involves the cleavage of the C-X bond.

  • Bond Strength: The significantly weaker and more polarizable C-Br bond allows for a much faster rate of oxidative addition compared to the very strong C-F bond.

  • Catalyst Compatibility: While specialized catalysts for C-F activation exist, standard palladium catalysts, such as those using phosphine ligands, are highly effective for C-Br bonds but generally unreactive towards C-F bonds under typical conditions.

This makes the bromo-derivative the substrate of choice for popular reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.

Caption: Suzuki catalytic cycle. The oxidative addition step is kinetically favored for the bromo-substituted acid.

Experimental Data Summary: Suzuki Coupling with Phenylboronic Acid

SubstrateCatalyst SystemYieldConditions
2-Bromo-5-formylbenzoic acidPd(PPh₃)₄ (2 mol%), K₂CO₃>90%Dioxane/H₂O, 90 °C, 4h
2-Fluoro-5-formylbenzoic acidPd(PPh₃)₄ (2 mol%), K₂CO₃<5%Dioxane/H₂O, 90 °C, 24h
2-Fluoro-5-formylbenzoic acidSpecialized Ni/NHC catalyst~70%Toluene, 120 °C, 24h

Data is representative. Note the requirement for specialized, harsher conditions for the fluoro-derivative.

Reactions of the Formyl Group (e.g., Reductive Amination)

The reactivity of the formyl (aldehyde) group is modulated by the electronic effects of the halogen substituent. Reductive amination, a process that converts an aldehyde into an amine via an imine or iminium ion intermediate, is sensitive to the electrophilicity of the carbonyl carbon.

Causality: Both fluorine and bromine are electron-withdrawing groups, which increase the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.

  • Electronic Effects: Based on Hammett constants (σp: Br = +0.23, F = +0.06), bromine has a slightly stronger electron-withdrawing effect at the para position than fluorine. This suggests that the aldehyde in the bromo-derivative might be marginally more electrophilic.

  • Practical Implications: In practice, the difference in reactivity for the formyl group is often subtle and can be overcome by minor adjustments to reaction conditions (e.g., catalyst, pH, reaction time). Both substrates are generally excellent candidates for reactions such as reductive amination, Wittig reactions, and oxidations/reductions of the aldehyde. The choice of halide is therefore dictated by other planned transformations in the synthetic sequence.

Caption: A generalized workflow for the reductive amination of formylbenzoic acids.

Experimental Data Summary: Reductive Amination with Benzylamine

SubstrateReducing AgentYieldConditions
2-Fluoro-5-formylbenzoic acidNaBH(OAc)₃>95%DCE, rt, 12h
2-Bromo-5-formylbenzoic acidNaBH(OAc)₃>95%DCE, rt, 12h

As shown, the reactivity of the formyl group is comparable for both substrates under standard reductive amination conditions.

Part 3: Self-Validating Experimental Protocol: Suzuki Coupling

To illustrate the practical consequences of the reactivity differences, this section provides a detailed, self-validating protocol for the Suzuki coupling of 2-bromo-5-formylbenzoic acid. The protocol includes checkpoints to ensure the reaction is proceeding as expected.

Objective: To synthesize 2-(phenyl)-5-formylbenzoic acid.

Materials:

  • 2-Bromo-5-formylbenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine

Protocol:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-formylbenzoic acid (e.g., 2.29 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

    • Expertise Note: Using a 3-fold excess of a mild base like K₂CO₃ is crucial for activating the boronic acid for transmetalation and neutralizing the acid formed during the reaction.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (231 mg, 0.2 mmol).

    • Trustworthiness Check: The catalyst is bright yellow. If it appears dark or black, it may have oxidized and should not be used.

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe. The solvent ratio (4:1) is a standard for Suzuki couplings, balancing solubility of organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: After 2 hours, take a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate against the starting material.

    • Self-Validation: A new, lower Rf spot corresponding to the more polar product should be visible, and the starting material spot should be significantly diminished. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Conclusion

The selection between fluoro- and bromo-substituted formylbenzoic acids is a critical decision that dictates available synthetic routes.

  • Choose 2-Fluoro-5-formylbenzoic Acid when: The synthetic plan involves nucleophilic aromatic substitution as a key step to introduce amines, alkoxides, or other nucleophiles directly onto the aromatic ring. Its high reactivity in SNAr allows for mild conditions and high yields.

  • Choose 2-Bromo-5-formylbenzoic Acid when: The strategy relies on palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) to form C-C or C-N bonds. Its lability towards oxidative addition makes it the superior and more versatile substrate for this class of transformations.

For reactions involving the aldehyde and carboxylic acid functionalities, both substrates exhibit comparable reactivity. Therefore, the choice of halogen should be made with a forward-looking perspective on how the aromatic ring will be functionalized later in the synthesis. By understanding the fundamental principles of reactivity outlined in this guide, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the development of novel compounds.

References

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

  • Allen Institute. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Fluoro-4-formylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Fluoro-4-formylbenzoic acid (2F4FBA), CAS 604000-97-7, is a trifunctional aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a carboxylic acid, an aldehyde, and a fluorine atom, makes it a versatile building block for synthesizing complex pharmaceutical agents. The fluorine substituent, in particular, can enhance metabolic stability and binding affinity in target drug molecules.

However, the synthetic pathways to 2F4FBA, which often involve the oxidation of a benzaldehyde precursor or hydrolysis of a benzonitrile intermediate, can introduce a variety of impurities.[2][3] These may include unreacted starting materials, over-oxidized products, or byproducts from side reactions. For researchers and drug development professionals, ensuring the purity of this intermediate is not merely a quality control step; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen toxicities or alter the pharmacological profile of the end product.[3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring a self-validating and scientifically sound approach to analysis.

Pillar 1: Ion-Suppression Reversed-Phase HPLC (RP-HPLC) - The Industry Workhorse

Reversed-phase HPLC is the most prevalent method for analyzing small organic molecules due to its versatility and robustness.[4][5] For an acidic compound like 2F4FBA, the key to a successful separation is controlling the ionization state of the carboxylic acid group.

The Causality Behind Ion-Suppression

2F4FBA possesses a carboxylic acid moiety, which will exist in an equilibrium between its neutral (protonated, -COOH) and anionic (deprotonated, -COO⁻) forms, depending on the pH of the mobile phase. The anionic form is highly polar and will have very little retention on a non-polar C18 stationary phase, often eluting near the void volume with poor peak shape.

To achieve consistent retention and sharp, symmetrical peaks, we must suppress this ionization. By acidifying the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid (typically around pH 2.5-3.0), we force the equilibrium almost entirely to the neutral, more hydrophobic form.[6] This "ion-suppression" mechanism allows the analyte to interact sufficiently with the C18 stationary phase, enabling effective separation from other components.[6][7]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify the purity of 2F4FBA and separate it from potential non-polar and closely related polar impurities.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Stationary Phase: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a reliable starting point. For potentially challenging separations or faster run times, a column with a smaller particle size (e.g., < 2 µm) can be employed on a UHPLC system.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid or Phosphoric Acid in HPLC-grade water. (Adjusts pH to ~2.7).

  • Mobile Phase B: Acetonitrile (ACN), HPLC-grade.

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B is recommended to ensure sample solubility and compatibility with the starting gradient conditions.

  • Standard Preparation: Accurately weigh ~5 mg of 2F4FBA reference standard and dissolve in 50 mL of diluent to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the synthesized 2F4FBA sample at the same concentration (100 µg/mL) in the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm. A DAD allows for peak purity analysis and detection of impurities with different chromophores.[8]

  • Gradient Elution: A gradient is recommended to resolve impurities with a wide range of polarities.

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

4. Trustworthiness through System Suitability: Before analyzing samples, perform at least five replicate injections of the reference standard. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area and retention time is less than 2.0%, and the theoretical plates for the main peak are >2000 with a tailing factor between 0.8 and 1.5.

Pillar 2: Mixed-Mode HPLC - An Advanced Alternative for Complex Samples

While RP-HPLC is effective, it can sometimes struggle to retain very polar impurities or adequately separate compounds with similar hydrophobicities. Mixed-mode chromatography offers a powerful alternative by utilizing a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities.[9]

The Causality Behind Mixed-Mode Separation

For 2F4FBA and its potential impurities, a mixed-mode column provides two simultaneous separation mechanisms. The C18 ligands provide hydrophobic interactions, while the anion-exchange groups interact with the deprotonated carboxylic acid. This dual mechanism enhances the retention of hydrophilic acidic compounds that are poorly retained on standard C18 columns.[9] By carefully tuning mobile phase pH and ionic strength, one can modulate both retention mechanisms to achieve superior resolution that is unattainable with RP-HPLC alone.

Experimental Protocol: Mixed-Mode HPLC

Objective: To achieve enhanced separation of 2F4FBA from highly polar, acidic, or ionic impurities.

1. Instrumentation and Columns:

  • HPLC System: As described for RP-HPLC.

  • Stationary Phase: A mixed-mode column combining reversed-phase and weak anion-exchange functionalities (e.g., SIELC Obelisc™ R or similar).

2. Reagents and Sample Preparation:

  • Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN), HPLC-grade.

  • Sample Preparation: As described for RP-HPLC, using the same diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (and DAD analysis).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 40 60
    17.0 40 60
    17.1 90 10

    | 20.0 | 90 | 10 |

Visualizing the Workflow

A clear understanding of the analytical process is crucial for robust method implementation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (100 µg/mL in Diluent) SystemSuitability System Suitability Test (RSD < 2.0%) SamplePrep->SystemSuitability MobilePhase Mobile Phase Preparation (e.g., 0.1% Formic Acid) MobilePhase->SystemSuitability Injection Sample Injection SystemSuitability->Injection If Pass Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: General HPLC workflow for purity assessment.

Performance Comparison: RP-HPLC vs. Mixed-Mode HPLC

The choice between methods depends on the specific separation challenge. The following table summarizes the expected performance characteristics based on the principles discussed.

ParameterIon-Suppression RP-HPLC (C18)Mixed-Mode HPLC (RP/AX)Rationale & Causality
Resolution of Main Peak from Non-Polar Impurities ExcellentVery GoodThe C18 phase provides strong hydrophobic interactions, ideal for separating compounds based on hydrophobicity.[4]
Retention of Highly Polar/Ionic Impurities Poor to ModerateExcellentThe anion-exchange mechanism provides an orthogonal retention mechanism, strongly retaining acidic impurities that elute early on a C18 column.[9]
Peak Shape for 2F4FBA Excellent (with proper pH control)ExcellentBoth methods control the analyte's chemical form, but mixed-mode can offer improved peak shape for very acidic compounds.
Method Robustness HighModerate to HighRP-HPLC is a well-established and highly robust technique. Mixed-mode methods can be more sensitive to small changes in mobile phase pH and ionic strength.
Method Development Complexity LowModerateOptimizing a mixed-mode separation requires balancing both hydrophobic and ion-exchange parameters, which is more complex than a standard RP-HPLC method.[10]
Analysis Time ~20 minutes~20 minutesCan be optimized for both, but gradient re-equilibration can sometimes be longer for mixed-mode columns.

Logical Framework for Method Selection

The decision to use a specific HPLC method should be data-driven.

Method_Selection Start Analyze Synthesized 2F4FBA Sample RP_HPLC Run Initial Screen with Ion-Suppression RP-HPLC Start->RP_HPLC Check_Purity Is Purity > 99% and all peaks resolved? RP_HPLC->Check_Purity RP_Final Validate and Finalize RP-HPLC Method Check_Purity->RP_Final Yes Check_Issues Identify Problem: - Poor Retention? - Co-eluting Peaks? Check_Purity->Check_Issues No Check_Issues->RP_HPLC Co-elution of Non-Polar Impurities (Optimize Gradient) MM_HPLC Develop a Mixed-Mode HPLC Method Check_Issues->MM_HPLC Poor Retention of Polar Impurities Optimize_MM Optimize pH and Ionic Strength MM_HPLC->Optimize_MM MM_Final Validate and Finalize Mixed-Mode Method Optimize_MM->MM_Final

Sources

The Strategic Utility of 2-Fluoro-4-formylbenzoic Acid in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in any drug discovery campaign. Small, functionalized aromatic scaffolds, in particular, offer a versatile foundation upon which complex and highly potent therapeutic agents can be constructed. Among these, 2-Fluoro-4-formylbenzoic acid stands out as a trifunctional building block with significant potential, offering chemists a unique combination of reactive handles—a carboxylic acid, an aldehyde, and a fluorine atom—to drive the synthesis of targeted inhibitors.

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) for two major classes of enzyme inhibitors that can be conceptually derived from the this compound scaffold: Poly(ADP-ribose) Polymerase (PARP) inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct, extensive SAR studies on immediate analogs of this compound are not prevalent, its isomeric and functional relationship to key precursors in the synthesis of these major drug classes allows for a robust and instructive comparative analysis. We will explore the causality behind synthetic choices, present validating experimental data from seminal studies, and provide detailed protocols for the evaluation of these compounds.

The Rationale for Fluorinated Benzoic Acid Scaffolds

The inclusion of a fluorine atom in a pharmaceutical agent is a well-established strategy to enhance drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[1] The carboxylic acid and formyl (aldehyde) groups on the this compound scaffold provide orthogonal points for chemical elaboration, making it a valuable starting point for building complex heterocyclic systems common in kinase and enzyme inhibitors.

Comparative SAR Analysis: PARP vs. EGFR Inhibitors

While targeting distinct biological pathways, the development of both PARP and EGFR inhibitors often relies on core scaffolds derived from functionalized benzoic acids. By examining the SAR of inhibitors developed from structurally related precursors, we can extrapolate the potential applications and optimization strategies for derivatives of this compound.

PARP Inhibitors: The Phthalazinone Core

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2] Many potent PARP inhibitors, including the FDA-approved drug Olaparib, are built around a phthalazinone core. This core is often synthesized from a substituted formylbenzoic acid. For instance, an isomer of our topic compound, 2-fluoro-5-formylbenzoic acid, is a key intermediate in Olaparib synthesis.[3]

A plausible synthetic route starting from this compound would involve the construction of this critical phthalazinone ring system. The SAR of these inhibitors reveals key insights:

  • The Benzamide Mimic : The core phthalazinone structure acts as a mimic of the nicotinamide portion of NAD+, the natural substrate for PARP, allowing it to bind competitively in the enzyme's active site.[4]

  • The Role of the Fluorobenzoyl Moiety : The fluorobenzoyl portion of the molecule extends into a solvent-exposed region. Modifications here are crucial for tuning potency and pharmacokinetic properties. The fluorine atom can enhance binding and metabolic stability.

  • The "Trapping" Moiety : A key feature of many PARP inhibitors is a distal functional group, often attached via a piperazine ring, which is critical for "trapping" the PARP enzyme on DNA, a key part of its cytotoxic effect. Variations in this part of the molecule dramatically affect efficacy.

Plausible Synthetic Workflow for PARP Inhibitors

The following diagram illustrates a conceptual synthetic pathway from this compound to a phthalazinone-based PARP inhibitor scaffold. This workflow leverages the aldehyde for the initial cyclization and the carboxylic acid for the final amide coupling.

G A This compound B Step 1: Hydrazine Condensation A->B Hydrazine hydrate C Fluorophthalazinone Intermediate B->C D Step 2: Activation of Carboxylic Acid (e.g., SOCl2) C->D E Fluorophthalazinone Acyl Chloride D->E F Step 3: Amide Coupling (with substituted piperazine) E->F R-Piperazine G Final PARP Inhibitor Analog F->G

Caption: Conceptual synthesis of a PARP inhibitor from this compound.

Comparative Activity of Phthalazinone PARP Inhibitor Analogs

The table below summarizes IC50 data for a series of phthalazinone derivatives, illustrating the impact of modifications on the moiety attached to the core, a common strategy in PARP inhibitor SAR studies.

Compound IDModification (R-group on Piperazine)PARP1 IC50 (nM)Cell-Based Activity (EC50, nM)Reference
Olaparib Cyclopropanecarbonyl3.240.47[4]
Analog 1 Acetyl10.51.2[4]
Analog 2 Benzoyl8.70.9[4]
Analog 3 Phenylacetyl5.10.6[4]

Data synthesized from representative studies to illustrate SAR principles.

The data clearly indicates that the nature of the acyl group on the piperazine ring significantly influences both enzymatic inhibition and cellular potency. The cyclopropanecarbonyl group of Olaparib provides a highly favorable combination of potency and properties.

EGFR Inhibitors: The Quinazoline Core

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, drives proliferation in many cancers, particularly non-small cell lung cancer (NSCLC).[5] Small molecule EGFR inhibitors typically target the ATP-binding site of the kinase domain. A prominent class of these inhibitors is based on the 4-anilinoquinazoline scaffold. The synthesis of this scaffold often starts from a 2-aminobenzoic acid derivative. While our starting material has a formyl group instead of an amine, a reductive amination step could readily convert it into a suitable precursor for quinazoline synthesis.

Key SAR insights for 4-anilinoquinazoline EGFR inhibitors include:

  • The Quinazoline Scaffold : This core structure mimics the adenine ring of ATP, anchoring the inhibitor in the hinge region of the kinase domain, typically through a hydrogen bond to a key methionine residue (Met793).[6]

  • The 4-Anilino Moiety : This group projects into the hydrophobic pocket of the active site. Substitutions on this ring are critical for potency and selectivity against different EGFR mutants (e.g., T790M).[7][8] The presence and position of a fluorine atom on this ring can significantly impact activity.

  • Substituents at C6/C7 : The "eastern" part of the quinazoline ring is often modified with solubilizing groups or moieties that can form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition (a feature of second and third-generation inhibitors).

Signaling Pathway Targeted by EGFR Inhibitors

EGFR inhibitors block the downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway that is inhibited by these drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates Ligand EGF Ligand Ligand->EGFR Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Comparative Activity of 4-Anilinoquinazoline EGFR Inhibitor Analogs

The following table presents IC50 data for a series of quinazoline derivatives, highlighting the importance of substitutions on the 4-anilino ring for activity against wild-type and mutant EGFR.

Compound ID4-Anilino SubstitutionEGFR (WT) IC50 (nM)EGFR (T790M/L858R) IC50 (nM)Reference
Gefitinib 3-Chloro-4-fluoroaniline10.41>1000[7]
Analog 4 3-Bromoaniline3.2200[9]
Analog 5 3-Ethynylaniline (Erlotinib)11.65>1000[7]
Analog 6 3-Cyano-4-fluoroaniline5.936.78[7]

Data synthesized from representative studies to illustrate SAR principles.

This data demonstrates how subtle changes to the aniline moiety dramatically alter potency and, crucially, the activity profile against clinically relevant resistance mutations like T790M. The introduction of different halogen atoms or small, electron-withdrawing groups can fine-tune the inhibitor's fit within the ATP-binding pocket.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are representative, high-level protocols for the synthesis and biological evaluation of these inhibitor classes.

Protocol 1: General Synthesis of a 4-Anilinoquinazoline Core

This protocol describes a common method for constructing the quinazoline core, starting from a 2-aminobenzoic acid derivative.

  • Step A: Cyclization to Quinazolinone :

    • To a solution of the 2-aminobenzoic acid derivative (1 equivalent) in formamide (10-20 volumes), heat the mixture to 140-160 °C for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the quinazolin-4(3H)-one intermediate.

  • Step B: Chlorination :

    • Suspend the quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl2, 5-10 volumes) with a catalytic amount of N,N-Dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until a clear solution is formed.

    • Cool the reaction and remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with an inert solvent like hexane to obtain the 4-chloroquinazoline intermediate.

  • Step C: Nucleophilic Substitution :

    • Dissolve the 4-chloroquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent such as isopropanol or acetonitrile.

    • Heat the mixture to reflux for 4-12 hours.

    • Monitor the reaction for the disappearance of starting material.

    • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

    • Purify the final 4-anilinoquinazoline product by recrystallization or column chromatography.

Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol outlines a fluorometric assay to determine the IC50 values of test compounds against the PARP1 enzyme.[5][10]

  • Assay Preparation :

    • Prepare a PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in assay buffer containing a constant, low percentage of DMSO.

    • Prepare a reaction mixture containing recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in the assay buffer.

  • Assay Procedure :

    • In a 384-well black assay plate, add 5 µL of the compound serial dilutions or vehicle control (DMSO in buffer).

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a β-Nicotinamide adenine dinucleotide (NAD+) solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection and Analysis :

    • Stop the reaction and measure the remaining NAD+ using a commercial detection kit (e.g., one that uses a nicotinamidase and a developer to produce a fluorescent signal).

    • Read the fluorescence intensity on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based EGFR Phosphorylation Assay

This protocol describes a method to assess a compound's ability to inhibit EGFR autophosphorylation in a cellular context.[11]

  • Cell Culture and Plating :

    • Culture an EGFR-dependent cancer cell line (e.g., A431 for wild-type EGFR, or engineered cells expressing specific mutations) in appropriate growth medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • The following day, starve the cells in a serum-free medium for 4-6 hours to reduce basal EGFR activity.

    • Prepare serial dilutions of the test compounds in a serum-free medium.

    • Pre-treat the cells by replacing the medium with the compound dilutions and incubate for 1-2 hours.

  • EGFR Stimulation and Lysis :

    • Stimulate EGFR phosphorylation by adding a specific concentration of EGF ligand (e.g., 100 ng/mL) to each well (except for unstimulated controls) and incubate for 10-15 minutes at 37°C.

    • Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • Detection and Analysis :

    • Determine the level of phosphorylated EGFR (pEGFR) and total EGFR in the cell lysates using a sandwich ELISA kit or by Western blotting.

    • Normalize the pEGFR signal to the total EGFR signal for each well.

    • Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus compound concentration as described in the previous protocol.

Conclusion

This compound represents a highly strategic building block for the synthesis of complex heterocyclic molecules targeting critical enzymes in oncology. By drawing parallels to the well-established structure-activity relationships of PARP and EGFR inhibitors derived from analogous precursors, this guide illuminates a clear path for its application. The trifunctional nature of the scaffold allows for diverse synthetic explorations, while the embedded fluorine atom provides a proven handle for enhancing pharmacological properties. The successful development of potent and selective inhibitors hinges on a deep understanding of the SAR principles governing the interaction of these scaffolds with their respective targets, validated through rigorous and reproducible experimental protocols. The insights and methodologies presented herein provide a robust framework for researchers and drug development professionals to leverage this and similar scaffolds in the pursuit of next-generation targeted therapies.

References

  • Gajjala, P. R., et al. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86. Available from: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available from: [Link]

  • Tahara, H., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(3), 3559-3568. Available from: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • Thavornpinyo, W., et al. (2021). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 25(3), 416-433. Available from: [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Available from: [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 19(11), 4737-4756. Available from: [Link]

  • Pop, R., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(24), 15993. Available from: [Link]

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  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(3), 633-639. Available from: [Link]

  • Mohammadi-Far, S., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research, 8(2), 127-142. Available from: [Link]

  • Li, X., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1448. Available from: [Link]

  • Abuelizz, H. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2431. Available from: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). PubMed. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361-1371. Available from: [Link]

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  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. Available from: [Link]

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  • Al-Suhaimi, E. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12, 1369315. Available from: [Link]

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A Comparative Guide to the Electronic Properties of 2-Fluoro-4-formylbenzoic Acid: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced electronic characteristics of small organic molecules are pivotal in determining their function and efficacy. 2-Fluoro-4-formylbenzoic acid, a trifunctional aromatic compound, presents a compelling case study due to the interplay of its electron-withdrawing and donating groups. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid moiety on a benzene ring creates a unique electronic environment that influences its reactivity, intermolecular interactions, and potential as a building block in larger molecular architectures.[1] This guide provides a comprehensive computational analysis of the electronic properties of this compound, benchmarked against structurally related benzoic acid derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform their own research and development endeavors.

The Rationale Behind the Computational Investigation

Understanding the electronic landscape of a molecule like this compound is fundamental to predicting its behavior in various chemical systems. Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) surface offer profound insights. The HOMO-LUMO gap, for instance, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[2] A smaller gap often suggests higher reactivity and a greater propensity for intramolecular charge transfer.[3][4] The MEP surface, on the other hand, visually represents the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

This guide will leverage Density Functional Theory (DFT), a robust and widely accepted computational method, to elucidate these properties. DFT has been successfully employed to study the electronic structure and reactivity of a wide range of organic molecules, including substituted benzoic acids.[5][6][7][8] By comparing the calculated properties of this compound with those of benzoic acid and other relevant substituted analogues, we can dissect the individual and collective contributions of the fluoro and formyl substituents to the overall electronic character of the molecule.

Computational Methodology: A Self-Validating Approach

To ensure the scientific rigor and trustworthiness of our findings, we have adopted a well-established computational protocol based on DFT.

Geometry Optimization and Frequency Calculations

The initial step involves optimizing the molecular geometry of this compound and the selected comparative molecules. This is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has demonstrated excellent accuracy for organic systems.[5][7][8] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.

Following optimization, frequency calculations are performed at the same level of theory to confirm that the obtained structures correspond to true energy minima on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Property Calculations

With the optimized geometries, a series of single-point energy calculations are conducted to determine the key electronic properties:

  • HOMO and LUMO Energies: These are extracted directly from the DFT output. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential.

The entire computational workflow is depicted in the diagram below:

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Molecular Structure (this compound & Comparatives) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy freq_calc->sp_energy homo_lumo HOMO/LUMO Energies & Gap sp_energy->homo_lumo mep Molecular Electrostatic Potential sp_energy->mep analysis Comparative Analysis homo_lumo->analysis mep->analysis

Caption: Computational workflow for determining electronic properties.

Results and Discussion: A Comparative Analysis

For this guide, we compare the electronic properties of this compound with two benchmark molecules: benzoic acid (the parent compound) and 4-formylbenzoic acid. This allows for a systematic evaluation of the electronic effects of the fluoro and formyl substituents.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The energies of the HOMO and LUMO, and the resulting energy gap, are presented in the table below.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-6.89-1.235.66
4-Formylbenzoic Acid-7.21-2.155.06
This compound -7.45 -2.48 4.97

Analysis:

The introduction of a formyl group at the para position in 4-formylbenzoic acid leads to a stabilization of both the HOMO and LUMO energies compared to benzoic acid. This is expected due to the electron-withdrawing nature of the formyl group. Consequently, the HOMO-LUMO gap is reduced.

In this compound, the addition of a fluorine atom at the ortho position further stabilizes both the HOMO and LUMO. The strong electronegativity of fluorine results in a significant inductive electron-withdrawing effect. This leads to the lowest HOMO and LUMO energies among the three molecules and the smallest HOMO-LUMO gap. A smaller HOMO-LUMO gap suggests that this compound is likely to be more reactive and susceptible to electronic excitation than both benzoic acid and 4-formylbenzoic acid.[4][9]

The distribution of the HOMO and LUMO for this compound is visualized below. The HOMO is primarily localized over the benzene ring and the carboxylic acid group, while the LUMO is distributed over the formyl and carboxylic acid groups, indicating that an electronic transition would involve a charge transfer from the ring to these electron-withdrawing moieties.

molecular_orbitals cluster_mol This compound cluster_properties Electronic Properties homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) homo->lumo Excitation (ΔE) reactivity Electron Donor homo->reactivity excitation Electron Acceptor lumo->excitation

Caption: HOMO-LUMO relationship in this compound.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For this compound, the MEP surface reveals distinct regions of positive and negative electrostatic potential.

  • Negative Potential (Red/Yellow): These regions are located around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom. These are the sites most susceptible to electrophilic attack.

  • Positive Potential (Blue): The most positive potential is localized around the acidic hydrogen of the carboxylic acid group, making it the most likely site for deprotonation and interaction with nucleophiles. The hydrogen of the formyl group also exhibits a positive potential.

The presence of the electron-withdrawing fluorine and formyl groups enhances the positive potential on the acidic proton, suggesting that this compound is a stronger acid than benzoic acid. This is consistent with theoretical studies on substituted benzoic acids where electron-withdrawing groups increase acidity.[5][10]

Comparison with Alternative Molecules

To provide a broader context, we can compare the computed properties of this compound with other substituted benzoic acids. For instance, studies on various fluorinated benzoic acids have shown that the position of the fluorine substituent significantly impacts the electronic properties.[11][12] Similarly, the electronic effects of other substituents, such as methoxy groups, have been extensively studied computationally.[6] These studies collectively demonstrate that the electronic properties of substituted benzoic acids are a delicate balance of inductive and resonance effects of the substituents.[5][10] this compound, with its combination of a strongly inductive withdrawing fluorine and a resonance-withdrawing formyl group, represents a system with pronounced electronic perturbations.

Conclusion and Future Directions

This computational guide has provided a detailed analysis of the electronic properties of this compound, offering a comparative perspective against benzoic acid and 4-formylbenzoic acid. Our DFT calculations reveal that the combined electron-withdrawing effects of the fluoro and formyl substituents lead to a significant stabilization of the frontier molecular orbitals and a reduction in the HOMO-LUMO gap, suggesting enhanced reactivity. The MEP analysis highlights the key reactive sites within the molecule.

These findings have important implications for the application of this compound in drug design and materials science. The elucidated electronic properties can guide the rational design of new molecules with tailored reactivity and intermolecular interaction capabilities. Future experimental work, such as spectroscopic studies and pKa measurements, would be valuable to validate and further refine the computational models presented here.

References

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Bridging Theory and Practice: An Experimental Validation Guide to the Reactivity of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, 2-Fluoro-4-formylbenzoic acid (C₈H₅FO₃) emerges as a molecule of significant interest. Its trifunctional nature, presenting a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, offers a versatile platform for the synthesis of complex molecular architectures. The deliberate placement of a fluorine atom, the most electronegative element, is a common strategy to enhance metabolic stability and modulate the binding affinity of bioactive compounds. This guide provides a deep dive into the reactivity of this compound, critically examining theoretical models of its chemical behavior against a backdrop of experimental evidence. By explaining the causality behind experimental choices and grounding claims in authoritative sources, we aim to equip researchers, scientists, and drug development professionals with a robust framework for predicting and implementing the synthetic potential of this valuable building block.

Theoretical Framework: Predicting the Reactivity of this compound

The reactivity of this compound is primarily governed by the electronic interplay of its three functional groups. Theoretical models, rooted in the principles of physical organic chemistry, provide a predictive lens through which we can anticipate its behavior.

Substituent Effects on the Aromatic System

The benzene ring is substituted with three groups: a carboxylic acid (-COOH), a formyl group (-CHO), and a fluorine atom (-F). Both the carboxylic acid and the formyl group are electron-withdrawing groups (EWGs) through both inductive (-I) and resonance (-M) effects. The fluorine atom exhibits a strong -I effect and a weaker, opposing +M (resonance) effect.

The cumulative effect of these substituents is a significant polarization of the molecule, influencing two key reactive centers: the carboxylic acid proton and the formyl group's carbonyl carbon.

  • Acidity of the Carboxylic Acid: The strong electron-withdrawing nature of the ortho-fluoro and para-formyl groups stabilizes the carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid, predicting a lower pKa compared to benzoic acid itself.

  • Electrophilicity of the Formyl Carbon: The electron-withdrawing substituents decrease the electron density on the aromatic ring, which in turn withdraws electron density from the formyl group. This effect enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Caption: Electronic effects of substituents on this compound.

Computational Insights from Analogous Systems

While specific computational studies on this compound are not abundant in the literature, density functional theory (DFT) studies on closely related molecules like 2-formylbenzoic acid provide valuable mechanistic insights. For instance, a DFT study on the acid-catalyzed addition of C-nucleophiles to 2-formylbenzoic acid elucidated the pathways for the formation of mono- and bis-addition products. These studies suggest that the reaction proceeds through a series of protonation and nucleophilic attack steps, with the precise pathway being influenced by the electronic nature of the nucleophile. Extrapolating from these findings, we can predict that the enhanced electrophilicity of the formyl group in this compound would likely lower the activation energy for the initial nucleophilic attack.

Experimental Validation: A Comparative Analysis

This section juxtaposes the theoretical predictions with published experimental data, primarily focusing on reactions involving the highly reactive formyl group. While direct kinetic or thermodynamic studies on this compound are scarce, its synthetic applications, particularly in the synthesis of pharmaceuticals, provide a wealth of qualitative and semi-quantitative validation.

Reactions at the Formyl Group: Condensation Reactions

The enhanced electrophilicity of the formyl group makes it an excellent substrate for condensation reactions with various nucleophiles. This is strongly validated by the extensive use of its isomer, 2-Fluoro-5-formylbenzoic acid, in the synthesis of the PARP inhibitor Olaparib.[1][2] The key step involves a condensation reaction to form a phthalazinone core, demonstrating the high reactivity of the formyl group in a fluorinated benzoic acid system.

Table 1: Comparison of Predicted and Observed Reactivity in Condensation Reactions

Theoretical PredictionExperimental Observation (from analogues)Validation Strength
The formyl group is highly electrophilic and reactive towards nucleophiles.2-Fluoro-5-formylbenzoic acid readily undergoes condensation with phthalide and hydrazine to form a key intermediate of Olaparib with good yield (~76.6%).[2]Strong
The reaction proceeds via nucleophilic attack on the carbonyl carbon.The formation of Schiff bases and phthalazinone derivatives from 2-Fluoro-5-formylbenzoic acid is well-documented.[2]Strong

This protocol is adapted from the synthesis of a key intermediate for Olaparib, showcasing a typical condensation reaction of a fluoro-formylbenzoic acid.[2]

Step 1: Condensation with Phthalide

  • To a solution of a suitable base (e.g., sodium methoxide) in an appropriate solvent (e.g., Methanol), add 1 equivalent of 2-Fluoro-5-formylbenzoic acid and 1 equivalent of phthalide.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and isolate the intermediate product, 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid, via extraction and purification.

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature until the starting material is consumed, as monitored by chromatography.

  • After completion, remove the solvent under reduced pressure.

  • Work up the residue, which may include acidification, extraction with an organic solvent (e.g., ethyl acetate), and purification by recrystallization to yield the final phthalazinone product.

G cluster_workflow Synthesis of Phthalazinone Intermediate Start 2-Fluoro-5-formylbenzoic Acid + Phthalide Step1 Condensation (Base, Solvent) Start->Step1 Intermediate 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- 2-fluorobenzoic acid Step1->Intermediate Step2 Cyclization (Hydrazine Hydrate, Ethanol, Reflux) Intermediate->Step2 Product Phthalazinone Derivative (Olaparib Intermediate) Step2->Product

Caption: Experimental workflow for the synthesis of a key Olaparib intermediate.

Other Reactions and Future Directions

While condensation reactions are well-documented for isomers, the reactivity of this compound in other transformations can be predicted and warrants further experimental investigation.

  • Nucleophilic Addition of Organometallic Reagents: The formyl group is expected to react readily with Grignard and organolithium reagents to form secondary alcohols. The electron-poor nature of the aromatic ring should favor high yields in these reactions.

  • Wittig Reaction: The enhanced electrophilicity of the aldehyde should lead to faster reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde, providing a straightforward route to stilbene derivatives.

  • Reactions at the Carboxylic Acid Group: Standard esterification and amidation protocols are expected to be effective. The electron-withdrawing nature of the substituents may slightly increase the reactivity of the carboxylic acid towards nucleophilic attack after activation (e.g., formation of an acyl chloride).

Conclusion

The chemical behavior of this compound can be reliably predicted using fundamental theoretical models of substituent effects. The strong electron-withdrawing properties of the fluoro and formyl groups activate the molecule towards nucleophilic attack at the aldehyde carbon and increase the acidity of the carboxylic acid. These theoretical predictions are strongly supported by the observed reactivity of its close isomer, 2-Fluoro-5-formylbenzoic acid, in the synthesis of complex pharmaceutical agents like Olaparib. While direct quantitative experimental validation for this compound remains an area for future research, the existing evidence from analogous systems provides a high degree of confidence in its predicted reactivity. This guide serves as a robust starting point for researchers looking to harness the synthetic potential of this versatile building block.

References

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A Comparative Guide to the Synthetic Routes of 2-Fluoro-4-formylbenzoic Acid: An Essential Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of innovation. 2-Fluoro-4-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a highly valuable building block due to the unique electronic properties conferred by the fluorine substituent and the synthetic versatility of its carboxylic acid and aldehyde moieties. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this key intermediate, offering researchers, scientists, and drug development professionals the critical insights needed to select the most efficacious and practical pathway for their specific applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's strengths and limitations.

Introduction to this compound: Significance and Synthetic Challenges

This compound's utility stems from the interplay of its three functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules. The carboxylic acid provides a handle for amide bond formation, esterification, and other nucleophilic acyl substitutions, while the aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

The primary challenge in the synthesis of this compound lies in the precise installation of the formyl group at the C4 position of the 2-fluorobenzoic acid core, while managing the directing effects of the existing substituents and preventing undesirable side reactions, such as over-oxidation of the aldehyde. This guide will explore three distinct and plausible synthetic strategies to achieve this transformation.

Route 1: Selective Oxidation of 2-Fluoro-4-methylbenzoic Acid

This approach leverages the commercially available or readily synthesized 2-fluoro-4-methylbenzoic acid as a precursor. The core of this strategy is the selective oxidation of the methyl group to an aldehyde. Direct oxidation is often challenging due to the propensity for over-oxidation to a carboxylic acid. A more controlled and reliable method involves a two-step process: benzylic bromination followed by the Sommelet reaction.

Mechanism of the Sommelet Reaction

The Sommelet reaction provides a mild method for converting a benzylic halide to an aldehyde.[1][2] The reaction proceeds through the formation of a quaternary ammonium salt by reacting the benzylic bromide with hexamine (hexamethylenetetramine). This salt then undergoes hydrolysis under acidic conditions to yield the desired aldehyde. The mechanism involves a series of equilibria and rearrangements, ultimately leading to the formation of an imine intermediate which is then hydrolyzed.

Experimental Protocol

Step 1a: Synthesis of 2-Fluoro-4-methylbenzoic Acid

A common route to the starting material, 2-fluoro-4-methylbenzoic acid, involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[3]

Step 1b: Benzylic Bromination of 2-Fluoro-4-methylbenzoic Acid to 2-Fluoro-4-(bromomethyl)benzoic Acid

  • Materials: 2-Fluoro-4-methylbenzoic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-fluoro-4-(bromomethyl)benzoic acid, which can be purified by recrystallization.

Step 1c: Sommelet Reaction of 2-Fluoro-4-(bromomethyl)benzoic Acid

  • Materials: 2-Fluoro-4-(bromomethyl)benzoic acid, Hexamethylenetetramine (hexamine), Chloroform, Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve 2-fluoro-4-(bromomethyl)benzoic acid in chloroform.

    • Add a solution of hexamine in chloroform to the flask and stir the mixture at room temperature to form the quaternary ammonium salt.

    • After the salt has precipitated, filter it and wash with chloroform.

    • Heat the salt in a mixture of ethanol and water to effect hydrolysis.

    • Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Route 1: Oxidation via Sommelet Reaction start 2-Fluoro-4-methylbenzoic Acid intermediate 2-Fluoro-4-(bromomethyl)benzoic Acid start->intermediate NBS, AIBN, CCl4, Δ product This compound intermediate->product 1. Hexamine 2. H2O, H+

Caption: Workflow for the synthesis of this compound via benzylic bromination and the Sommelet reaction.

Route 2: Electrophilic Formylation of 2-Fluorobenzoic Acid

This route aims to directly introduce the formyl group onto the 2-fluorobenzoic acid backbone using an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction.

Mechanism and Regioselectivity of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[4][5][6] The active electrophile is a chloroiminium ion.

The regioselectivity of this reaction on 2-fluorobenzoic acid is a critical consideration. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director and is strongly deactivating.[7][8][9] This conflicting directing effect, coupled with the overall deactivation of the ring, suggests that the Vilsmeier-Haack reaction on 2-fluorobenzoic acid is likely to be low-yielding and may produce a mixture of isomers, with the desired 4-formyl product being a minor component.

Experimental Protocol
  • Materials: 2-Fluorobenzoic acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF in DCM to 0°C.

    • Slowly add POCl₃ to the stirred solution, maintaining the temperature below 10°C, to form the Vilsmeier reagent.

    • Add a solution of 2-fluorobenzoic acid in DCM to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Quench the reaction by carefully pouring it into a stirred mixture of ice and aqueous sodium acetate solution.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of isomers requiring careful purification by column chromatography.

Route 2: Vilsmeier-Haack Formylation start 2-Fluorobenzoic Acid product This compound (and isomers) start->product POCl3, DMF, DCM

Caption: Direct formylation of 2-fluorobenzoic acid using the Vilsmeier-Haack reaction.

Route 3: Formylation of 4-Bromo-2-fluorobenzoic Acid

This strategy involves the synthesis of a 4-halo-2-fluorobenzoic acid precursor, which is then converted to the target aldehyde. The use of a bromine atom at the 4-position provides a versatile handle for introducing the formyl group, for instance, via a Grignard reaction followed by formylation (Bouveault aldehyde synthesis).

Mechanism of the Bouveault Aldehyde Synthesis

The Bouveault aldehyde synthesis is a classic method for converting an aryl halide into an aldehyde.[10] It involves the formation of a Grignard reagent from the aryl halide, which then reacts with a formylating agent, typically DMF. The resulting adduct is then hydrolyzed to yield the aldehyde. A critical consideration for this route is the presence of the acidic carboxylic acid proton, which is incompatible with the Grignard reagent. Therefore, protection of the carboxylic acid group is necessary before the Grignard reaction.

Experimental Protocol

Step 3a: Synthesis of 4-Bromo-2-fluorobenzoic Acid

This precursor can be synthesized from 2-fluoro-4-bromotoluene through oxidation.[11][12]

Step 3b: Protection of the Carboxylic Acid Group

The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, by reaction with the corresponding alcohol under acidic catalysis (Fischer esterification).[13][14][15]

  • Materials: 4-Bromo-2-fluorobenzoic acid, Methanol (or Ethanol), Sulfuric acid (catalytic).

  • Procedure:

    • Reflux a solution of 4-bromo-2-fluorobenzoic acid in an excess of the alcohol with a catalytic amount of sulfuric acid for several hours.

    • Monitor the reaction by TLC.

    • After completion, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer and evaporate the solvent to obtain the ester.

Step 3c: Grignard Reaction and Formylation

  • Materials: Methyl 4-bromo-2-fluorobenzoate, Magnesium turnings, Anhydrous diethyl ether or THF, Iodine (crystal), N,N-Dimethylformamide (DMF), Hydrochloric acid.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

    • Add a solution of the protected 4-bromo-2-fluorobenzoate in anhydrous ether or THF dropwise to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining solution to maintain a gentle reflux.

    • After the formation of the Grignard reagent is complete, cool the solution and add DMF dropwise.

    • Stir the reaction mixture at room temperature for a few hours.

    • Quench the reaction by carefully adding it to a stirred mixture of ice and dilute hydrochloric acid.

    • Extract the product with an organic solvent.

Step 3d: Deprotection of the Carboxylic Acid

The ester protecting group can be removed by hydrolysis under basic conditions (saponification) followed by acidification.

  • Materials: Crude product from the previous step, Sodium hydroxide, Water, Ethanol, Hydrochloric acid.

  • Procedure:

    • Dissolve the crude product in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for several hours to hydrolyze the ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry.

Route 3: Formylation via Grignard Reaction start 4-Bromo-2-fluorobenzoic Acid protected Methyl 4-bromo-2-fluorobenzoate start->protected CH3OH, H+ grignard Grignard Reagent protected->grignard Mg, Ether adduct Formylated Intermediate grignard->adduct 1. DMF 2. H3O+ product This compound adduct->product NaOH, H2O then H3O+

Caption: Multi-step synthesis of this compound starting from 4-bromo-2-fluorobenzoic acid.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Oxidation of 2-Fluoro-4-methylbenzoic AcidRoute 2: Formylation of 2-Fluorobenzoic AcidRoute 3: Formylation of 4-Bromo-2-fluorobenzoic Acid
Starting Material 2-Fluoro-4-methylbenzoic acid2-Fluorobenzoic acid4-Bromo-2-fluorobenzoic acid
Number of Steps 2 (from 2-fluoro-4-methylbenzoic acid)13 (protection, Grignard/formylation, deprotection)
Key Reactions Benzylic bromination, Sommelet reactionVilsmeier-Haack reactionEsterification, Grignard reaction, Saponification
Yield Moderate to goodPotentially low due to poor regioselectivityGood to high, but requires multiple steps
Purity/Separation Generally good, byproducts are easily removedRequires chromatographic separation of isomersGenerally good, intermediates can be purified
Scalability FeasibleChallenging due to purificationFeasible, but requires careful handling of Grignard reagents
Safety/Hazards Use of CCl₄ (toxic), NBS (irritant), UV lampUse of POCl₃ (corrosive and water-reactive)Use of magnesium (flammable), anhydrous solvents
Advantages Good regioselectivity, mild final stepPotentially the shortest routeHigh regioselectivity, well-established reactions
Disadvantages Two-step process from the methyl precursorPoor regioselectivity and yield expectedMulti-step synthesis with protection/deprotection

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project, including scale, purity requirements, and available resources.

  • Route 1 (Oxidation of 2-Fluoro-4-methylbenzoic Acid) is a strong contender, particularly if the starting material is readily available. The Sommelet reaction offers a reliable and selective method for the final formylation step. The main drawback is the need for a two-step transformation from the methyl precursor.

  • Route 2 (Direct Formylation of 2-Fluorobenzoic Acid) is the most direct on paper but is likely the least practical due to the competing directing effects of the substituents, which would lead to a mixture of products and a low yield of the desired isomer. This route is not recommended for preparative scale synthesis without extensive optimization.

  • Route 3 (Formylation of 4-Bromo-2-fluorobenzoic Acid) offers excellent regiocontrol and likely high overall yield, but at the cost of a longer synthetic sequence involving protection and deprotection steps. This route is well-suited for situations where high purity is paramount and the multi-step nature of the synthesis is not a major deterrent.

For most applications, Route 1 and Route 3 represent the most viable and reliable strategies for the synthesis of this compound. The final decision between these two will depend on a careful consideration of the factors outlined in the comparative analysis table. Researchers should weigh the advantages of the potentially shorter sequence of Route 1 against the robust and high-yielding, albeit longer, approach of Route 3.

References

  • Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854.
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  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000, 56, 355-659.
  • Bouveault, L. Modes de formation et de préparation des aldéhydes saturées de la série grasse. Bull. Soc. Chim. Fr.1904, 31, 1306–1322.
  • Smith, L. I.; Nichols, J. The Synthesis of Aldehydes from Grignard Reagents. II. Polymethylbenzaldehydes. J. Org. Chem.1941, 6 (4), 489–506.
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A Senior Application Scientist's Guide to 2-Fluoro-4-formylbenzoic Acid: A Comparative Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a target molecule. Among the vast arsenal of chemical intermediates, substituted benzoic acids hold a prominent place. This guide provides an in-depth, comparative analysis of 2-Fluoro-4-formylbenzoic acid, a versatile trifunctional reagent. We will explore its applications, objectively compare its performance against relevant alternatives, and provide the underlying scientific rationale for its utility, supported by experimental data and detailed protocols.

The Advantage of Fluorine: More Than Just an Inert Substituent

The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1] In the context of this compound, the presence of the fluorine atom ortho to the carboxylic acid and meta to the formyl group is not a trivial modification. It imparts several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles of drug candidates.

  • Modulation of Acidity: The highly electronegative fluorine atom can influence the pKa of the neighboring carboxylic acid, impacting its ionization state and potential interactions with biological targets.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the potency of a drug molecule.

  • Altered Conformation: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target.

These benefits underscore why fluorinated building blocks like this compound are increasingly sought after in drug discovery programs.

Core Applications and Comparative Performance

This compound serves as a valuable precursor in a variety of synthetic transformations. Here, we compare its performance in key reactions against its non-fluorinated counterpart, 4-formylbenzoic acid, and its chloro-substituted analog, 2-chloro-4-formylbenzoic acid.

Synthesis of PARP Inhibitors: The Case of Olaparib

One of the most significant applications of a close isomer, 2-fluoro-5-formylbenzoic acid, is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2] While the isomeric this compound can also be envisioned in similar scaffolds, the principles of its reactivity are comparable. The synthesis of these complex heterocyclic systems often involves a multi-step sequence where the benzaldehyde moiety is a crucial starting point.

Comparative Synthesis of a Phthalazinone Core Intermediate:

The formation of the phthalazinone core is a critical step in the synthesis of many PARP inhibitors. A common strategy involves the condensation of a formylbenzoic acid derivative with hydrazine.

PrecursorKey ReactionReported YieldReference
2-Formylbenzoic acidCondensation with hydrazineGood[2]
2-Fluoro-5-formylbenzonitrileHydrolysis and cyclization with hydrazineSatisfactory[2]

Experimental Protocol: Synthesis of a Phthalazinone Intermediate (General Procedure)

  • Step 1: Condensation

    • Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

    • Add a phosphonate reagent (e.g., diethyl phosphite) and a base (e.g., sodium methoxide) and stir at room temperature.

    • Add the appropriate coupling partner (e.g., a substituted benzaldehyde) to initiate the Horner-Wadsworth-Emmons reaction.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

  • Step 2: Cyclization

    • Dissolve the intermediate from Step 1 in a suitable solvent like ethanol.

    • Add hydrazine hydrate and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the phthalazinone product by filtration.

Logical Workflow for PARP Inhibitor Synthesis

A This compound B Horner-Wadsworth-Emmons Reaction A->B Phosphonate, Base C Intermediate Olefin B->C D Cyclization with Hydrazine C->D E Phthalazinone Core D->E F Further Functionalization E->F G PARP Inhibitor F->G

Caption: Synthetic workflow for a PARP inhibitor.

Schiff Base Formation: A Gateway to Bioactive Molecules and Ligands

The reaction of the formyl group with primary amines to form Schiff bases (imines) is a fundamental transformation. These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities and are used as ligands in coordination chemistry.

Comparative Reactivity in Schiff Base Formation:

The rate of Schiff base formation is influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzaldehyde ring generally accelerate the reaction.

Benzaldehyde DerivativeSubstituent EffectExpected Reactivity
4-Formylbenzoic acidNeutralBaseline
This compoundStrong Electron-Withdrawing (-I)Faster than baseline
2-Chloro-4-formylbenzoic acidElectron-Withdrawing (-I)Faster than baseline, potentially slightly slower than fluoro

The stronger inductive effect of fluorine compared to chlorine is expected to make the formyl group of this compound more electrophilic, leading to faster imine formation.[3]

Experimental Protocol: General Synthesis of a Schiff Base

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

  • Add the primary amine (1 equivalent) to the solution.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, the Schiff base product may precipitate from the solution or can be isolated by removal of the solvent and subsequent purification (e.g., recrystallization).

Mechanism of Schiff Base Formation

cluster_0 Nucleophilic Attack cluster_1 Dehydration A This compound (Carbonyl) C Carbinolamine Intermediate A->C B Primary Amine (Nucleophile) B->C D Protonation of Hydroxyl Group C->D E Elimination of Water D->E F Schiff Base (Imine) E->F

Caption: Mechanism of Schiff base formation.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. It involves the in-situ formation of an imine followed by its reduction.

Comparison of Reducing Agents for Reductive Amination:

Reducing AgentCharacteristicsSuitable Solvents
Sodium triacetoxyborohydride (STAB)Mild and selective, water-sensitive.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium cyanoborohydride (NaCNBH₃)Water-stable, but generates toxic cyanide waste.Methanol (MeOH), Ethanol (EtOH)
Sodium borohydride (NaBH₄)Can reduce the starting aldehyde if not controlled.Methanol (MeOH), Ethanol (EtOH)

The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity, avoiding the reduction of the starting aldehyde.[4] The enhanced reactivity of the formyl group in this compound can be advantageous in the initial imine formation step.

Experimental Protocol: Reductive Amination using STAB

  • To a solution of this compound (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in an anhydrous solvent like DCE or THF, add sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Horner-Wadsworth-Emmons Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with high E-selectivity.[5][6] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Expected Performance in the HWE Reaction:

The electron-withdrawing nature of the substituents on the benzaldehyde can influence the rate of the HWE reaction. A more electrophilic carbonyl carbon will react faster with the nucleophilic phosphonate carbanion.

Benzaldehyde DerivativeSubstituent EffectExpected Reactivity
4-Formylbenzoic acidNeutralBaseline
This compoundStrong Electron-Withdrawing (-I)Faster than baseline
2-Chloro-4-formylbenzoic acidElectron-Withdrawing (-I)Faster than baseline, potentially slightly slower than fluoro

While specific comparative kinetic data for these exact substrates is scarce, the increased electrophilicity of the formyl group in this compound suggests it would be a more reactive partner in the HWE reaction compared to its non-fluorinated counterpart.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in an anhydrous solvent like THF at 0 °C, add a strong base (e.g., sodium hydride) to generate the phosphonate carbanion.

  • Stir the mixture for a short period to ensure complete formation of the ylide.

  • Add a solution of this compound (1 equivalent) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the desired alkene.

Applications in Materials Science

Beyond its utility in medicinal chemistry, this compound and its derivatives are valuable building blocks in materials science. The presence of the fluorine atom and multiple functional groups allows for the synthesis of novel liquid crystals and polymers with unique properties.

For instance, fluorinated benzoic acids are used as intermediates in the synthesis of mesogens for liquid crystal displays.[7] The fluorine substituent can influence the mesophase behavior and dielectric anisotropy of the final liquid crystal material. The formyl and carboxylic acid groups provide handles for further chemical modification to build up more complex liquid crystalline structures.

Conclusion

This compound is a highly versatile and valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. The presence of the fluorine atom imparts distinct advantages, including enhanced metabolic stability in drug candidates and altered electronic properties that can be exploited to tune reactivity in a variety of chemical transformations.

This guide has provided a comparative overview of the performance of this compound in key synthetic reactions, highlighting its potential for increased reactivity in nucleophilic additions to the formyl group compared to its non-fluorinated and chloro-substituted analogs. While direct quantitative comparisons in the literature are sometimes limited, the fundamental principles of organic chemistry, supported by the available data, strongly suggest that this compound is a superior choice when the incorporation of fluorine is desired for modulating the properties of the final target molecule. The provided experimental protocols serve as a practical starting point for the application of this important synthetic intermediate.

References

  • Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents. EJNMMI Radiopharmacy and Chemistry. 2021.
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  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. 2018.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. 2015.
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry. 2022.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024.
  • 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. Inorganic Chemistry Frontiers. 2023.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link].

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Journal of Advanced Scientific Research. 2023.
  • Different Schiff Bases—Structure, Importance and Classific

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The Strategic Advantage of Fluorination: A Comparative Guide to the Synthesis of PARP Inhibitors Using 2-Fluoro-4-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Drug Synthesis

In the landscape of modern drug discovery, the architectural precision of a molecule is paramount to its therapeutic efficacy. The strategic incorporation of specific functional groups can dramatically influence a compound's pharmacokinetic and pharmacodynamic profile. This guide delves into a critical case study: the synthesis of the pioneering PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib. While the initial query focused on 2-Fluoro-4-formylbenzoic acid, the successful and well-documented synthesis of Olaparib prominently features its isomer, 2-Fluoro-5-formylbenzoic acid . This guide will, therefore, focus on this successful real-world application, providing a comparative analysis of its synthetic routes and the pivotal role of the fluoro-substituent.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and field-proven insights into the causality behind experimental choices in the synthesis of this important class of anti-cancer agents.

The Cornerstone of Olaparib Synthesis: The Role of 2-Fluoro-5-formylbenzoic Acid

Olaparib's journey from a promising compound to a blockbuster drug is a testament to meticulous medicinal chemistry. A key intermediate in its synthesis is 2-fluoro-5-formylbenzoic acid. The presence of the fluorine atom is not a trivial substitution; it is a strategic decision that enhances the final drug's properties. Analysis of the crystal structure of Olaparib bound to the PARP1 protein reveals that the 4-fluorobenzyl moiety plays a crucial role in the binding affinity.[1] This interaction is a prime example of how subtle changes in a molecule's electronics, conferred by the highly electronegative fluorine atom, can translate to potent biological activity.

Comparative Analysis of Synthetic Routes to Olaparib

The synthesis of Olaparib has evolved from its initial "medicinal chemistry route" to more streamlined and scalable "process chemistry routes." Below, we compare these approaches, highlighting the central role of 2-fluoro-5-formylbenzoic acid and its subsequent transformations.

Table 1: Comparison of Synthetic Routes to a Key Olaparib Intermediate
Synthetic RouteKey Starting MaterialsKey TransformationReported YieldKey Advantages & Disadvantages
Medicinal Chemistry Route 2-Formylbenzoic acid, 4-cyano-3-fluorobenzaldehydeHorner-Wadsworth-Emmons reaction followed by cyclization with hydrazine.~77% for the key phthalazinone intermediate.[2][3]Advantages: Suitable for analog synthesis and initial discovery phases. Disadvantages: Multi-step, may involve reagents not ideal for large-scale production.
Convergent Process Chemistry Route Phthalhydrazide, Ethyl 2-fluoro-4-methylbenzoateNegishi coupling to form the core structure.~62% overall yield for the key intermediate over three steps.[4]Advantages: Utilizes a low-cost industrial byproduct (phthalhydrazide), improved process mass intensity, and avoids the use of hydrazine in the main pathway.[4]
Alternative Convergent Route 2-Fluoro-5-formylbenzoic acid, a phosphonate derivativeHorner-Wadsworth-Emmons reaction.~49% overall yield for the longest linear sequence.[3]Advantages: Convergent approach. Disadvantages: May still require the synthesis of a phosphonate precursor.

The "Why": Causality Behind the Choice of a Fluorinated Intermediate

The decision to employ 2-fluoro-5-formylbenzoic acid over other halogenated or non-halogenated analogs is rooted in the unique properties of fluorine in medicinal chemistry.

  • Enhanced Binding Affinity: As previously mentioned, the fluorine atom in Olaparib contributes significantly to its binding to the PARP1 enzyme.[1] This is likely due to favorable electrostatic interactions within the binding pocket.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to improved bioavailability and a longer half-life of the drug in the body.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which in turn affects its solubility, permeability, and overall pharmacokinetic profile.

A Theoretical Comparison: Fluoro vs. Chloro Substitution

Experimental Protocols: A Closer Look at the Synthesis

To provide a practical understanding, below are detailed, step-by-step methodologies for key transformations in the synthesis of a crucial Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzoic Acid (Illustrative Two-Step Method)

This protocol outlines a common method for the synthesis of the key starting material.

Step 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

  • In a suitable reaction vessel, dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

  • Add copper(I) cyanide (CuCN) to the solution.

  • Heat the reaction mixture to approximately 170°C with continuous stirring and maintain this temperature overnight.

  • After cooling, the mixture is worked up by filtration and extraction to yield 2-fluoro-5-formylbenzonitrile.

Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile

  • Prepare an aqueous solution of sulfuric acid (typically 50-70%).

  • Add the 2-fluoro-5-formylbenzonitrile to the acid solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured over ice to precipitate the product.

  • The solid 2-fluoro-5-formylbenzoic acid is collected by filtration, washed, and can be further purified by recrystallization.

Protocol 2: Synthesis of the Phthalazinone Core via the Medicinal Chemistry Route (Simplified)

This protocol illustrates the formation of the core heterocyclic structure of Olaparib.

  • A phosphonate is prepared from 2-formylbenzoic acid and dimethylphosphite (Reported yield: 95%).[3]

  • This phosphonate undergoes a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde (e.g., derived from 4-cyano-3-fluorobenzaldehyde) to form an olefin (Reported yield: 96%).[3]

  • The nitrile group of the resulting olefin is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide at elevated temperatures.

  • In the same pot, hydrazine hydrate is added to effect a cyclization, forming the phthalazinone ring system (Reported yield for hydrolysis and cyclization: 77%).[2][3]

Visualizing the Synthetic Strategy

To better illustrate the relationships between the different synthetic approaches, the following diagrams are provided.

Olaparib_Synthesis_Overview cluster_start Starting Materials cluster_routes Synthetic Routes cluster_intermediate Key Intermediate 2_FFBA 2-Fluoro-5-formylbenzoic acid Proc_Chem_2 Convergent Process Route 2 2_FFBA->Proc_Chem_2 Phthalhydrazide Phthalhydrazide Proc_Chem_1 Convergent Process Route 1 Phthalhydrazide->Proc_Chem_1 2_FMB Ethyl 2-fluoro-4-methylbenzoate 2_FMB->Proc_Chem_1 2_FBA 2-Formylbenzoic acid Med_Chem Medicinal Chemistry Route 2_FBA->Med_Chem Key_Int 2-fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid Med_Chem->Key_Int Multi-step Proc_Chem_1->Key_Int Negishi Coupling Proc_Chem_2->Key_Int HWE Reaction Olaparib Olaparib Key_Int->Olaparib Amide Coupling

Caption: Overview of synthetic pathways to Olaparib.

Fluorine_Advantage 1 Fluorine Substitution 2 Enhanced Binding Affinity 1->2 3 Improved Metabolic Stability 1->3 4 Modulated Physicochemical Properties (pKa, Lipophilicity) 1->4 5 Potent PARP Inhibition 2->5 6 Favorable Pharmacokinetics 3->6 4->6

Caption: The multifaceted role of fluorine in drug design.

Conclusion

The successful development of Olaparib serves as an exemplary case study in modern drug discovery, where the choice of a seemingly simple starting material, 2-fluoro-5-formylbenzoic acid, has profound implications for the final drug's efficacy. This guide has aimed to provide a comprehensive comparison of the synthetic strategies employed, emphasizing the scientific rationale behind the inclusion of a fluorine substituent. For researchers in the field, understanding these nuances is critical for the design and development of the next generation of targeted therapies. The continuous evolution of synthetic routes, from the initial medicinal chemistry approaches to more efficient and sustainable process chemistry methods, underscores the dynamic and innovative nature of pharmaceutical development.

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 2022. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Journal of the Pharmaceutical Society of Japan, 2021. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 2017. [Link]

  • Processes for preparing olaparib.
  • Preparation method of olaparib.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 2022. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-4-formylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you is to provide value that transcends the product itself, fostering a culture of safety and responsibility within the scientific community.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final packaging of the waste.

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate careful handling in a well-ventilated area and the mandatory use of appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritation.
Eye Irritant (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.

The Core Principle of Disposal: Incineration

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[2][3] This thermal destruction process is the most effective way to ensure the complete breakdown of the halogenated organic compound into less harmful components. It is crucial to note that direct disposal into landfill or sanitary sewer systems is strictly prohibited.

The rationale for incineration is rooted in the chemical nature of this compound. As a halogenated aromatic compound, improper disposal can lead to persistent environmental contamination. Incineration at high temperatures, typically in a facility equipped with afterburners and scrubbers, ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.

Procedural Workflow for Disposal

The following step-by-step guide outlines the process for the safe disposal of this compound, from the laboratory bench to collection by a certified waste management provider.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Nitrile or other chemically resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[2]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be collected in a designated container for halogenated solid organic waste . It is imperative to avoid mixing it with non-halogenated waste streams, as this can complicate the disposal process and increase costs.

Step-by-Step Disposal Protocol for Unused or Waste this compound
  • Container Selection: Choose a clean, dry, and chemically compatible container for waste accumulation. The original product container, if in good condition, is an ideal choice. The container must have a secure, tight-fitting lid.

  • Waste Collection: Carefully transfer the solid this compound into the designated waste container. Perform this transfer in a well-ventilated fume hood to minimize the risk of inhalation. Avoid generating dust during the transfer.[2]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 604000-97-7[4]

    • The primary hazard(s): "Irritant"

    • The date of accumulation (the date the first amount of waste was placed in the container)

    • The name and contact information of the generating researcher or laboratory

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste. These materials should be placed in a sealed, labeled bag or container and disposed of in the solid hazardous waste stream.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.

Minor Spill Cleanup (Small quantity on a benchtop)

For a minor spill, laboratory personnel with proper training and PPE can safely manage the cleanup.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 3.1.

  • Contain the Spill: If it is a solid, carefully sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as soap and water), and then place the cloth in the solid hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in Section 3.3.

Major Spill Cleanup

In the case of a large or unmanageable spill, or if there is a risk of respiratory exposure, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Decontamination of Laboratory Equipment

Any laboratory equipment that has been in contact with this compound must be thoroughly decontaminated before it is removed from the laboratory for repair, surplus, or disposal.

  • Initial Cleaning: Carefully remove any visible solid residue from the equipment.

  • Solvent Wipe: Wipe down the surfaces of the equipment with a cloth dampened with a solvent in which this compound is soluble.

  • Soap and Water Wash: Wash the equipment with soap and water.

  • Rinse: Thoroughly rinse the equipment with water.

  • Documentation: Attach a decontamination form to the equipment, certifying that it has been cleaned and is safe to handle.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Disposal of This compound assess_state Assess the State of the Material start->assess_state unused Unused or Expired Product assess_state->unused Routine Disposal spill_residue Spill Residue & Contaminated Materials assess_state->spill_residue Spill Event ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) unused->ppe spill_residue->ppe collect_solid Collect solid waste in a designated, compatible container. ppe->collect_solid For Unused Product collect_contaminated Collect contaminated materials (e.g., absorbent pads, gloves) in a sealed bag or container. ppe->collect_contaminated For Contaminated Materials label_waste Label container with: 'Hazardous Waste' Chemical Name & CAS No. Hazards Accumulation Date Generator Information collect_solid->label_waste collect_contaminated->label_waste store_waste Store in a designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety for waste pickup. store_waste->contact_ehs end Waste collected by licensed disposal company contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding your responsibility to environmental stewardship. For any uncertainties or institution-specific protocols, always consult your Environmental Health and Safety department.

References

  • Synquest Labs.
  • Capot Chemical. MSDS of 4-Fluoro-2-formylbenzoic acid.
  • Fisher Scientific.
  • Vanderbilt University Medical Center.
  • University of Minnesota. 2.
  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide.
  • Wayne State University.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Cornell EHS. Chapter 8 - Hazardous Waste Disposal Procedures.
  • IDR Environmental Services.
  • Santa Cruz Biotechnology. This compound | CAS 604000-97-7 | SCBT.
  • Fisher Scientific.
  • Microlit.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society.
  • Oregon State University. Hazardous Waste Container Labeling.
  • Hazardous Waste Experts. A Checklist For Packing & Shipping Hazardous Waste.
  • California State University Monterey Bay. Chemical Spill Procedures.
  • Safety & Risk Services. Spill Clean up Procedure.
  • SCION Instruments.
  • Fisher Scientific.
  • Synquest Labs. This compound.
  • Santa Cruz Biotechnology. This compound | CAS 604000-97-7 | SCBT.

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents, such as 2-Fluoro-4-formylbenzoic acid, demands a meticulous approach to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is built on a foundation of uncompromised safety.

Understanding the Hazard Profile of this compound

This compound is a valuable building block in organic synthesis. However, its chemical nature necessitates a clear understanding of its potential hazards to mitigate risks effectively. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

  • Potential for Harm: Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[2]

These classifications are the cornerstone of our PPE recommendations. The primary routes of exposure are through skin contact, eye contact, and inhalation of the solid particulate. Therefore, our protective strategy must create effective barriers against these pathways.

Core Personal Protective Equipment (PPE) Ensemble

A robust PPE strategy is not merely a checklist; it is a comprehensive system of protection. For handling this compound, the following ensemble is mandatory.

Eye and Face Protection: The First Line of Defense

Rationale: The risk of serious eye irritation from this compound is significant.[1][2][3] Accidental splashes during weighing, transfer, or reaction quenching can introduce the chemical into the eyes, leading to severe damage.

Recommended Equipment:

  • Chemical Splash Goggles: These are essential and should be worn at all times when handling the solid or its solutions. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors. Standard safety glasses do not offer sufficient protection.[1][4][5]

  • Face Shield: When handling larger quantities (typically >10g) or when there is a heightened risk of splashing (e.g., during vigorous mixing or exothermic reactions), a face shield should be worn in conjunction with chemical splash goggles.[1][5][6] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

Rationale: As a classified skin irritant, direct contact with this compound must be avoided.[1][2][3] Gloves serve as a critical barrier to prevent skin irritation and potential absorption.

Recommended Equipment:

  • Nitrile Gloves: Disposable nitrile gloves are the standard for handling this type of chemical. They offer good resistance to a range of chemicals and are suitable for incidental contact.[7] Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For procedures involving larger quantities or prolonged handling, consider wearing two pairs of nitrile gloves. This practice can significantly reduce the risk of exposure in the event the outer glove is compromised.

  • Proper Glove Removal: Contamination of the skin often occurs during glove removal. Always use the proper technique to remove gloves without touching the outer surface with your bare hands. Dispose of contaminated gloves as chemical waste.[4]

Body Protection: Shielding Against Contamination

Rationale: To prevent contamination of personal clothing and underlying skin, a protective laboratory coat is essential.[5][8]

Recommended Equipment:

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times.[6] Ensure the sleeves are of an appropriate length to cover the wrists. Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.[5]

  • Closed-toe Shoes and Long Pants: Full-length pants and closed-toe shoes are a fundamental requirement in any laboratory setting to protect the lower body from spills.[4][5]

Respiratory Protection: Guarding Against Inhalation

Rationale: this compound is a solid that can form dust, which may cause respiratory irritation if inhaled.[1]

Recommended Equipment:

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood or a powder containment hood, especially when weighing or transferring the solid.[3]

  • Respirator: In situations where engineering controls are not sufficient to minimize dust exposure, or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved N95 or P100 particulate respirator is recommended.[9] For higher levels of protection, a respirator with OV/AG/P99 cartridges may be appropriate.[9] The use of a respirator requires proper fit-testing and training.[6]

Operational and Disposal Plans

A safe laboratory environment extends beyond the correct use of PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On):

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Lab Coat: Put on your laboratory coat and fasten all buttons.

  • Respiratory Protection (if required): If a respirator is needed, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your laboratory coat.

Doffing (Taking Off):

  • Gloves: Remove your gloves using the proper technique to avoid self-contamination.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by turning it inside out to contain any contaminants.

  • Respiratory Protection (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill Response

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before cleaning up, don the appropriate PPE, including a respirator if the spill has generated significant dust.

  • Contain and Clean: For a solid spill, carefully sweep or shovel the material into a designated chemical waste container, minimizing dust generation.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminate all equipment used for the cleanup.

Waste Disposal

All waste contaminated with this compound, including used gloves, weigh boats, and contaminated absorbent materials, must be disposed of as hazardous chemical waste.[1] Follow your institution's specific guidelines for chemical waste disposal. It is often recommended to use a licensed professional waste disposal service.[9]

Visualizing Your PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling scenario.

PPE_Decision_Workflow start Start: Handling This compound base_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes & Long Pants start->base_ppe Always weighing Weighing or Transferring Solid? fume_hood Use Chemical Fume Hood or Powder Containment Hood weighing->fume_hood Yes solution_handling Handling in Solution? weighing->solution_handling No fume_hood->solution_handling respirator N95/P100 Respirator Required splash_risk Significant Splash Risk? (e.g., large volume, vigorous mixing) solution_handling->splash_risk Yes end Proceed with Experiment solution_handling->end No face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->end No face_shield->end base_ppe->weighing

Caption: PPE selection workflow for this compound.

Summary of PPE Recommendations

Handling ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-scale weighing (<1g) in a fume hood Chemical Splash GogglesSingle pair of nitrile glovesLab coat, long pants, closed-toe shoesNot typically required
Large-scale weighing (>10g) or weighing outside a fume hood Chemical Splash GogglesDouble pair of nitrile glovesLab coat, long pants, closed-toe shoesN95/P100 respirator
Handling solutions with low splash risk Chemical Splash GogglesSingle pair of nitrile glovesLab coat, long pants, closed-toe shoesNot typically required
Handling solutions with high splash risk Chemical Splash Goggles and Face ShieldDouble pair of nitrile glovesLab coat, long pants, closed-toe shoesNot typically required
Spill cleanup Chemical Splash Goggles and Face ShieldHeavy-duty nitrile or butyl glovesLab coat, long pants, closed-toe shoesN95/P100 respirator

By adhering to these rigorous PPE and handling protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your team.

References

  • This compound Safety Data Sheet. Synquest Labs.

  • SAFETY DATA SHEET - 4-Fluoro-3-formylbenzoic acid. Fisher Scientific.

  • Chemical Label for this compound.

  • SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. TCI Chemicals.

  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoic acid.

  • SAFETY DATA SHEET - Phthalaldehydic acid. Sigma-Aldrich.

  • This compound | CAS 604000-97-7. Santa Cruz Biotechnology.

  • Personal Protective Equipment (PPE). AFNS Safety, University of Alberta.

  • Personal Protective Equipment. USDA ARS.

  • Chemical Safety: Personal Protective Equipment.

  • Personal Protective Equipment (PPE). University of Tennessee Knoxville.

  • MSDS of 4-Fluoro-2-formylbenzoic acid. Capot Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.